1,2,4-Triazol-5-One
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HN3O/c6-2-3-1-4-5-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTUWBLTRPRXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4045-72-1 | |
| Record name | 3H-1,2,4-Triazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-TRIAZOL-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUN2LH5NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of 1,2,4-triazol-5-one (B2904161) and its derivatives. The information is curated for researchers, scientists, and professionals in drug development who are engaged with the synthesis, characterization, and application of this important heterocyclic scaffold. This document summarizes key quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and includes visualizations of experimental workflows.
Introduction to this compound
The 1,2,4-triazole (B32235) ring is a fundamental structural motif in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticonvulsant properties. The this compound core, in particular, is a versatile building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for the unambiguous identification, structural elucidation, and analysis of novel derivatives. This guide focuses on the primary spectroscopic techniques used for the characterization of this compound: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The spectroscopic properties of this compound are influenced by its tautomeric forms. The triazole ring can exist in different tautomeric states, which can affect the electronic and vibrational properties observed in various spectroscopic methods.[1][2] Theoretical and spectroscopic studies have been conducted to understand the tautomeric equilibrium of 1,2,4-triazole derivatives.[1][2]
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of this compound derivatives is characterized by electronic transitions within the molecule. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity and the pH of the solution, largely due to the presence of different tautomers and their ionized forms.
For instance, the well-studied derivative 3-nitro-1,2,4-triazol-5-one (NTO) exhibits a significant shift in its λmax from 315 nm in acidic conditions to 412 nm in strongly basic media.[3] This shift is attributed to the deprotonation of the triazole ring.[3]
Table 1: UV-Vis Spectroscopic Data for 3-Nitro-1,2,4-triazol-5-one (NTO)
| pH | Wavelength of Maximum Absorbance (λmax) | Reference |
| Acidic | 315 nm | [3] |
| Strong Basic | 412 nm | [3] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound and its derivatives provides valuable information about the functional groups present in the molecule. Characteristic vibrational frequencies can be assigned to specific bonds, aiding in structural confirmation.
Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| N-H Stretching | 3126 - 3301 | Stretching vibration of the N-H bond in the triazole ring. | [4][5] |
| C-H Aromatic Stretching | 3032 - 3097 | Stretching vibration of C-H bonds in aromatic systems. | [4] |
| C=O Stretching | ~1700 | Stretching vibration of the carbonyl group in the triazol-5-one ring. | [6] |
| C=N Stretching | 1500 - 1540 | Stretching vibration of the C=N bond within the triazole ring. | [4] |
| N=N Stretching | ~1543 | Stretching vibration of the N=N bond. | [4] |
| C-N Stretching | 1255 - 1365 | Stretching vibration of the C-N bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound derivatives. The chemical shifts of protons and carbons are indicative of their chemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,2,4-triazole derivatives typically shows signals for the protons on the triazole ring and any substituents. The NH proton of the triazole ring often appears as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be solvent-dependent.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the this compound ring is expected to resonate at a downfield chemical shift.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2,4-Triazole Derivatives
| Nucleus | Chemical Shift (ppm) | Description | Reference |
| ¹H | > 10 (broad singlet) | NH proton of the triazole ring. | [7] |
| ¹³C | ~156 - 167 | Carbonyl carbon (C5) in the triazol-5-one ring. | [7] |
| ¹³C | ~143 - 157 | C3 carbon in the triazole ring. | [7] |
Note: Chemical shifts can vary significantly depending on the solvent and the specific substituents on the triazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound derivatives, which is crucial for confirming the molecular formula and structure. The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method and the nature of the substituents.[8] Under electron ionization (EI), a common fragmentation pathway for the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion at m/z 42.[8]
Table 4: Common Mass Spectrometry Fragmentation of 1,2,4-Triazoles
| Ionization Mode | Characteristic Fragmentation | Reference |
| EI | Loss of HCN from the triazole ring. | [8] |
| ESI | Fragmentation patterns are highly dependent on substituents and fragmentor voltage. | [8] |
For 3-nitro-1,2,4-triazol-5-one (NTO), a mass-to-charge ratio of 129 fragmenting to 55.1 has been observed using negative electrospray ionization.[9]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline general methodologies for the spectroscopic analysis of this compound and its derivatives.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, ethanol, or water). Prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0). For pH-dependent studies, use appropriate buffer solutions to maintain the desired pH.[3]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent blank.
-
Measure the absorbance of the sample solution over a specific wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder or the clean ATR crystal.
-
Collect the sample spectrum.
-
The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.
-
Process the data by Fourier transformation, phasing, and baseline correction.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Ionization (EI) sources. High-resolution mass spectrometry (HRMS) is often used for accurate mass measurements to determine the elemental composition.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range.
-
Identify the molecular ion peak (M⁺ or [M+H]⁺, [M-H]⁻ etc.).
-
Analyze the fragmentation pattern to gain structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a this compound derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.
References
- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
tautomerism in 1,2,4-triazol-5-one derivatives
An In-depth Technical Guide on Tautomerism in 1,2,4-Triazol-5-one (B2904161) Derivatives
Abstract
The 1,2,4-triazole (B32235) moiety is a cornerstone in medicinal chemistry and materials science, valued for its wide array of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The functionality of these molecules is profoundly influenced by their structural dynamics, particularly prototropic tautomerism. The this compound core can exist in multiple tautomeric forms, primarily the 1H, 2H, and 4H isomers, alongside the potential for keto-enol or thione-thiol tautomerism.[3][4][5] The equilibrium between these forms is delicate, governed by factors such as the nature of substituents, solvent polarity, and temperature.[4] Understanding and controlling this tautomeric balance is critical for drug development, as the predominant tautomer dictates the molecule's shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.[6][7] This guide provides a comprehensive overview of the tautomeric phenomena in this compound derivatives, detailing the structural possibilities, quantitative stability data, and the key experimental and computational methodologies used for their characterization.
Core Concepts of Tautomerism in this compound Systems
Prototropic tautomerism in 1,2,4-triazole derivatives involves the migration of a proton between the nitrogen atoms of the heterocyclic ring and, in the case of triazol-5-ones, the exocyclic oxygen or sulfur atom. This results in a dynamic equilibrium between several isomeric forms.
Annular Tautomerism
Annular tautomerism refers to the migration of a proton among the nitrogen atoms of the triazole ring. For a generic this compound, three primary annular tautomers are possible, designated by the position of the mobile proton: 1H, 2H, and 4H.[3][4] Computational studies consistently show that for the parent 1,2,4-triazole, the 1H-tautomer is the most stable form.[8][9]
Keto-Enol and Thione-Thiol Tautomerism
In addition to annular tautomerism, this compound derivatives exhibit keto-enol tautomerism. The "keto" form (an amide, technically) features a carbonyl group (C=O) at the C5 position, while the "enol" form (a hydroxy-triazole) has a hydroxyl group (C-OH). Similarly, the corresponding sulfur analogs, 1,2,4-triazole-5-thiones, exist in a thione-thiol equilibrium.[5] Quantum chemical calculations on 1,2,4-triazole-3-thione and its derivatives indicate that the thione form is the predominant and most stable species in the gas phase.[5]
The interplay between annular and keto-enol/thione-thiol tautomerism leads to a complex set of possible structures. The relative stability of these forms is highly sensitive to electronic and steric effects from substituents on the ring.[3]
Caption: General tautomeric equilibria in this compound systems.
Quantitative Analysis of Tautomer Stability
The relative stability of tautomers is typically quantified by the difference in their free energy (ΔG) or electronic energy (ΔE). These values are determined through quantum chemical calculations and can be corroborated by experimental population assessments using techniques like NMR spectroscopy.
Computational studies on substituted triazolones have been performed to determine the relative stabilities of various tautomers. For instance, in studies of 1-nitroso-1,2,4-triazol-5-one-2-oxide, the 1H, 4H tautomers were found to be the most stable.[10] Enol tautomers were calculated to be only 4-9 kcal/mol less stable than the primary keto form, while other isomers were significantly less stable (ca. 30 kcal/mol).[10]
| Derivative | Tautomer Comparison | Computational Method | Relative Energy (kcal/mol) | Reference |
| 1-Nitroso-1,2,4-triazol-5-one-2-oxide | Enol vs. Keto | MP2/6-311+G | 4 | [10] |
| 1-Nitroso-1,2,4-triazol-5-one-2-oxide | Enol vs. Keto | Becke3LYP/6-311+G | 9 | [10] |
| 1-Nitroso-1,2,4-triazol-5-one-2-oxide | Aci-nitro vs. Keto | MP2/6-311+G** | ~30 | [10] |
| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thione vs. Thiol | HPLC-MS | Area Ratio: 97.27% : 2.73% |
Experimental Protocols for Tautomer Elucidation
A multi-faceted approach combining several analytical techniques is often necessary to unambiguously determine the predominant tautomeric form and study the equilibrium dynamics.
Caption: Integrated workflow for the synthesis and analysis of tautomerism.
Synthesis of 1,2,4-Triazole-5-thione Derivatives
A common route involves the cyclization of substituted thiosemicarbazides.[2][11]
-
Intermediate Formation: Add an alkyl or aryl isothiocyanate to a solution of a substituted hydrazide in a suitable solvent like ethanol.[12]
-
Cyclization: Reflux the resulting intermediate in an alkaline solution (e.g., 4N sodium hydroxide) until the evolution of H₂S gas ceases.[12][13]
-
Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the product.[13]
-
Purification: Filter the solid product, wash with water, and purify by recrystallization from a suitable solvent such as ethanol.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[14] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.[15][16]
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4]
-
Data Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁵N NMR spectra.[4] Temperature-dependent NMR can be used to study the dynamics of the equilibrium.[15]
-
Structural Assignment: Analyze chemical shifts and coupling constants. The position of the N-H proton signal in ¹H NMR or the chemical shifts of the ring carbons in ¹³C NMR can often identify the major tautomer.[15] Two-dimensional experiments like HMBC and HSQC can confirm assignments.[4]
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which differ between tautomers due to variations in conjugation.[3][7]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol).[3][4]
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (typically 200–400 nm).[3][4]
-
Analysis: Compare the experimental spectrum with spectra predicted for different tautomers via computational methods (e.g., TD-DFT). The λ_max values can help identify the predominant form in solution.[7][17]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups present in the molecule, which are distinct for different tautomers.
-
Sample Preparation: Prepare the sample as a KBr pellet or a mull.
-
Data Acquisition: Record the IR spectrum.
-
Analysis: Look for characteristic vibrational bands. For example, a C=O stretch (around 1700 cm⁻¹) indicates a keto form, while a C=N stretch and a broad O-H band suggest an enol form.[10] Similarly, a C=S band is characteristic of the thione tautomer.[5] N-H stretching vibrations can also provide clues about the proton's location.[18]
X-ray Crystallography
This technique provides an unambiguous determination of the tautomeric form present in the solid state.[4]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.[4]
-
Data Collection: Collect diffraction data using an X-ray diffractometer.
-
Structure Solution: Solve and refine the crystal structure to determine the precise atomic positions, which directly reveals the location of the mobile proton and thus the specific tautomer in the crystal lattice.[4][16]
Computational Approaches
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism.[19][20]
-
Structure Optimization: Model all possible tautomeric structures and optimize their geometries using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[5][7]
-
Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to predict their relative stabilities.[10] Solvation models (e.g., PCM, CPCM) can be applied to simulate the effect of different solvents.[20]
-
Property Simulation: Simulate spectroscopic properties such as NMR chemical shifts, UV-Vis absorption wavelengths, and IR vibrational frequencies for each tautomer.[7] These simulated data can then be compared with experimental results to validate the predicted tautomer populations.
Biological Significance and Drug Development
The 1,2,4-triazole scaffold is a privileged structure in drug design, present in numerous approved drugs.[21] Tautomerism is critically important because different tautomers possess distinct three-dimensional shapes, hydrogen bond donor/acceptor patterns, and lipophilicity. These properties directly govern how a molecule interacts with its biological target, such as an enzyme active site or a receptor.
For example, the ability of a triazole derivative to act as a hydrogen bond donor versus an acceptor can change depending on whether the proton is on N1, N2, or N4. This can dramatically alter binding affinity and, consequently, biological activity. Therefore, controlling or at least understanding the tautomeric preference of a lead compound is a crucial step in the drug design and optimization process.[6][7]
Caption: Influence of tautomerism on biological activity via receptor binding.
References
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of 1,2,4-Triazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Triazol-5-one (B2904161) and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science. This five-membered heterocyclic core, containing three nitrogen atoms and a carbonyl group, is a versatile building block for compounds with a wide array of pharmacological activities. Its unique physicochemical properties, metabolic stability, and capacity for hydrogen bonding allow it to interact with various biological targets with high affinity.[1][2] Derivatives have demonstrated significant potential as antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] Furthermore, the high nitrogen content and thermal stability of certain derivatives, such as 3-nitro-1,2,4-triazol-5-one (NTO), make them valuable in the field of energetic materials.[4]
This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its key mechanisms of action, particularly in antifungal and anticancer applications.
Chemical and Physical Properties
The parent compound, this compound, is a white to off-white crystalline powder.[5] Its properties are often influenced by tautomerism and the nature of substituents on the triazole ring.
Tautomerism
A critical feature of the 1,2,4-triazole (B32235) ring is its ability to undergo prototropic tautomerism. This compound can exist in several tautomeric forms, primarily the 1H, 2H, and 4H forms, depending on the position of the labile proton on the nitrogen atoms. The relative stability of these tautomers is dictated by the electronic properties of substituents, the solvent, and temperature. For the parent 1,2,4-triazole, the 1H-tautomer is generally the most stable. This tautomeric equilibrium is crucial as it affects the molecule's reactivity, binding affinity to biological targets, and spectral characteristics.
Physicochemical Data
The quantitative properties of this compound and its key derivatives are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | References |
| CAS Number | 42131-33-9 | [4] |
| Molecular Formula | C₂H₃N₃O | [5] |
| Molecular Weight | 85.07 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 235-237 °C | [5] |
Table 2: Physicochemical Parameters of this compound Derivatives
| Parameter | This compound Derivatives | 3-Nitro-1,2,4-triazol-5-one (NTO) | References |
| pKa (non-aqueous) | 8.5 – 12.5 | - | [4] |
| pKa (aqueous) | - | 3.2 – 3.5 / 10.9 – 11.25 | [4][6] |
| Solubility in Water | Generally soluble | High (10-20 g/L) | [4][7][8][9] |
| LogP (Alkyl-substituted) | 0.3 – 1.2 | -0.8 – 0.2 | [4] |
| Thermal Stability | Decompose >200 °C | Td = 229 °C (with acridine) | [4][10] |
Stability and Reactivity
The 1,2,4-triazole ring is aromatic and generally stable, showing resistance to hydrolysis under acidic or alkaline conditions. However, certain derivatives can undergo specific reactions. For instance, 3-nitro-1,2,4-triazol-5-one (NTO) is susceptible to aqueous photolysis, degrading into non-toxic byproducts under UV light.[4][6][11] The triazole ring can participate in various chemical reactions, including:
-
Oxidation: The ring or its substituents can be oxidized.
-
Reduction: The nitro group of NTO can be readily reduced to an amino group under anaerobic conditions.[11]
-
Substitution: Functional groups can be introduced at various positions on the ring through reactions like acylation and alkylation.[4]
Experimental Protocols: Synthesis and Characterization
General Synthesis
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones (a common precursor to the -one series) is typically achieved through the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides. A generalized, efficient one-pot, two-step method is outlined below.[12]
Caption: General synthesis workflow for 1,2,4-triazole-5-thione derivatives.
Methodology:
-
Intermediate Formation: Substituted hydrazides are reacted with alkyl or aryl isothiocyanates in a suitable solvent, such as ethanol. This reaction forms the N,N'-disubstituted thiosemicarbazide intermediate.[12]
-
Cyclization: The intermediate is then refluxed in an alkaline solution (e.g., 4N sodium hydroxide). The base catalyzes an intramolecular dehydrative cyclization to yield the final 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thione product.[12]
-
Purification: The product can be precipitated by acidifying the reaction mixture and purified by recrystallization from a suitable solvent like ethanol.[12]
Characterization Protocols
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the synthesized compound.
-
Protocol: An HPLC system equipped with a UV-diode array detector is used. For compounds like NTO, an organic acid column (e.g., Thermo Fisher Acclaim) is effective. A typical mobile phase is an isocratic mixture of water and acetonitrile (B52724) with 0.1% formic acid (e.g., 92:8 v/v). Detection is monitored at a relevant wavelength, such as 315 nm for NTO.[6][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure and study tautomeric forms.
-
Protocol: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-resolution spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). The broad signal for the NH proton in ¹H NMR (often >13 ppm) is characteristic and helps confirm the triazole structure.[13][14] Two-dimensional experiments like HMBC and HSQC are employed to assign the structure of the predominant tautomer unambiguously. The presence of multiple signal sets can indicate a dynamic equilibrium between tautomers in solution.[14]
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and fragmentation pattern.
-
Protocol: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used. For a compound like NTO, monitoring the mass-to-charge ratio of the deprotonated molecule ([M-H]⁻ at m/z 129) and its fragments (e.g., m/z 55.1) in negative ion mode confirms its identity.[6][11][15]
Infrared (IR) Spectroscopy:
-
Purpose: To identify characteristic functional groups.
-
Protocol: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrophotometer. Key characteristic absorption peaks for the 1,2,4-triazole ring include N-H stretching (~3126 cm⁻¹), aromatic C-H stretching (~3030-3100 cm⁻¹), C=C aromatic stretching (~1480-1530 cm⁻¹), and -N=N- stretching (~1540 cm⁻¹).[16]
X-ray Crystallography:
-
Purpose: To definitively determine the solid-state structure and identify the specific tautomer present in the crystal.
-
Protocol: Single crystals of the compound suitable for X-ray diffraction are grown. Diffraction data is collected, and the crystal structure is solved and refined. This method provides the precise positions of all atoms, including the mobile proton, offering conclusive evidence of the tautomeric form in the solid state.[10]
Biological Activities and Signaling Pathways
1,2,4-triazole derivatives exhibit a remarkable range of biological activities by interacting with key enzymes and signaling pathways.
Antifungal Mechanism of Action
The most prominent mechanism for triazole-based antifungal agents (e.g., fluconazole, itraconazole) is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][3]
-
Mechanism: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51. This binding blocks the enzyme's ability to convert lanosterol into ergosterol (B1671047), an essential component of the fungal cell membrane.[1] The subsequent depletion of ergosterol and accumulation of toxic methylated sterols disrupt membrane integrity and function, leading to the inhibition of fungal growth.[1]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Anticancer Mechanisms of Action
The anticancer activity of 1,2,4-triazole derivatives is multifaceted, involving the inhibition of various signaling pathways critical for tumor growth and survival.[4] Targets include protein kinases, topoisomerases, and pathways regulating apoptosis and the cell cycle.[3][4] One significant target is the PI3K/AKT pathway, which is frequently overactive in many human cancers.[17]
-
Mechanism: Certain 5-mercapto-1,2,4-triazole derivatives have been designed as inhibitors of phosphoinositide 3-kinase (PI3K).[17] By binding to the active site of PI3K, these compounds block the phosphorylation of PIP2 to PIP3. This prevents the subsequent activation of the serine/threonine kinase AKT. The inhibition of AKT disrupts downstream signaling that promotes cell survival, proliferation, and growth, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[17][18]
Caption: Anticancer mechanism of 1,2,4-triazoles via PI3K/AKT pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine | AVESİS [avesis.pa.edu.tr]
- 11. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. dspace.ncl.res.in [dspace.ncl.res.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2,4-Triazol-5-one: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,4-triazol-5-one (B2904161), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its nomenclature, chemical identity, physicochemical properties, and established synthetic protocols.
Nomenclature and Chemical Identity
This compound is a five-membered heterocyclic compound containing three nitrogen atoms and a ketone group. Due to tautomerism, it can exist in several forms. The nomenclature and identifying numbers for this compound are crucial for accurate database searches and regulatory compliance.
CAS Number: 42131-33-9
Synonyms and IUPAC Names:
| Type | Name |
| Common Name | This compound |
| IUPAC Name | 1,2-dihydro-3H-1,2,4-triazol-3-one |
| Synonym | 1H-1,2,4-Triazol-5(4H)-one |
| Synonym | 2,4-Dihydro-3H-1,2,4-triazol-3-one |
| Synonym | s-Triazol-3-ol |
| Synonym | 1,2,4-Triazolin-5-one |
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound and its closely related parent, 1,2,4-triazole (B32235), is presented below. This information is essential for its characterization, handling, and application in experimental settings.
| Property | Value | Notes |
| Molecular Formula | C₂H₃N₃O | |
| Molecular Weight | 85.07 g/mol | |
| Melting Point | 222-224 °C | |
| pKa | 8.5–12.5 | For N-H acidity in derivatives, indicating weak acidity.[1] |
| UV λmax | ~265 nm | For derivatives, useful for HPLC analysis. |
| ¹H NMR (DMSO-d₆, δ) | ~8.53 ppm (s, 1H), ~14.20 ppm (br s, 1H) | Data for a 1,2,4-triazole-3(5)-thiol derivative; the C-H and N-H protons of this compound are expected in similar regions.[2] |
| ¹³C NMR (DMSO-d₆, δ) | ~146.10, ~155.96 ppm | Data for a 1,2,4-triazole-3(5)-thiol derivative; the two carbon atoms of this compound would have distinct shifts, with the carbonyl carbon appearing significantly downfield.[2] |
Mass Spectrometry Fragmentation:
Under electron ionization (EI), the 1,2,4-triazole ring is known to undergo characteristic fragmentation. For the parent 1H-1,2,4-triazole, a common fragmentation pathway involves the loss of HCN, resulting in a major fragment ion at m/z 42.[3] For this compound, fragmentation would likely involve the loss of CO, N₂, and HCN moieties.
Experimental Protocols: Synthesis of this compound
The most prevalent synthetic routes to this compound involve the cyclization of semicarbazide (B1199961) or its derivatives with a one-carbon synthon, such as formic acid or an orthoformate.
Protocol 1: Cyclization of Semicarbazide Hydrochloride with Formic Acid
This method is a straightforward approach to the synthesis of this compound.
Materials:
-
Semicarbazide hydrochloride
-
85% Formic acid
Procedure:
-
A mixture of semicarbazide hydrochloride and 85% formic acid is heated to reflux.
-
The reaction mixture is maintained at reflux for approximately 8 hours.
-
After the reflux period, the mixture is cooled to 0 °C and allowed to stand for 12 hours to facilitate crystallization.
-
The resulting precipitate is collected by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695).
Protocol 2: Reaction of Semicarbazide with Formic Acid and Ethanol
This protocol provides an alternative method for the synthesis of this compound, which is a key intermediate in the production of 3-nitro-1,2,4-triazol-5-one (NTO).[4]
Materials:
-
Semicarbazide
-
98% Formic acid
-
Ethanol
Procedure:
-
A mixture of semicarbazide (e.g., 47 g), 98% formic acid (e.g., 115 g), and ethanol (e.g., 200 ml) is refluxed for 2 hours.
-
Following the reflux, the excess formic acid and ethanol are removed by distillation.
-
The resulting solid, formylsemicarbazide, is collected.
-
The intermediate is then dissolved in formic acid (e.g., 150 ml) and refluxed for an additional 2 hours to induce cyclization.
-
The excess formic acid is distilled off to yield the crude this compound.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the synthetic workflow and a relevant biological signaling pathway involving 1,2,4-triazole derivatives.
Caption: A workflow diagram illustrating the synthesis of this compound.
References
The Biological Significance of the 1,2,4-Triazole Scaffold: An In-depth Technical Guide
The 1,2,4-triazole (B32235), a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features, including its ability to engage in hydrogen bonding and its metabolic stability, have rendered it a "privileged scaffold" in the design of a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted biological significance of the 1,2,4-triazole nucleus, with a focus on its applications in drug discovery and development for researchers, scientists, and drug development professionals.
Antifungal Activity
The most prominent and well-established biological activity of the 1,2,4-triazole scaffold is its potent antifungal efficacy.[4][5] Triazole-based antifungal agents are mainstays in the treatment of systemic fungal infections.
Mechanism of Action: The primary mechanism of action of 1,2,4-triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[4][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, the triazole ring disrupts the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and disrupts the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[4][7]
Quantitative Data:
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Triazole-Clinafloxacin Hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1 | [8] |
| 1,2,3-Benzotriazine-4-one derivatives | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [2] |
| Thiazolo[4,5-d]pyrimidine hybrids | Various fungal strains | 0.06 - >32 | [2] |
| Triazole alcohol derivatives | Fluconazole-resistant Candida species | 0.063 - 1 | [2] |
| Triazole-Oxadiazole derivatives | Candida albicans, Candida glabrata | 6.25 (for most potent) | [8] |
Anticancer Activity
The 1,2,4-triazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[9] Derivatives incorporating this moiety have demonstrated significant antiproliferative activity against a range of cancer cell lines.
Mechanisms of Action: The anticancer effects of 1,2,4-triazole derivatives are diverse and target various key signaling pathways and cellular processes involved in cancer progression.[3][10]
-
Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer.[3][10] These include Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are crucial components of signaling pathways that control cell growth, proliferation, and survival.[11][12]
-
Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[11]
-
Apoptosis Induction: Many triazole-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[3][10]
Quantitative Data:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones | Hela | < 12 | [13] |
| 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones | MCF-7, Hela, A549 | 5.6 - 21.1 | [13] |
| 1,2,4-Triazole-Pyridine Hybrids | Murine melanoma (B16F10) | 41.12 - 61.11 | [14][15] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | HCT-116, A549 | 1.09 - 45.16 | [5] |
| 1,2,4-Triazole derivatives | MDA-MB-231 | 3.48 - 5.95 | [16] |
Anticonvulsant Activity
The 1,2,4-triazole scaffold is a key pharmacophore in the development of novel anticonvulsant agents for the treatment of epilepsy.[17][18]
Mechanism of Action: A significant mechanism of action for the anticonvulsant activity of 1,2,4-triazole derivatives is the modulation of voltage-gated sodium channels (VGSCs).[19][20] By binding to these channels, they can stabilize the inactivated state, which limits the repetitive firing of neurons that is characteristic of seizures.[20]
Quantitative Data:
| Compound Class | Test Model | ED50 (mg/kg) | Reference |
| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES test (mice) | 38.5 | [1] |
| Benztriazoles with 1,2,4-triazole-3-thiol | MES test (mice) | 50.8 - 54.8 | [1] |
| Benztriazoles with 1,2,4-triazole-3-thiol | scPTZ test (mice) | 52.8 - 76.0 | [1] |
| 4,5-Disubstituted-1,2,4-triazole-3-thiones | 6 Hz test (mice) | 40.9 - 169.7 | [19] |
Antiviral Activity
Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of antiviral activities, making them attractive candidates for the development of new antiviral drugs.[12][21][22][23]
Mechanism of Action: The antiviral mechanisms of 1,2,4-triazoles can vary depending on the specific virus. A common mode of action is the inhibition of viral enzymes that are essential for replication. For instance, some triazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are effective against retroviruses like HIV.
Quantitative Data:
| Compound Class | Virus | IC50 (µM) | Reference |
| 1,2,4-Triazolo[4,3-a]quinoxaline derivatives | HSV-1 | 25% plaque reduction at 20 mg/mL | [8] |
| Pyridinyl triazole derivatives | HCMV | < 0.05 | [8] |
Antibacterial Activity
The 1,2,4-triazole nucleus has been incorporated into various molecular frameworks to generate compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[24][25]
Mechanism of Action: The antibacterial mechanisms of 1,2,4-triazole derivatives are often associated with the inhibition of essential bacterial enzymes. For example, some triazole-fluoroquinolone hybrids have shown potent inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), enzymes critical for DNA replication and folic acid synthesis, respectively.[26]
Quantitative Data:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Nalidixic acid-based 1,2,4-triazole-3-thiones | P. aeruginosa | 16 | [24] |
| 1,2,4-Triazole-Fluoroquinolone Hybrids | E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis | 0.12 - 1.95 | [24] |
| Ofloxacin-Triazole Analogues | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [24] |
| Clinafloxacin-Triazole Hybrids | S. aureus, B. subtilis, M. luteus, E. coli, S. dysenteriae, P. aeruginosa, B. proteus | 0.25 - 32 | [24] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | 0.25 - 8.0 | [26] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium buffered with MOPS
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound and the positive control in RPMI 1640 medium in the wells of a 96-well plate.
-
Prepare the fungal inoculum in RPMI 1640 and adjust the concentration to approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[27]
-
Add 100 µL of the fungal inoculum to each well containing the test compounds and controls.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control, which can be assessed visually or by measuring the optical density at a specific wavelength.[28]
Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5][14]
Anticonvulsant Screening (Maximal Electroshock - MES Test)
The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[29][30]
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes
-
Experimental animals (mice or rats)
-
Test compound
-
Vehicle control
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Administer the test compound, vehicle, or standard drug to the animals (typically via intraperitoneal injection).
-
At a predetermined time after drug administration (e.g., 30 minutes), apply a drop of anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.[31]
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) through the corneal electrodes.[31][32]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
The ED50, the dose that protects 50% of the animals from the seizure, is determined.[33]
Conclusion
The 1,2,4-triazole scaffold continues to be a highly versatile and valuable nucleus in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically successful drugs and a plethora of promising therapeutic candidates. The ongoing exploration of novel 1,2,4-triazole-containing compounds, coupled with a deeper understanding of their mechanisms of action, holds significant promise for addressing unmet medical needs in the treatment of fungal infections, cancer, epilepsy, viral diseases, and bacterial infections. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isres.org [isres.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation | Semantic Scholar [semanticscholar.org]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 21. researchgate.net [researchgate.net]
- 22. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 23. researchgate.net [researchgate.net]
- 24. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. m.youtube.com [m.youtube.com]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole (B32235) moiety, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, antimicrobial, and anticonvulsant properties.[1][2] This technical guide provides a comprehensive overview of the quantum chemical studies of 1,2,4-triazole derivatives, detailing the computational and experimental methodologies employed to elucidate their structure-activity relationships and mechanisms of action.
Computational Approaches in the Study of 1,2,4-Triazole Derivatives
Quantum chemical methods, particularly Density Functional Theory (DFT) and molecular docking, have become indispensable tools for investigating the properties and interactions of 1,2,4-triazole derivatives at the molecular level. These computational techniques offer valuable insights that guide the rational design of novel compounds with enhanced efficacy and selectivity.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,2,4-triazole derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and spectroscopic features. These theoretical insights are crucial for understanding the stability, reactivity, and potential biological activity of these compounds.[3][4]
Key DFT-Calculated Parameters:
-
Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms in a molecule, providing insights into bond lengths, bond angles, and dihedral angles.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.[3][5]
-
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions.[5]
-
Spectroscopic Properties: DFT can be used to simulate infrared (IR), Raman, and UV-Vis spectra, which can be compared with experimental data to confirm the structure of synthesized compounds.[4][5]
Table 1: Selected DFT-Calculated Quantum Chemical Parameters for 1,2,4-Triazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| 1,2,4-triazole | - | - | - | - | [4] |
| Substituted 1,2,4-triazole-3-thiol | - | - | - | - | [6] |
| 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines | - | - | - | - | [5] |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand (a 1,2,4-triazole derivative) interacts with the active site of a biological target, such as an enzyme or receptor.[7][8] The binding affinity, typically expressed as a binding energy (kcal/mol), is calculated to estimate the strength of the interaction.
Table 2: Representative Molecular Docking Results of 1,2,4-Triazole Derivatives with Biological Targets
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Novel 1,2,4-triazole derivative | Aromatase | -9.04 to -9.96 | - | [7] |
| 1,2,4-triazole derivative | Tubulin | -6.23 to -7.54 | - | [7] |
| 3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine (12d) | STAT3 | - | - | [9] |
| 1,2,4-triazole carboxamide derivatives | EGFR (6LUD) | Favorable binding interactions | - | [10] |
| 1,2,4-triazole carboxamide derivatives | CDK-4 (7SJ3) | Favorable binding interactions | - | [10] |
Experimental Protocols
The synthesis and biological evaluation of 1,2,4-triazole derivatives involve a combination of wet-lab and in-silico techniques. The following sections detail representative methodologies.
General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
A common synthetic route to produce functionalized 1,2,4-triazoles involves the following steps:
-
Esterification: An appropriate carboxylic acid is refluxed with ethanol (B145695) in the presence of a few drops of concentrated sulfuric acid for several hours to produce the corresponding ethyl ester.
-
Hydrazide Formation: The synthesized ester is then treated with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent and refluxed to yield the acid hydrazide.
-
Potassium Dithiocarbazate Salt Formation: The acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise to the cooled solution with continuous stirring. The reaction is stirred for several hours at room temperature. The precipitated potassium salt is collected by filtration.[11]
-
Triazole Ring Formation: The potassium salt is suspended in water, and hydrazine hydrate is added. The mixture is refluxed for several hours until the evolution of hydrogen sulfide (B99878) gas ceases. The reaction mixture is then cooled and acidified to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized.[11]
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: The 1,2,4-triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.[11]
-
MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 3-4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan (B1609692) precipitate.[11]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[13]
Visualizing Workflows and Mechanisms
Graphviz diagrams are used to illustrate the logical flow of experimental and computational processes, as well as the mechanisms of action of 1,2,4-triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcrcps.com [ijcrcps.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
thermal analysis of 3-nitro-1,2,4-triazol-5-one
An In-depth Technical Guide to the Thermal Analysis of 3-nitro-1,2,4-triazol-5-one (NTO)
Introduction
3-nitro-1,2,4-triazol-5-one, commonly known as NTO, is a high-performance insensitive explosive used in numerous modern munitions formulations.[1] Its favorable combination of high energy output, thermal stability, and low sensitivity to mechanical stimuli makes it a suitable replacement for more sensitive explosives like RDX.[1] A thorough understanding of its thermal behavior is paramount for ensuring safety during manufacturing, storage, and handling, as well as for predicting its performance. This technical guide provides a comprehensive overview of the thermal analysis of NTO, detailing the experimental protocols, summarizing key quantitative data, and illustrating the complex decomposition pathways.
Thermal Decomposition Behavior
The thermal decomposition of NTO is a complex process involving competitive sublimation and condensed-phase reactions.[2] Studies show that the decomposition mechanism can vary significantly with temperature and heating rate.[3][4] Generally, the process is characterized by an initial, faster first-order decomposition followed by a subsequent autocatalytic reaction.[4] The decomposition becomes noticeable at temperatures well below its melting point (approx. 262-271°C), indicating solid-state decomposition.[3][5]
Several decomposition mechanisms have been proposed:
-
Isomerization: At temperatures between 230–270 °C, the NTO molecule may isomerize into its aci-form, which is then followed by the rupture of the C3-N2 heterocyclic bond.[6]
-
Hydrogen Transfer: At lower temperatures, a rate-determining step is believed to involve hydrogen transfer to the nitro group, followed by the loss of HONO.[7]
-
C-NO2 Bond Homolysis: At higher temperatures, direct scission of the C-NO2 bond becomes a competitive decomposition pathway.[7][8]
-
Bimolecular Oxygenation: Under rapid heating conditions, the primary observed product is CO2, which is formed through a bimolecular reaction where the nitro group of one NTO molecule oxygenates the carbonyl group of an adjacent molecule.[3]
Key Thermal Analysis Techniques and Protocols
Standard thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing NTO.[9][10]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic transitions.[11][12]
Experimental Protocol:
-
Sample Preparation: A small mass of NTO (typically 1-5 mg) is accurately weighed and placed into an aluminum DSC pan.
-
Pan Selection: The choice of pan is critical. For studying condensed-phase decomposition, a hermetically sealed or "closed" pan is used to confine gaseous products and prevent sublimation.[2] To investigate processes involving sublimation, a "pierced" or "open" pan is used.[2]
-
Apparatus Setup: The sample pan and an empty reference pan are placed inside the DSC cell.
-
Atmosphere: The cell is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and non-reactive environment.
-
Temperature Program: The sample is heated at a constant linear rate (e.g., 5, 10, 15, 20 °C/min) over a specified temperature range (e.g., 50 °C to 350 °C).
-
Data Analysis: The resulting heat flow curve is analyzed to determine the onset temperature, peak temperature, and enthalpy (ΔH) of thermal events like melting and decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition, oxidation, and sublimation.[13][14]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of NTO (typically 1-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Apparatus Setup: The sample pan is placed onto the high-precision balance within the TGA furnace.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is established and maintained at a constant flow rate throughout the experiment to prevent oxidative reactions.
-
Temperature Program: The furnace heats the sample according to a predefined temperature program, typically a linear heating ramp (e.g., 10 °C/min) up to a final temperature (e.g., 400 °C).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss, the percentage of mass lost at each stage, and the final residue amount. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rates of mass loss.
Quantitative Thermal Analysis Data
The following tables summarize key quantitative data from various thermal analysis studies of NTO.
Table 1: Differential Scanning Calorimetry (DSC) Data for NTO
| Condition | Heating Rate (°C/min) | Peak Decomposition Temp (°C) | Enthalpy (ΔH) (kJ/mol) | Reference |
|---|---|---|---|---|
| Closed Pan | 10 | 276.36 | Not Reported | [15] |
| Closed Pan (with 5% NiFe2O4) | 10 | 260.18 | Not Reported | [15] |
| Nano-NTO | 10 | 261.38 | Not Reported |[15] |
Table 2: Kinetic Parameters for NTO Thermal Decomposition
| Temperature Range (°C) | Method/Condition | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
|---|---|---|---|---|
| 180–230 | Solid State | 171.8 (40.7 kcal/mol) | 2.9 x 10¹² | [6] |
| 370–425 | Molten Layer (from combustion) | 161.4 (38.6 kcal/mol) | 8.08 x 10¹³ | [6] |
| 200–220 | Bourdon Gauge | 173 | 10¹²⁵ | [4] |
| 200-220 (First Stage) | Gas Manometric | 260.1 ± 11.5 | 10²²⁸ (lnA = 52.5 ± 2.9) | [4] |
| 200-220 (Second Stage) | Gas Manometric | 166.0 ± 24.5 | 10¹²³ (lnA = 28.4 ± 6.1) | [4] |
| Closed Pan (α = 0.01) | DSC (Isoconversional) | 273 | Not Reported | [2] |
| Closed Pan (α = 0.17-0.35) | DSC (Isoconversional) | 333 (plateau) | Not Reported | [2] |
| Closed Pan (α = 0.99) | DSC (Isoconversional) | 184 | Not Reported | [2] |
| Open Pan (Sublimation) | TGA (Isoconversional) | 130-140 | Not Reported |[2] |
Note: Activation energies and pre-exponential factors can vary significantly depending on the experimental method, data analysis model (e.g., model-free isoconversional vs. model-fitting), and the extent of conversion (α).
Visualized Workflows and Decomposition Pathways
The following diagrams illustrate the experimental workflow for thermal analysis and the proposed decomposition mechanisms of NTO.
Conclusion
The reveals a multifaceted decomposition behavior that is highly dependent on experimental conditions. Key techniques such as DSC and TGA provide critical data on the stability, decomposition kinetics, and reaction pathways of NTO. The activation energy for decomposition is notably high, particularly in the solid state under confinement, and exhibits complex behavior, including evidence of autocatalysis.[2][4] The choice of experimental setup, such as using an open or closed sample pan, significantly influences the observed phenomena by either allowing sublimation or forcing condensed-phase decomposition.[2] A comprehensive understanding of these thermal properties, supported by the quantitative data and mechanistic pathways outlined in this guide, is essential for the safe and effective application of NTO in advanced energetic material formulations.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-dihydro-5-nitro-3H-1,2,4-triazol-3-one | C2H2N4O3 | CID 135406868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. mdpi.com [mdpi.com]
- 10. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Intermolecular Interactions of 3-nitro-1,2,4-triazol-5-one (NTO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intermolecular interactions of 3-nitro-1,2,4-triazol-5-one (NTO), an insensitive high explosive of significant interest. A thorough understanding of these non-covalent forces is critical for controlling its crystal structure, stability, and energetic properties. This document delves into the crystallographic features, spectroscopic signatures, and computational analysis of NTO's interactions, presenting quantitative data in structured tables and detailing relevant experimental protocols.
Introduction to NTO and its Intermolecular Forces
3-nitro-1,2,4-triazol-5-one (NTO) is a heterocyclic energetic material that has garnered considerable attention due to its favorable combination of high performance and low sensitivity to external stimuli such as impact and friction.[1][2] The arrangement of NTO molecules in the solid state, governed by a network of intermolecular interactions, is crucial in determining its physical and chemical properties. The primary intermolecular forces at play are strong hydrogen bonds, as well as van der Waals interactions. The NTO molecule possesses both hydrogen bond donors (the N-H groups of the triazole ring) and acceptors (the oxygen atoms of the nitro and carbonyl groups, and the nitrogen atoms of the ring).[3][4] This multiplicity of interaction sites leads to the formation of complex three-dimensional hydrogen-bonded networks, which are a key factor in the stability and low sensitivity of this material.[5][6] The acidity of the N-H proton (pKa ≈ 3.76) also plays a significant role in its interactions, particularly in the formation of salts and co-crystals.[7]
Crystal Structure and Polymorphism
NTO is known to exist in at least three polymorphic forms: α-NTO, β-NTO, and γ-NTO.[8] Polymorphism, the ability of a solid material to exist in more than one crystalline form, has a profound impact on the physicochemical properties of energetic materials, including density, thermal stability, and sensitivity. The different packing arrangements and intermolecular interactions in each polymorph of NTO are key to understanding these variations.
A recently identified polymorph, γ-NTO, crystallizes in the monoclinic space group Pc with eight molecules per unit cell.[8][9] Its density is comparable to that of α-NTO and higher than that of β-NTO.[9] The existence of these different crystalline forms highlights the importance of controlling crystallization conditions to obtain the desired polymorph with optimal properties.
Table 1: Crystallographic Data for γ-NTO [8][9]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Pc |
| a (Å) | Value not available in search results |
| b (Å) | Value not available in search results |
| c (Å) | Value not available in search results |
| α (°) | 90 |
| β (°) | Value not available in search results |
| γ (°) | 90 |
| Volume (ų) | Value not available in search results |
| Z | 8 |
| Calculated Density (g cm⁻³) | 1.907 |
Note: Specific lattice parameters (a, b, c, β) for γ-NTO were not available in the provided search results.
Spectroscopic Analysis of Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the intermolecular interactions in NTO.[10][11] The formation of hydrogen bonds leads to characteristic shifts in the vibrational frequencies of the involved functional groups.[12] For instance, the stretching frequency of the N-H bond is sensitive to its hydrogen-bonding environment. Red-shifts (shifts to lower wavenumbers) in the N-H stretching vibration are indicative of hydrogen bond formation.[3]
Studies on NTO complexes with molecules like hydrogen fluoride (B91410) (HF) have shown significant red-shifts in the N-H and H-F stretching frequencies, confirming the presence of strong hydrogen bonds.[3] Similarly, the broadening and shifting of vibrational peaks in the FTIR spectra of NTO in complex systems provide evidence of intermolecular interactions.[13]
Experimental Protocols:
FTIR and Raman Spectroscopy:
-
Sample Preparation: Solid samples of NTO or its co-crystals are typically prepared as KBr pellets or measured directly using an attenuated total reflectance (ATR) accessory. For solution-state studies, NTO is dissolved in a suitable solvent that is transparent in the spectral region of interest.[10]
-
Instrumentation: A high-resolution FTIR spectrometer is used to record the infrared spectra, typically in the range of 4000-400 cm⁻¹. A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used to acquire Raman spectra.
-
Data Analysis: The positions, shapes, and intensities of the vibrational bands are analyzed. Shifts in the characteristic vibrational frequencies of the N-H, C=O, and NO₂ groups are correlated with the nature and strength of the intermolecular interactions.
Computational Studies of NTO Interactions
Density Functional Theory (DFT) and molecular dynamics (MD) simulations are invaluable computational methods for investigating the intermolecular interactions of NTO at the atomic level.[13][14][15] These studies provide detailed information on interaction energies, geometries of interacting complexes, and the nature of the bonding.
DFT calculations have been employed to study the interactions of NTO with various molecules, including water, ammonia (B1221849) (NH₃), and hydrogen fluoride (HF).[3][4] These studies have identified stable hydrogen-bonded complexes and quantified the interaction energies. For instance, the corrected intermolecular interaction energy for the most stable NTO-HF complex was calculated to be -34.155 kJ/mol, while for NTO/NH₃ and NTO/H₂O, the strongest interactions were found to be -37.58 kJ/mol and -30.14 kJ/mol, respectively.[3][4] These results indicate that the interaction between NTO and NH₃ is stronger than with H₂O.[4]
Molecular dynamics simulations have been used to investigate the compatibility and interfacial interactions of NTO with various binders in polymer-bonded explosives (PBXs).[13] These simulations provide insights into how the intermolecular forces between NTO and the polymer matrix influence the mechanical properties and sensitivity of the explosive formulation.
Table 2: Calculated Intermolecular Interaction Energies of NTO with Small Molecules
| Interacting Molecule | Computational Method | Basis Set | Corrected Interaction Energy (kJ/mol) | Reference |
| HF | DFT (B3LYP) | 6-311++G | -34.155 | [3] |
| NH₃ | DFT (B3LYP) | 6-311++G | -37.58 | [4] |
| H₂O | DFT (B3LYP) | 6-311++G** | -30.14 | [4] |
Experimental Protocols:
Density Functional Theory (DFT) Calculations:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or VASP is typically used.
-
Method: A suitable density functional, such as B3LYP or M06-2X, is chosen. The selection of the functional is crucial for accurately describing non-covalent interactions.
-
Basis Set: A flexible basis set, such as 6-311++G**, is employed to provide an adequate description of the electron density, particularly for the diffuse functions important for hydrogen bonding.
-
Calculations: Geometry optimizations of the individual molecules and their complexes are performed to find the minimum energy structures. Vibrational frequency calculations are carried out to confirm that the optimized structures are true minima and to obtain zero-point energy (ZPE) corrections.
-
Interaction Energy: The interaction energy is calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers. Corrections for basis set superposition error (BSSE), often using the counterpoise method, and ZPE are applied to obtain accurate interaction energies.
Co-crystals and Salts of NTO
The ability of NTO to form strong hydrogen bonds and its acidic nature make it an excellent candidate for the formation of co-crystals and salts.[5] Co-crystallization is a powerful technique to modify the physicochemical properties of energetic materials, such as sensitivity and thermal stability.
An example is the co-crystal of NTO with acridine, formed in a 1:1 molar ratio.[1][5] In this structure, substantial hydrogen bond interactions and planar layered structures create a complex 3D network, which is thought to be responsible for its low impact sensitivity.[5] Theoretical studies have also investigated the potential for forming a co-crystal between NTO and ammonium (B1175870) perchlorate (B79767) (AP), analyzing the binding energies and interaction mechanisms.[14][16]
Experimental Protocols:
Synthesis and Crystallization of NTO and its Co-crystals:
-
Synthesis of NTO: A common route involves the nitration of 1,2,4-triazol-5-one (B2904161) (TO).[7][17] TO can be synthesized from the reaction of semicarbazide (B1199961) hydrochloride with formic acid.[1][7] The nitration is typically carried out using a mixture of nitric acid and sulfuric acid.[17]
-
Crystallization: The crude NTO is purified by recrystallization, often from hot water.[7] The cooling rate and solvent choice can influence the crystal morphology and polymorphic form.[17][18]
-
Co-crystallization: Co-crystals of NTO can be prepared by methods such as slow evaporation from a solution containing stoichiometric amounts of NTO and the co-former.[5] For example, the NTO:acridine co-crystal was obtained by dissolving equimolar amounts in methanol (B129727) and allowing the solvent to evaporate slowly.[1]
Visualizing Intermolecular Networks and Processes
Graphviz diagrams can be used to visualize the complex relationships in the study of NTO's intermolecular interactions, from the hydrogen bonding networks to experimental and computational workflows.
Caption: A simplified representation of the hydrogen bonding network in NTO.
Caption: Workflow for computational analysis of NTO's intermolecular interactions.
Conclusion
The intermolecular interactions of 3-nitro-1,2,4-triazol-5-one are dominated by a robust network of hydrogen bonds, which are fundamental to its desirable properties as an insensitive energetic material. The existence of multiple polymorphs underscores the sensitivity of its crystal packing to external conditions. Spectroscopic and computational techniques provide complementary insights into the nature and strength of these interactions. A continued in-depth study of NTO's intermolecular forces, particularly in the context of co-crystals and formulations with polymeric binders, is essential for the rational design of new energetic materials with tailored safety and performance characteristics.
References
- 1. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]
- 2. 3-Nitro-1,2,4-triazol-5-one (NTO) as a component of low sensitive explosive compositions | Copernican Letters [apcz.umk.pl]
- 3. DFT study of the interaction between 3-nitro-1,2,4-triazole-5-one and hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 6. Hydrogen Bond Network → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 7. scispace.com [scispace.com]
- 8. Study on the crystal structure and properties of a new crystal form of 3-nitro-1,2,4-triazole-5-one (NTO) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Study on the crystal structure and properties of a new crystal form of 3-nitro-1,2,4-triazole-5-one (NTO) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. [Study on the spectra of NTO and its rubidium salt in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 12. Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical investigation on intermolecular interactions, co-crystal structure, thermal decomposition mechanism, and shock properties of 3-nitro-1,2,4-triazol-5-one (NTO) and ammonium perchlorate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. worldscientific.com [worldscientific.com]
- 16. Theoretical investigation on intermolecular interactions, co-crystal structure, thermal decomposition mechanism, and shock properties of 3-nitro-1,2,4-triazol-5-one (NTO) and ammonium perchlorate - Beijing Institute of Technology [pure.bit.edu.cn]
- 17. US6583293B1 - Preparation method of 3-nitro-1,2,4-triazol-5-one by a process minimizing heat generation during crystallization - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Structural Characterization of 1,2,4-Triazol-5-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential analytical techniques for the definitive structural elucidation of 1,2,4-triazol-5-one (B2904161) analogs. The precise determination of the three-dimensional architecture, connectivity, and molecular formula of these compounds is paramount for understanding structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property protection.[1] The 1,2,4-triazole (B32235) core is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5][6] This document details the primary methodologies, presents key data in a structured format, and outlines the experimental protocols necessary for comprehensive characterization.
X-ray Crystallography: The Gold Standard for Structural Confirmation
Single-crystal X-ray crystallography provides the most unambiguous and detailed evidence of a molecule's three-dimensional structure.[1] By mapping electron density within a crystal, this technique yields precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for determining absolute stereochemistry and analyzing conformations.[1]
Table 1: Representative Crystallographic Data for a this compound Analog
The following table summarizes key crystallographic parameters for a representative this compound derivative, 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one.[2]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₅Cl₂N₃O |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 8.1479(17) |
| b (Å) | 7.9177(17) |
| c (Å) | 25.774(5) |
| α (°) | 90 |
| β (°) | 92.976(4) |
| γ (°) | 90 |
Experimental Protocol: Single-Crystal X-ray Diffraction
A definitive structural confirmation by X-ray crystallography involves a systematic, multi-step process.[1]
-
Crystal Growth: High-quality single crystals of the target compound are grown. A common method is slow evaporation of a suitable solvent. For the example compound, a prism-shaped single crystal was obtained by recrystallization from ethanol.[2]
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART 1000 CCD). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the diffraction patterns are collected as the crystal is rotated.
-
Data Processing: The collected diffraction intensities are processed to correct for experimental factors like absorption and polarization.[1] These corrected data are used to determine the unit cell parameters and the space group of the crystal.[1]
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built and then refined against the experimental data using least-squares methods to optimize the fit and determine the final, precise atomic coordinates.
References
Methodological & Application
Synthesis of 1,2,4-Triazol-5-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various 1,2,4-triazol-5-one (B2904161) derivatives. The 1,2,4-triazole (B32235) scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Application Notes
The this compound core is a versatile heterocyclic structure that serves as a key building block in the synthesis of diverse bioactive molecules.[1][4] Its derivatives have garnered significant attention due to their broad spectrum of therapeutic potentials.[1][2][5] The synthetic flexibility of the triazolone ring allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.[6]
Recent research has focused on the development of novel synthetic methodologies to access these compounds efficiently. These methods include one-pot syntheses, multi-component reactions, and the use of environmentally friendly conditions.[6][7] The derivatives of this compound have been investigated for their potential as:
-
Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[2]
-
Anticancer Agents: Showing promise in inhibiting the proliferation of cancer cell lines.[8]
-
Anticonvulsant Agents: Demonstrating potential in seizure models.[9]
-
Energetic Materials: Certain derivatives, like 3-nitro-1,2,4-triazol-5-one (NTO), are utilized as insensitive high explosives.[1][10]
Experimental Protocols
This section details the synthetic protocols for key this compound derivatives.
Protocol 1: Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-ones
This protocol describes a general method for the synthesis of 4-amino-substituted 1,2,4-triazol-5-ones, which are valuable intermediates for further derivatization.[11]
Reaction Scheme:
Caption: General synthesis of 4-amino-1,2,4-triazol-5-ones.
Materials:
-
Substituted iminoester hydrochlorides (1)
-
Ethoxycarbonylhydrazine
Procedure:
-
The iminoester hydrochlorides (1) are converted into ester ethoxycarbonyl hydrazones (2).[11]
-
The resulting hydrazones (2) are then cyclized to form the 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones (3).[11]
-
The crude product is obtained by cooling the reaction mixture.[11]
-
The solid material is filtered off and recrystallized from ethanol.[11]
Example Data:
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |
| 3a | o-Chlorobenzyl | 88 | 164-165 |
| 3c | o-Methylbenzyl | 91 | 190-191 |
(Data sourced from MDPI)[11]
Protocol 2: Synthesis of 3-Nitro-1,2,4-triazol-5-one (NTO)
This protocol outlines the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO), a high-energy material, starting from semicarbazide (B1199961).[10][12]
Reaction Workflow:
Caption: Synthesis of 3-Nitro-1,2,4-triazol-5-one (NTO).
Materials:
-
Semicarbazide
-
Formic acid (98%)
-
Ethanol
-
Nitric acid (98%)
Procedure:
-
Preparation of Formylsemicarbazide (2): A mixture of semicarbazide (1), formic acid, and ethanol is refluxed for 2 hours. The excess formic acid and ethanol are then distilled off to yield formylsemicarbazide (2) as a white solid.[12]
-
Cyclization to 1,2,4-Triazol-3-one (3): The formylsemicarbazide (2) is dissolved in formic acid and refluxed for 2 hours. The excess formic acid is distilled off to obtain 1,2,4-triazol-3-one (3).[10][12]
-
Nitration to 3-Nitro-1,2,4-triazol-5-one (4): The 1,2,4-triazol-3-one (3) is nitrated with 98% nitric acid at a temperature ranging from 15 to 45°C to yield the final product, 3-nitro-1,2,4-triazol-5-one (4).[10]
Quantitative Data:
| Starting Material | Reagents | Product | Yield | Melting Point (°C) |
| Semicarbazide | 1. Formic Acid, Ethanol2. Formic Acid (heat)3. 98% HNO₃ | 3-Nitro-1,2,4-triazol-5-one | Not explicitly stated in provided text | Not explicitly stated in provided text |
Protocol 3: One-Pot Synthesis of Substituted 1,2,4-Triazoles
This protocol describes a one-pot synthesis for 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides, highlighting a more efficient synthetic route.[6]
Logical Relationship Diagram:
Caption: One-pot synthesis of trisubstituted 1,2,4-triazoles.
Materials:
-
Substituted hydrazides
-
Secondary amides
-
Trifluoroacetic anhydride
Procedure:
-
The synthesis begins with the activation of a mixture of hydrazides and secondary amides using trifluoroacetic anhydride.[6]
-
This is followed by a microwave-induced cyclodehydration step to form the 3,4,5-trisubstituted 1,2,4-triazole product.[6] This method offers advantages in terms of reaction time and efficiency.
Quantitative Data: Quantitative data for specific derivatives using this method would require consulting the primary literature cited in the review. The provided text highlights the general applicability of the method.[6]
References
- 1. This compound | 42131-33-9 | Benchchem [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. isres.org [isres.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]
- 11. Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their Isatin-3-imine Derivatives | MDPI [mdpi.com]
- 12. METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO) - Patent 0585235 [data.epo.org]
Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole (B32235) moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties. The Pellizzari reaction, first reported by Guido Pellizzari in 1911, provides a classical and direct route to synthesize 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide. This document offers detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel 1,2,4-triazole-based compounds.
I. Introduction
The Pellizzari reaction involves the thermal condensation of an amide with an acylhydrazide to form a 1,2,4-triazole.[1][2] The reaction typically requires high temperatures (often exceeding 200°C) and can be performed neat or in a high-boiling solvent.[1] While the traditional method is effective, it can suffer from drawbacks such as long reaction times and low yields.[3] Modern modifications, particularly the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields, making it a more efficient and greener alternative.[4][5]
The 1,2,4-triazole scaffold is of significant interest in drug development due to its ability to engage in various biological interactions. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antidepressant, and hypoglycemic properties.[2]
II. Reaction Mechanism
The mechanism of the Pellizzari reaction begins with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a series of intramolecular cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[1]
Diagram of the Pellizzari Reaction Mechanism:
Caption: General mechanism of the Pellizzari reaction.
III. Application Notes
The Pellizzari reaction is a valuable tool in the synthesis of diverse 1,2,4-triazole libraries for drug discovery programs. The substituents at the 3- and 5-positions of the triazole ring can be readily varied by changing the starting amide and acylhydrazide, allowing for the exploration of structure-activity relationships (SAR).
Key Considerations:
-
Symmetrical vs. Unsymmetrical Triazoles: When the R groups of the amide and the acylhydrazide are the same (R = R'), a single symmetrical 3,5-disubstituted-1,2,4-triazole is formed. In cases where the R groups are different (R ≠ R'), a mixture of three triazole products can be formed due to an acyl group interchange at high temperatures, leading to purification challenges.[1]
-
Reaction Conditions: Traditional heating often requires temperatures between 220-250°C for 2-4 hours.[1] Microwave-assisted synthesis can significantly shorten reaction times to minutes and often results in higher yields.[4] For instance, some reactions that take hours under conventional heating can be completed in 10-30 minutes with microwave irradiation, with yields increasing from around 78% to over 90%.[4]
-
Solvent Selection: The reaction can be performed neat (without a solvent) or in a high-boiling point solvent such as nitrobenzene (B124822) or diphenyl ether.[1] Solvent-free microwave conditions are often preferred for their environmental benefits.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.[1] For mixtures of isomeric triazoles, column chromatography or High-Performance Liquid Chromatography (HPLC) may be necessary for separation.[1]
IV. Quantitative Data
The yield of the Pellizzari reaction is highly dependent on the substrates and reaction conditions. The following table summarizes representative data for the synthesis of various 1,2,4-triazoles.
| Amide (R-C(=O)NH₂) | Acylhydrazide (R'-C(=O)NHNH₂) | Conditions | Product (3,5-Disubstituted-1,2,4-Triazole) | Yield (%) | Reference |
| Benzamide (B126) | Benzoylhydrazide | 220-250°C, 2-4 h (neat) | 3,5-Diphenyl-1,2,4-triazole | Moderate to Good | [1][2] |
| Formamide | Hydrazine Hydrochloride | Heating with KOH | 1,2,4-Triazole | Not specified | [2][6] |
| Substituted Amide | Substituted Hydrazide | Microwave Irradiation (MW) | 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | 97% (MW) vs 78% (Conventional) | [4] |
| Various Amides | Various Hydrazides | Microwave Irradiation (MW) | Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 96% | [4] |
| 2-Acetylcyclohexanone | Various Hydrazines | Microwave Irradiation (MW) | Substituted tetrahydroindazole (B12648868) derivatives | up to 98% | [7] |
V. Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[1]
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[1]
-
Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify.[1]
-
Triturate the solid product with ethanol to remove impurities.[1]
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[1]
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.[1]
Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis.
Materials:
-
Substituted Aromatic Hydrazide (0.005 moles)
-
Substituted Nitrile (0.0055 moles)
-
Potassium Carbonate (0.0055 moles)
-
n-Butanol (10 mL)
-
Microwave reactor vial (20 mL)
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated substituted 1,2,4-triazole product can be collected by filtration.
-
Recrystallize the crude product from ethanol to obtain the analytically pure compound.
VI. Workflow and Logic Diagrams
Diagram of the General Experimental Workflow:
Caption: General experimental workflow for the Pellizzari reaction.
VII. Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Reaction temperature is too low. - Insufficient reaction time. - Inefficient removal of water byproduct. - Low purity of starting materials. | - Gradually increase the reaction temperature. - Extend the reaction time, monitoring by TLC. - Use a Dean-Stark trap if applicable. - Ensure starting materials are pure and dry.[1] |
| Formation of Isomeric Mixture (in unsymmetrical reactions) | - High reaction temperature promoting acyl interchange. - Prolonged reaction times at elevated temperatures. | - Optimize to the lowest effective temperature. - Consider microwave synthesis to reduce heating time. - If possible, design the synthesis to be symmetrical.[1] |
| Complex Reaction Mixture | - Decomposition of starting materials or products at high temperatures. - Side reactions involving other functional groups. | - Lower the reaction temperature. - Protect sensitive functional groups on the starting materials.[1] |
| Difficulty in Purification | - Similar polarities of the desired product and byproducts. - Co-crystallization of the product mixture. | - Utilize column chromatography with a carefully selected solvent system. - High-Performance Liquid Chromatography (HPLC) can be effective for separating isomers.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis
Introduction
The Einhorn-Brunner reaction is a named reaction in organic chemistry that facilitates the synthesis of substituted 1,2,4-triazoles from the acid-catalyzed condensation of diacylamines (imides) with hydrazines or their derivatives.[1][2] First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction has become a foundational method for accessing the 1,2,4-triazole (B32235) scaffold.[3] The 1,2,4-triazole ring is a critical pharmacophore found in a wide array of biologically active compounds, making this reaction highly relevant to researchers, particularly in the field of drug development.[4][5]
Mechanism and Regioselectivity
The reaction proceeds through the initial nucleophilic attack of the primary amine of the hydrazine (B178648) on one of the carbonyl carbons of the protonated imide. This is followed by a series of steps involving dehydration, a 1,5-proton shift, and an intramolecular cyclization to form the five-membered triazole ring.[3]
A key consideration in the Einhorn-Brunner reaction is regioselectivity, which arises when an unsymmetrical imide is used. In such cases, the reaction can yield an isomeric mixture of 1,2,4-triazoles.[3] The regiochemical outcome is primarily governed by the electronic properties of the two acyl groups on the imide. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group that is more electron-withdrawing (derived from the stronger carboxylic acid) will predominantly occupy the 3-position of the final 1,2,4-triazole product.[6]
Applications in Drug Development
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen bonding capabilities, and dipole character. Derivatives synthesized via methods like the Einhorn-Brunner reaction have demonstrated a broad spectrum of pharmacological activities.[4][5]
-
Antifungal Agents: The triazole ring is the cornerstone of azole antifungals, such as fluconazole (B54011) and itraconazole. These drugs act by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][7]
-
Antimicrobial and Anticancer Activity: Various substituted 1,2,4-triazoles have been investigated for their potential as antibacterial, antitubercular, anti-inflammatory, and anticancer agents.[3][4]
-
Agrochemicals: Beyond medicine, 1,2,4-triazole derivatives are used in agriculture, for instance, as plant growth regulators like paclobutrazol.[7]
The Einhorn-Brunner reaction remains a scientifically relevant and valuable tool for producing these important heterocyclic compounds for further functionalization and screening in drug discovery programs.[3]
Quantitative Data Summary
The reaction conditions for the Einhorn-Brunner synthesis are highly dependent on the specific substrates used. The following table summarizes a general protocol and typical parameters. Yields and reaction times can vary significantly based on the reactivity of the chosen imide and hydrazine.
| Component | Role | Typical Reagents/Conditions | Notes |
| Reactant 1 | Imide | Unsymmetrical or Symmetrical Diacylamine (1.0 eq) | The choice of acyl groups dictates the substitution pattern and regioselectivity of the product.[6] |
| Reactant 2 | Hydrazine | Substituted or Unsubstituted Hydrazine (1.0 - 1.1 eq) | The substituent on the hydrazine will be incorporated into the final triazole structure.[8] |
| Catalyst/Solvent | Acid Catalyst & Medium | Glacial Acetic Acid | Serves as both the solvent and the necessary acid catalyst for the condensation reaction.[8] |
| Temperature | Reaction Temperature | Reflux (approx. 110-120 °C) | Sufficient heat is required to overcome the activation energy for cyclization and dehydration.[8] |
| Time | Reaction Duration | 2 - 8 hours | Progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).[8] |
| Yield | Product Yield | Moderate to Good | Highly substrate-dependent. Purification by recrystallization or chromatography is often necessary.[6][8] |
Experimental Protocols
General Protocol for the Synthesis of a Substituted 1,2,4-Triazole
This protocol describes a general procedure for the Einhorn-Brunner reaction using an imide and a substituted hydrazine.[6][8]
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
-
Beaker
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine (1.0 eq) in an appropriate amount of glacial acetic acid.
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle or oil bath.
-
Monitoring: Allow the reaction to proceed for 2-8 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously. This will cause the crude product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold water to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product under vacuum.
-
Purification: The crude 1,2,4-triazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure product.[4][6]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C), FT-IR spectroscopy, and mass spectrometry.[4]
Visualizations
Caption: General experimental workflow for the Einhorn-Brunner reaction.
Caption: Simplified mechanism of the Einhorn-Brunner reaction.
References
- 1. scispace.com [scispace.com]
- 2. Einhorn-Brunner Reaction [drugfuture.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to a highly efficient, one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities.
The described methodology, primarily based on the work of Bechara et al. (2015), offers a streamlined and effective route to these valuable heterocyclic scaffolds from readily available secondary amides and hydrazides.[1][2][3] This approach utilizes triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration, providing rapid access to a wide range of triazole derivatives in good to excellent yields.[2][3]
Introduction
1,2,4-Triazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their wide-ranging biological activities include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The 3,4,5-trisubstituted analogues, in particular, offer a versatile platform for structural modification, enabling the fine-tuning of their pharmacological profiles.
Traditional multi-step syntheses of these compounds are often laborious and time-consuming. The one-pot methodology presented here overcomes these limitations, providing a more sustainable and efficient pathway for the generation of diverse 1,2,4-triazole (B32235) libraries, crucial for drug discovery and development programs.
Data Presentation: A Comparative Analysis of Yields
The following table summarizes the yields of various 3,4,5-trisubstituted 1,2,4-triazoles synthesized using the one-pot procedure. The data is adapted from the findings of Bechara et al. (2015) and illustrates the versatility of this method with different substitution patterns.
| Entry | Secondary Amide (R1-CO-NH-R2) | Hydrazide (R3-CO-NHNH2) | Product (3,4,5-Trisubstituted 1,2,4-Triazole) | Yield (%) |
| 1 | N-benzylbenzamide | Benzhydrazide | 3-Phenyl-4-benzyl-5-phenyl-4H-1,2,4-triazole | 89 |
| 2 | N-methylbenzamide | Benzhydrazide | 3-Phenyl-4-methyl-5-phenyl-4H-1,2,4-triazole | 85 |
| 3 | N-phenylacetamide | Benzhydrazide | 3-Methyl-4-phenyl-5-phenyl-4H-1,2,4-triazole | 78 |
| 4 | N-benzylacetamide | Isonicotinohydrazide | 3-Methyl-4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazole | 75 |
| 5 | N-(4-methoxybenzyl)benzamide | Acetohydrazide | 3-Phenyl-4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazole | 82 |
| 6 | N-cyclohexylbenzamide | Benzhydrazide | 3-Phenyl-4-cyclohexyl-5-phenyl-4H-1,2,4-triazole | 80 |
| 7 | Thioacetamide | Benzhydrazide | 3-Thiophenyl-4-phenyl-5-phenyl-4H-1,2,4-triazole | 65 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative 3,4,5-trisubstituted 1,2,4-triazole, 3-phenyl-4-benzyl-5-phenyl-4H-1,2,4-triazole.
Materials:
-
N-benzylbenzamide
-
Benzhydrazide
-
Triflic anhydride (Tf₂O)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Microwave reactor vials
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry microwave vial equipped with a magnetic stir bar, add N-benzylbenzamide (1.0 mmol, 1.0 equiv).
-
Solvent and Base: Dissolve the amide in anhydrous dichloromethane (5 mL). Add 2-fluoropyridine (2.2 mmol, 2.2 equiv) to the solution.
-
Activation: Cool the mixture to 0 °C in an ice bath. Slowly add triflic anhydride (1.1 mmol, 1.1 equiv) dropwise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes.
-
Hydrazide Addition: Add benzhydrazide (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 3-phenyl-4-benzyl-5-phenyl-4H-1,2,4-triazole.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations: Workflow and Biological Context
To aid in the understanding of the synthetic process and the potential biological relevance of the synthesized compounds, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 3. One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-triazoles represent a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2][3] Their derivatives are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][4] The development of efficient and sustainable synthetic methods for these compounds is, therefore, a significant focus in medicinal and materials chemistry.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate and improve the synthesis of 1,2,4-triazole (B32235) derivatives.[1][5][6] This technique offers substantial advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced purity.[1][5][7] Furthermore, MAOS often aligns with the principles of green chemistry by enabling the use of smaller quantities of solvents or even solvent-free conditions.[4][5]
These application notes provide detailed protocols for the microwave-assisted synthesis of various 1,2,4-triazole compounds, supported by quantitative data and visual representations of experimental workflows and reaction mechanisms.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of 1,2,4-triazoles offers several key benefits:
-
Rapid Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant acceleration of reaction rates.[5] Reactions that might take several hours or days under conventional heating can often be completed in a matter of minutes.[5][7]
-
Higher Yields: The precise temperature control and rapid heating provided by microwave synthesizers can minimize the formation of byproducts, resulting in higher yields of the desired 1,2,4-triazole derivatives.[5][7]
-
Improved Purity: Cleaner reaction profiles with fewer side products simplify the purification process, often leading to higher purity of the final compounds.[5]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to traditional heating methods.[5]
-
Green Chemistry: The potential for solvent-free reactions or the use of minimal solvent volumes contributes to more environmentally friendly synthetic processes.[4][5]
General Experimental Workflow
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 1,2,4-triazole compounds.
Caption: General workflow for microwave-assisted synthesis of 1,2,4-triazoles.
Experimental Protocols
This section details selected protocols for the microwave-assisted synthesis of various 1,2,4-triazole derivatives.
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-triazoles via Cycloaddition
This protocol describes a one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from the cycloaddition of nitriles and hydrazides.[4] This method is analogous to the Pellizzari reaction.[4]
Materials:
-
Aromatic hydrazide (e.g., benzohydrazide)
-
Substituted nitrile (e.g., benzonitrile)
-
Potassium carbonate (K₂CO₃)
-
n-Butanol
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Microwave reactor
-
20 mL microwave reaction vessel with a magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in 10 mL of n-butanol.[4]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 2 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the precipitated product.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[4]
Protocol 2: Catalyst-Free Synthesis of Substituted 1,2,4-triazoles
This protocol outlines a simple and efficient catalyst-free method for the synthesis of substituted 1,2,4-triazoles using hydrazines and formamide (B127407).[8]
Materials:
-
Hydrazine (B178648) derivative (e.g., phenylhydrazine)
-
Formamide
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vial with a magnetic stirrer
Procedure:
-
In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 10 minutes.[8]
-
After cooling, the reaction mixture can be subjected to standard aqueous work-up and purification by chromatography to isolate the desired 1,2,4-triazole.
Protocol 3: Synthesis of 4-Amino-1,2,4-triazoles
This solvent-free protocol describes the synthesis of 4-amino-1,2,4-triazoles from aryl hydrazides and hydrazine hydrate (B1144303).[2]
Materials:
-
Substituted aryl hydrazide
-
Hydrazine hydrate (excess)
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vessel
Procedure:
-
Place the substituted aryl hydrazide (0.010 mol) and an excess of hydrazine hydrate (0.08 mol) in a microwave-safe reaction vessel.[2]
-
Seal the vessel and subject it to microwave irradiation at 800W and 250°C for a period of 4-12 minutes.[2]
-
After the reaction, allow the vessel to cool.
-
The product can be isolated by standard work-up procedures, which may include trituration with water and recrystallization.
Quantitative Data Summary
The following tables summarize the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of 1,2,4-triazole derivatives, highlighting the reduction in reaction time and improvement in yields.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of various 1,2,4-Triazole Derivatives
| Product Type | Microwave Time | Conventional Time | Microwave Yield (%) | Conventional Yield (%) | Reference |
| 3,5-Dibenzyl-4-amino-1,2,4-triazole | 8-9 min | 10 hours | High | Moderate | [7] |
| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | 5 min | Not specified | 96 | Not specified | [7] |
| 1,3,5-Trisubstituted-1,2,4-triazoles | 1 min | > 4 hours | 85 | Lower | [7] |
| N-substituted 1,2,4-triazoles | 33-90 sec | Several hours | 82 | Lower | [7] |
| Thioether derivatives of 1,2,4-triazole | 15 min | Not specified | 81 | Not specified | [7] |
| Piperazine-azole-fluoroquinolone derivatives | 30 min | 27 hours | 96 | Lower | [7][9] |
| Substituted 1,2,4-triazoles from hydrazines and formamide | 10 min | Not specified | 54-81 | Not specified | [8] |
Reaction Mechanism
The formation of 3,4,5-trisubstituted-1,2,4-triazoles can proceed through the activation of a secondary amide with triflic anhydride, followed by reaction with a hydrazide and subsequent microwave-induced cyclodehydration.
Caption: Proposed mechanism for trisubstituted 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 5. benchchem.com [benchchem.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 8. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2,4-Triazol-5-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazol-5-one (B2904161) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Its derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents.[1][2] This document provides detailed application notes on the diverse therapeutic applications of this compound derivatives and comprehensive protocols for their synthesis and biological evaluation.
Application Notes
The versatility of the this compound ring system allows for substitutions at various positions, leading to a broad range of biological activities. The ability of the triazole nucleus to form hydrogen bonds and engage in dipole-dipole interactions contributes to its efficacy as a pharmacophore.[3]
Antimicrobial and Antifungal Activity: Derivatives of 1,2,4-triazole (B32235) are well-established antimicrobial agents. The triazole core is a key component in clinically used antifungal drugs like fluconazole (B54011) and itraconazole. Novel synthetic derivatives incorporating the this compound moiety have shown potent activity against various bacterial and fungal strains, including resistant ones.[4][5] For instance, certain Schiff bases derived from 4-amino-1,2,4-triazole-3-thiol, a tautomeric form of the triazol-5-one, have exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Microsporum gypseum.[5]
Anticancer Activity: The 1,2,4-triazole scaffold is present in several FDA-approved anticancer drugs, such as letrozole (B1683767) and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer.[6] Numerous studies have reported the cytotoxic effects of novel this compound derivatives against a variety of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[2][7] The mechanism of action often involves the inhibition of crucial enzymes or the induction of apoptosis.[8]
Enzyme Inhibition: The structural features of this compound derivatives make them effective inhibitors of various enzymes implicated in disease. For example, different derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[9][10] Additionally, carbonic anhydrase (CA) isoforms, which are involved in conditions like glaucoma and cancer, have been successfully targeted by 1,2,4-triazole-based inhibitors.[11]
Quantitative Data Summary
The following tables summarize the biological activity of representative 1,2,4-triazole derivatives from various studies.
Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 13 | S. aureus | 0.25 - 1 | Ofloxacin | 0.25 - 1 |
| 13 | E. coli | 0.25 - 1 | Ofloxacin | 0.25 - 1 |
| 1a-g | P. aeruginosa | 16 | Streptomycin | 2 - 15 |
| 5e | S. aureus | Superior to Streptomycin | Streptomycin | - |
Data extracted from references[4][5].
Table 2: Anticancer Activity (IC50) of 1,2,4-Triazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7f | HepG2 | 16.782 (µg/mL) | - | - |
| 7d | HeLa | < 12 | - | - |
| 7e | HeLa | < 12 | - | - |
| 10a | HeLa | < 12 | - | - |
| 10d | HeLa | < 12 | - | - |
Data extracted from references[2][7].
Table 3: Enzyme Inhibition (IC50) of 1,2,4-Triazole Derivatives
| Compound ID | Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1.1 - 1.5 | AChE | 1.63 - 17.68 | - | - |
| 1.1 - 1.5 | BChE | 8.71 - 84.02 | - | - |
| 12d | AChE | 730 | - | - |
| 12m | BChE | 17 | - | - |
Data extracted from references[9][10].
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This protocol describes a common method for synthesizing 1,2,4-triazole-3-thiones (which exist in tautomeric equilibrium with 1,2,4-triazol-5-ones) via the cyclization of thiosemicarbazide (B42300) intermediates.
Materials:
-
Substituted acid hydrazide
-
Substituted isothiocyanate
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Formation of Thiosemicarbazide:
-
Dissolve the substituted acid hydrazide (1 mmol) in ethanol.
-
Add an equimolar amount of the substituted isothiocyanate (1 mmol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated thiosemicarbazide by filtration, wash with cold ethanol, and dry.
-
-
Cyclization to 1,2,4-Triazole-3-thione:
-
Suspend the dried thiosemicarbazide (1 mmol) in an aqueous solution of 8% KOH (10 mL).
-
Reflux the mixture for 6-8 hours, monitoring for the cessation of H₂S evolution.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-disubstituted-1,2,4-triazole-3-thione.
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the synthesized compounds and the standard antibiotic in DMSO to prepare stock solutions of a known concentration (e.g., 1000 µg/mL).
-
-
Serial Dilutions:
-
In a 96-well microtiter plate, add 100 µL of nutrient broth to each well.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations.
-
-
Inoculation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum in nutrient broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well.
-
-
Controls:
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[12][13]
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
The following diagrams illustrate key workflows and concepts in the study of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Caption: Conceptual diagram of enzyme inhibition by a this compound derivative.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 9. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Substituted 1,2,4-Triazoles in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of substituted 1,2,4-triazole (B32235) derivatives, including their quantitative biological activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Substituted 1,2,4-triazoles have garnered significant attention for their potential as anticancer agents, with several derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[2][3] These compounds often exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival, as well as the induction of apoptosis.[1][4] This document outlines the in vitro evaluation of substituted 1,2,4-triazoles, providing standardized protocols for key assays and summarizing their anticancer activities.
Data Presentation: Anticancer Activity of Substituted 1,2,4-Triazoles
The following tables summarize the in vitro anticancer activity of various substituted 1,2,4-triazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one Derivatives [5]
| Compound | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 7d | >50 | 11.8 | >50 |
| 7e | >50 | 10.5 | >50 |
Table 2: Anticancer Activity of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione Derivatives [5]
| Compound | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 10a | 6.43 | 5.6 | 21.1 |
| 10d | 10.2 | 9.8 | 16.5 |
Table 3: Anticancer Activity of Chiral 1,2,4-Triazole Schiff Bases Bearing γ-Butenolide Moiety against HeLa Cells [2]
| Compound | HeLa (Cervical) IC50 (µM) |
| 7l | 1.8 |
Table 4: Anticancer Activity of 1,2,4-Triazole-Pyridine Hybrid Derivatives against Murine Melanoma (B16F10) Cells [6]
| Compound | B16F10 (Melanoma) IC50 (µM) |
| TP1 | 61.11 |
| TP2 | 55.24 |
| TP3 | 49.87 |
| TP4 | 58.12 |
| TP5 | 52.43 |
| TP6 | 41.12 |
| TP7 | 45.33 |
Table 5: Anticancer Activity of[3][4][6]triazolo[4,3-b][1][3][4][6]tetrazine Derivatives [7]
| Compound | HT-29 (Colon) IC50 (µM) | CaCo2 (Colorectal) IC50 (µM) |
| 4g | 12.69 | - |
| 4b | - | 26.15 |
| Cisplatin (Control) | 14.01 | 25.22 |
Experimental Protocols
This section provides detailed protocols for the key in vitro assays used to evaluate the anticancer properties of substituted 1,2,4-triazole derivatives.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Substituted 1,2,4-triazole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Substituted 1,2,4-triazole compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[10]
-
Washing: Remove the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Apoptosis Assay: Caspase-3/7 Activity
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Substituted 1,2,4-triazole compounds
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT assay protocol (steps 1 and 2).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay Procedure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates an induction of caspase-3/7 activity and apoptosis.
Mechanism of Action Assays
This assay determines if a compound inhibits the polymerization of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
Black 96-well plates
-
Substituted 1,2,4-triazole compounds
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
Fluorescence microplate reader with temperature control
Protocol:
-
Compound Preparation: Prepare 10x stocks of the test compounds and controls in the appropriate buffer.
-
Assay Setup: Add 5 µL of the 10x test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix (containing tubulin, GTP, and fluorescent reporter) to each well.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.[2]
This assay measures the ability of a compound to inhibit the enzyme aromatase, which is involved in estrogen biosynthesis.
Materials:
-
Aromatase assay kit (containing human recombinant aromatase, a fluorogenic substrate, and a specific inhibitor like letrozole)
-
White 96-well plates
-
Substituted 1,2,4-triazole compounds
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.[12]
-
Assay Setup: Add samples, positive controls (aromatase), and test compounds to the appropriate wells.
-
Pre-incubation: Incubate the plate for at least 10 minutes at 37°C to allow the test compounds to interact with the aromatase enzyme.[12]
-
Reaction Initiation: Add the aromatase substrate/NADP+ mixture to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C.[12]
-
Data Analysis: Calculate the aromatase activity based on the rate of fluorescence increase. A decrease in activity in the presence of the test compound indicates inhibition.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by some 1,2,4-triazole derivatives and a general workflow for their in vitro evaluation.
Caption: General experimental workflow for anticancer screening of 1,2,4-triazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. promega.com [promega.com]
- 12. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
Application of 1,2,4-Triazol-5-one in Energetic Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of energetic materials is continuously evolving, driven by the demand for compounds and formulations that offer a superior balance of performance, stability, and insensitivity to accidental stimuli. Within this context, nitrogen-rich heterocyclic compounds have emerged as a promising class of materials. Among these, derivatives of 1,2,4-triazol-5-one (B2904161) have garnered significant attention, with 3-nitro-1,2,4-triazol-5-one (NTO) being a notable example. NTO is recognized for its favorable combination of high performance, comparable to RDX, and low sensitivity, similar to TNT, making it a key component in the development of insensitive munitions (IM).[1][2][3] This document provides a comprehensive overview of the application of this compound and its derivatives in energetic materials, including detailed experimental protocols and performance data.
Performance Characteristics of this compound Derivatives
The performance of energetic materials is characterized by several key parameters, including detonation velocity, detonation pressure, density, and sensitivity to impact and friction. The following tables summarize the quantitative data for various energetic materials based on this compound and its derivatives.
Table 1: Performance Data of Selected this compound Derivatives
| Compound/Formulation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa/kbar) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| NTO | 1.819 | 8200 | - | 2.49 | - | [1] |
| HCPT (3) | - | 8236 - 9167 | 26.5 - 37.8 | - | - | [4][5] |
| Compound 6 (fused-ring) | 1.859 | 8406 | 29.2 | > 40 | > 360 | [6] |
| Bis-hydroxylammonium derivative (4) | 1.885 | 9490 | 386 (kbar) | 20 | 324 | [7] |
| Aminoguanidinium derivative (7) | - | > 9000 | - | 7 | 192 | [7] |
| NTO:ACR | - | 7006 | 20.02 | 100 | - | [8] |
| HNIW/NTO (50/44) PBX | - | 8685 | - | - | - | [9] |
Table 2: Thermal Stability of Selected this compound Derivatives
| Compound/Formulation | Decomposition Temperature (°C) | Reference |
| NTO | 253 | [1] |
| HCPT and its salts | 215 - 340 | [4][5] |
| Compound 6 (fused-ring) | 324.5 | [6] |
| Bis-ammonium derivative (2) | 265 | [7] |
| Bis-guanidinium derivative (5) | 270 | [7] |
| NTO:ACR | 229 | [8] |
Experimental Protocols
Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO)
This protocol describes a common method for the synthesis of NTO, which involves the nitration of this compound (TO).[3][10]
Materials:
-
Semicarbazide (B1199961) hydrochloride
-
Formic acid (98%)
-
Nitric acid (70% or 98%)
-
Ethanol
-
Distilled water
Procedure:
Step 1: Synthesis of this compound (TO)
-
In a round-bottom flask equipped with a reflux condenser, mix semicarbazide hydrochloride with an excess of formic acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess formic acid under reduced pressure.
-
The resulting crude TO can be purified by recrystallization from hot water to remove acidic impurities.[3][10]
Step 2: Nitration of this compound (TO) to 3-nitro-1,2,4-triazol-5-one (NTO)
-
Carefully add the purified TO to a nitrating mixture, typically 70% nitric acid, at a controlled temperature.[3][10] For some procedures, 98% nitric acid is used.[11]
-
Maintain the reaction temperature within a specific range (e.g., 15-45°C) with constant stirring.[11]
-
After the addition is complete, continue stirring for a specified period to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice to precipitate the crude NTO.
-
Filter the precipitate and wash thoroughly with cold distilled water until the washings are neutral.
-
The crude NTO is then purified by recrystallization from hot water (around 80°C).[3][10]
Characterization: The final product should be characterized by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FTIR Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and decomposition temperature.
Sensitivity Testing
Impact Sensitivity (BAM Fallhammer Test)
This test determines the sensitivity of an energetic material to impact.[6][7][12][13]
Apparatus:
-
BAM Fallhammer apparatus
Procedure:
-
A small, measured amount of the sample is placed in the test apparatus.
-
A specified weight is dropped from a known height onto the sample.
-
The test is repeated multiple times at various drop heights.
-
A "go" (explosion, flame, or sound) or "no-go" is recorded for each trial.
-
The impact energy at which there is a 50% probability of initiation is determined using statistical methods like the Bruceton method.
Friction Sensitivity (BAM Friction Test)
This test measures the sensitivity of an energetic material to frictional stimuli.[7]
Apparatus:
-
BAM Friction apparatus with porcelain plates and pegs.
Procedure:
-
A small sample of the material is placed on a fixed porcelain plate.[7]
-
A porcelain peg is placed on the sample, and a known load is applied.[7]
-
The plate is moved back and forth once under the peg.[7]
-
The test is conducted six times at a given load.
-
If no reaction (explosion, flame, or sound) is observed in six trials, the load is increased.
-
The lowest load at which at least one reaction occurs in six trials is reported as the friction sensitivity.[7]
Detonation Velocity Measurement
The detonation velocity is a key performance parameter of an explosive. One common method is the rate stick test.[3]
Apparatus:
-
A cylindrical container (e.g., copper tube)
-
Pressure pin gauges or optical fibers
-
High-speed data acquisition system
Procedure:
-
The explosive material is loaded into the cylindrical container at a known density.
-
Probes (pressure pins or optical fibers) are placed at precise, known distances along the length of the cylinder.[3]
-
The explosive is initiated at one end.
-
As the detonation wave propagates down the cylinder, it triggers the probes sequentially.
-
The time intervals between the triggering of successive probes are recorded.
-
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.
Diagrams
Caption: Synthesis pathway of 3-nitro-1,2,4-triazol-5-one (NTO).
Caption: General experimental workflow for energetic materials.
Conclusion
Derivatives of this compound, particularly NTO, represent a significant advancement in the field of energetic materials. Their ability to provide high performance while maintaining low sensitivity makes them invaluable for applications where safety is a primary concern. The protocols and data presented in this document offer a foundational resource for researchers and professionals working on the development and characterization of next-generation energetic materials. Further research into novel derivatives and advanced formulations will continue to expand the utility of this important class of compounds.
References
- 1. osti.gov [osti.gov]
- 2. smsenergetics.com [smsenergetics.com]
- 3. nmt.edu [nmt.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scispace.com [scispace.com]
- 6. fauske.com [fauske.com]
- 7. fauske.com [fauske.com]
- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 9. pure.bit.edu.cn [pure.bit.edu.cn]
- 10. scispace.com [scispace.com]
- 11. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]
Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole (B32235) moiety is a critical pharmacophore found in numerous compounds, most notably in antifungal agents used in clinical medicine and fungicides applied in agriculture. The widespread use and narrow therapeutic window of many triazole-based drugs necessitate robust and reliable analytical methods for their quantification in biological matrices such as plasma, serum, and urine. High-Performance Liquid Chromatography (HPLC), coupled with various detection techniques, stands as the cornerstone for therapeutic drug monitoring (TDM), pharmacokinetic studies, and residue analysis of these compounds.
These application notes provide a comprehensive guide to the analysis of 1,2,4-triazole compounds in biological samples. Detailed protocols for sample preparation, including protein precipitation and solid-phase extraction, are presented alongside methodologies for Reversed-Phase HPLC (RP-HPLC) for less polar compounds and Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites. Quantitative data and key chromatographic parameters are summarized to aid in method selection and development.
Data Presentation: Quantitative Analysis of Triazole Compounds
The following tables summarize quantitative data from validated HPLC methods for the analysis of common 1,2,4-triazole antifungal drugs and agricultural fungicides.
Table 1: HPLC-UV/MS Quantitative Data for Triazole Antifungal Drugs in Human Plasma/Serum
| Analyte | LLOQ (mg/L) | Linearity Range (mg/L) | Recovery (%) | Reference |
| Voriconazole | 0.05 - 0.5 | 0.05 - 20.0 | ~100% | [1][2] |
| Itraconazole | 0.05 - 0.5 | 0.05 - 20.0 | ~100% | [1][2] |
| Posaconazole | 0.25 | 0.25 - 20.0 | ~100% | [1][2] |
| Hydroxyitraconazole | 0.05 | 0.05 - 20.0 | ~100% |
LLOQ: Lower Limit of Quantification
Table 2: UPLC-MS/MS Quantitative Data for Triazole Fungicides in Soil and Produce
| Analyte | LLOQ (µg/kg) | Linearity Range (µg/L) | Recovery (%) | Matrix | Reference |
| Propiconazole | 4.0 | 1 - 200 | 93 - 99 | Soil | [3] |
| 1,2,4-Triazole | 1.1 | 1 - 200 | 83 - 97 | Soil | [3] |
| Tebuconazole | 0.01 (mg/kg) | 0.05 - 2 (µg/mL) | 90 - 105 | Fruits/Vegetables | |
| Myclobutanil | 0.01 (mg/kg) | 0.05 - 2 (µg/mL) | 90 - 105 | Fruits/Vegetables | |
| Difenoconazole | 0.01 (mg/kg) | 0.05 - 2 (µg/mL) | 90 - 105 | Fruits/Vegetables |
LLOQ: Lower Limit of Quantification
Table 3: Example LC-MS/MS Parameters (MRM) for Selected Triazole Compounds
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Voriconazole | 350.1 | 127.1 | 281.1 | 30 |
| Itraconazole | 705.3 | 392.2 | 228.1 | 35 |
| Posaconazole | 701.3 | 655.3 | 149.1 | 40 |
| Tebuconazole | 308.1 | 70.1 | 125.1 | 25 |
| Propiconazole | 342.1 | 159.0 | 69.1 | 20 |
| 1,2,4-Triazole | 70.0 | 43.0 | - | 15 |
| Triazole Alanine (B10760859) | 157.1 | 70.0 | 113.0 | 18 |
| Triazole Acetic Acid | 128.1 | 84.0 | 70.0 | 12 |
Experimental Protocols
Protocol 1: Analysis of Triazole Antifungals in Plasma/Serum by RP-HPLC
This protocol is suitable for the quantification of relatively non-polar triazole antifungals like voriconazole, itraconazole, and posaconazole.
1. Materials and Reagents
-
HPLC-grade acetonitrile (B52724) and methanol
-
HPLC-grade water
-
Perchloric acid (1.0 M) or Formic acid
-
Reference standards of triazole compounds and an internal standard (e.g., naproxen)
-
Drug-free human plasma/serum
-
0.22 µm or 0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of plasma/serum sample in a microcentrifuge tube, add 50 µL of internal standard solution.
-
Add 400 µL of cold acetonitrile (or a mixture of 1.0 M perchloric acid and methanol) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the filtered supernatant into the HPLC system.
4. Standard and QC Preparation
-
Prepare stock solutions (e.g., 1 mg/mL) of each triazole standard and the internal standard in methanol.
-
Prepare a series of working standard solutions by spiking drug-free plasma/serum with the stock solutions to create a calibration curve (e.g., 0.05 to 10 mg/L).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process the calibration standards and QC samples using the same sample preparation procedure as the unknown samples.
5. HPLC Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and a buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.5). A typical starting condition is 50:50 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
Protocol 2: Analysis of Polar Triazole Metabolites in Urine by HILIC-MS/MS
This protocol is designed for the analysis of polar metabolites, such as triazole alanine (TA) and triazole acetic acid (TAA), which are poorly retained on traditional C18 columns.
1. Materials and Reagents
-
LC-MS grade acetonitrile and water
-
LC-MS grade ammonium (B1175870) acetate (B1210297) or ammonium formate
-
Reference standards of polar triazole metabolites and a suitable isotopically labeled internal standard.
-
Drug-free urine
-
0.22 µm syringe filters
2. Instrumentation
-
UPLC or HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
HILIC analytical column (e.g., Zwitterionic ZIC-HILIC or Amide column, 2.1 x 100 mm, 1.8 µm).
-
Data acquisition and processing software.
3. Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples and centrifuge at 4,000 x g for 10 minutes to remove particulates.
-
In a microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of acetonitrile containing the internal standard. This high organic content is crucial for good peak shape in HILIC.
-
Vortex the mixture for 30 seconds.
-
Incubate at 4 °C for 20 minutes to further precipitate any proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
4. Standard and QC Preparation
-
Prepare stock solutions of standards and internal standard in water or a water/methanol mix.
-
Prepare calibration standards and QCs by spiking drug-free urine with the stock solutions and processing them with the same dilute-and-shoot protocol.
5. HILIC-MS/MS Conditions
-
Column: ZIC-HILIC (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linear gradient from 95% B to 50% B
-
8-9 min: Hold at 50% B
-
9.1-12 min: Return to 95% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detection: ESI in positive mode with Multiple Reaction Monitoring (MRM). Refer to Table 3 for example transitions.
Visualizations
Caption: General experimental workflow for HPLC analysis of 1,2,4-triazole compounds.
Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.
References
Application Note: Determination of 1,2,4-Triazole in Soil by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative determination of 1,2,4-triazole (B32235) in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 1,2,4-Triazole is a significant degradation product of many widely used triazole fungicides, and its monitoring in soil is crucial for environmental assessment.[1][2] The described protocol, incorporating a QuEChERS-based sample preparation and a specialized chromatographic column, provides high recovery and low limits of detection, making it suitable for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Triazole fungicides are extensively used in agriculture to protect crops from fungal diseases.[1][2] Their degradation in the environment can lead to the formation of persistent and mobile metabolites, with 1,2,4-triazole being a common and significant example.[1][2] Due to its potential for groundwater contamination, a sensitive and reliable analytical method for the determination of 1,2,4-triazole in soil is essential. LC-MS/MS offers the required selectivity and sensitivity for detecting this compound at trace levels. This application note provides a detailed protocol for the extraction, cleanup, and analysis of 1,2,4-triazole in soil samples.
Experimental
Materials and Reagents
-
1,2,4-Triazole analytical standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Ammonium acetate
-
QuEChERS extraction salts and cleanup tubes
-
Syringe filters (0.22 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Sample vials
Sample Preparation Protocol
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of 1,2,4-triazole from soil samples.[3]
-
Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the soil sample.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Immediately shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction):
-
Transfer an aliquot of the supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) and C18 sorbents.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the cleanup tube at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic separation is critical for distinguishing 1,2,4-triazole from its isomers and other matrix components. A Hypercarb column is recommended for its ability to retain and separate such polar compounds.[1][4][5]
| Parameter | Value |
| Column | Hypercarb (or equivalent porous graphitic carbon column) |
| Mobile Phase A | Water with 2 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the specific application |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
The analysis is performed in positive electrospray ionization mode (ESI+) using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| MRM Transitions | Precursor Ion > Product Ion (specific m/z values for 1,2,4-triazole) |
| Collision Energy | Optimized for the specific instrument and transition |
Quantitative Data Summary
The following table summarizes the performance of the LC-MS/MS method for the determination of 1,2,4-triazole in soil, based on a validated study.[1][2]
| Parameter | Result | Reference |
| Limit of Quantification (LOQ) | 1.1 µg/kg | [1][2] |
| Recovery | 83 - 97% | [1][2] |
| Relative Standard Deviation (RSD) | < 7.8% | [1][2] |
Experimental Workflow Diagram
Caption: Workflow for the determination of 1,2,4-triazole in soil.
Method Validation Process
Caption: Logical relationship of the method validation process.
Conclusion
The LC-MS/MS method presented in this application note is a reliable and sensitive approach for the determination of 1,2,4-triazole in soil. The use of a QuEChERS-based sample preparation protocol ensures effective extraction and cleanup, while the specialized chromatographic column provides excellent separation. The method has been validated and demonstrates good recovery, precision, and a low limit of quantification, making it a valuable tool for environmental monitoring and agricultural research.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous enantioselective determination of triazole fungicides in soil and water by chiral liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pub.geus.dk [pub.geus.dk]
Application Notes and Protocols for the Quantification of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 1,2,4-triazole (B32235) derivatives in various matrices. The methodologies outlined are essential for research, quality control, and clinical and preclinical studies.
Introduction
1,2,4-triazole and its derivatives are a critical class of heterocyclic compounds with extensive applications as antifungal agents in medicine and as fungicides in agriculture.[1] Their widespread use necessitates robust and sensitive analytical methods for their quantification in diverse samples, including pharmaceutical formulations, biological matrices (such as serum and plasma), and environmental samples.[1] High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques widely employed for the analysis of these compounds due to their high resolution, sensitivity, and specificity.
Data Presentation: Quantitative Methods for 1,2,4-Triazole Derivative Analysis
The following tables summarize various analytical methods for the quantification of different 1,2,4-triazole derivatives, offering a comparative overview of chromatographic conditions and performance.
Table 1: HPLC Methods for 1,2,4-Triazole Analysis
| Analyte(s) | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Limit of Quantification (LOQ) | Reference |
| Voriconazole, Posaconazole, Itraconazole | C18 | Isocratic: Acetonitrile (B52724)/Water | Not Specified | UV | Not Specified | [1] |
| Triadimefon, Cyproconazole, etc. | C18 (4.6 x 75 mm, 3.5 µm) | Gradient: Acetonitrile / Water with 0.1% Acetic Acid | Not Specified | LC-MS | 0.01 mg/kg | [1] |
| Propiconazole (B1679638), 1,2,4-Triazole | Not Specified | Not Specified | Not Specified | LC-MS/MS | 1.1 - 4.0 µg/kg | [1][2] |
| 1,2,4-Triazole | Primesep 100 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water/Sulfuric Acid | 1.0 | UV (200 nm) | Not Specified | [3] |
| 1,2,4-Triazole | Aquasil C18 | Gradient: Methanol (B129727)/Formic Acid in Water | Not Specified | LC-MS/MS | 0.05 µg/kg | [4] |
| 3-Mercapto-1,2,4-triazole | Newcrom R1 (or equivalent C18) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | UV | Not Specified | [5] |
Table 2: GC-MS Method for 1,2,4-Triazole Derivative Analysis
| Analyte | GC Column | Carrier Gas | Temperature Program | Ionization Mode | Key Fragment Ions (m/z) | Application | Reference |
| Letrozole | Not Specified | Not Specified | Temperature programming | EI | [M]+ at 416, base peak at 73 | Pharmaceutical Dosage Forms | [6] |
| 1-methyl-1H-1,2,4-triazole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Soil Samples | [7][8] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Triazole Antifungals in Biological Matrices
This protocol provides a general procedure for the analysis of triazole antifungals (e.g., Voriconazole, Itraconazole) in serum or plasma.[1]
1. Materials and Reagents:
-
HPLC grade acetonitrile and water
-
Reference standards of the triazole compounds
-
Drug-free serum/plasma for calibration standards and quality controls
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Sample Preparation (Protein Precipitation):
-
To 200 µL of serum/plasma sample, add 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject the filtered supernatant into the HPLC system.
4. Standard Preparation:
-
Prepare a stock solution of the triazole standard in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of working standards by spiking drug-free serum/plasma with the stock solution to achieve the desired concentration range for the calibration curve.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
5. HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water. A common starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the wavelength of maximum absorbance for the specific triazole (e.g., ~260 nm).
Protocol 2: LC-MS/MS for 1,2,4-Triazole in Soil
This protocol is adapted for the sensitive detection of 1,2,4-triazole in soil samples.[2][9]
1. Materials and Reagents:
-
LC-MS grade acetonitrile and water
-
Reference standard of 1,2,4-triazole
-
Extraction solvent (e.g., acetonitrile/water mixture)
2. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Sample Preparation:
-
Weigh a representative sample of soil (e.g., 5 g).
-
Add the extraction solvent and shake vigorously.
-
Centrifuge the sample to separate the soil particles.
-
Collect the supernatant and filter it prior to injection.
4. LC-MS/MS Conditions:
-
Chromatographic separation is typically achieved on a C18 or a mixed-mode column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization.
-
Ionization: ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of 1,2,4-triazole.
5. Validation Parameters:
-
Limit of Quantification (LOQ): For propiconazole, the LOQ was 4.0 μg kg⁻¹, and for 1,2,4-triazole, it was 1.1 μg kg⁻¹.[2][9]
-
Recovery: The recovery range was 93% to 99% for propiconazole and 83% to 97% for 1,2,4-triazole.[2][9]
-
Precision: The relative standard deviation (RSD) was less than 11.2% for propiconazole and less than 7.8% for 1,2,4-triazole.[2][9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [dr.lib.iastate.edu]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,2,4-Triazol-5-one Synthesis and Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazol-5-one (B2904161) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound compounds, offering probable causes and actionable solutions.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Purity of starting materials (e.g., hydrazides can be hygroscopic).[1] | - Gradually increase reaction temperature and monitor progress by TLC.[1]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.- Ensure starting materials are pure and dry.[1] |
| Formation of 1,3,4-Oxadiazole (B1194373) Side Product | This is a common side reaction, particularly when using hydrazides, arising from a competing cyclization pathway.[1] | - Ensure strictly anhydrous reaction conditions.[1]- Lower the reaction temperature to favor triazole formation.[1]- The choice of acylating agent can influence the reaction pathway.[1] |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, leading to a mixture of products. | - The choice of catalyst can control regioselectivity. |
| Complex Reaction Mixture with Unidentified By-products | - Decomposition of sensitive functional groups.- Side reactions involving the solvent or impurities. | - Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure. |
| Thermal Rearrangement | High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring.[1] | - If thermal rearrangement is suspected, try running the reaction at a lower temperature for a longer duration.[1] |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Won't Crystallize | - Solution may be too dilute.- The chosen solvent is too effective.- Lack of nucleation sites. | - Evaporate some of the solvent to increase concentration.[2]- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise.[2]- Scratch the inside of the flask or add a seed crystal.[2]- Cool the solution in an ice bath or freezer.[2] |
| Low Recovery After Recrystallization | - Too much solvent was used.- The compound has some solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to dissolve the compound.- Cool the filtrate thoroughly before collecting the crystals.- Preheat the filtration apparatus to prevent premature crystallization. |
| Compound Streaks or Stays at Baseline on TLC | The solvent system is not polar enough to overcome the strong interaction between the polar heterocyclic compound and the silica (B1680970) gel.[3] | - Increase the polarity of the eluent, for example, by adding methanol (B129727) to dichloromethane.[3]- For basic heterocycles, add a basic modifier like triethylamine (B128534) (1-3%) or use a pre-mixed solution of ammonia (B1221849) in methanol to neutralize acidic silanol (B1196071) groups on the silica.[3] |
| Significant Peak Tailing in Column Chromatography | Strong interactions between basic heterocyclic compounds and acidic silanol groups on the silica surface.[3] | - Add a basic modifier such as triethylamine (1-3%) to the eluent to deactivate the acidic sites on the silica.[3] |
| Poor Separation of Isomers | The chromatographic system lacks the necessary selectivity. | - Adjust the mobile phase composition.- Consider a different stationary phase (e.g., alumina, reversed-phase). |
Frequently Asked Questions (FAQs)
Synthesis FAQs
Q1: What are the most common synthetic routes for 1,2,4-triazol-5-ones?
Common methods include the cyclization of semicarbazide (B1199961) derivatives and the reaction of hydrazides with isocyanates or their precursors.[4] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q2: How can I minimize the formation of the 1,3,4-oxadiazole by-product during synthesis?
The formation of 1,3,4-oxadiazoles is a frequent side reaction.[1] To minimize this, it is crucial to maintain strictly anhydrous (dry) reaction conditions and consider lowering the reaction temperature, as higher temperatures can sometimes favor the oxadiazole pathway.[1]
Q3: My reaction to produce 3-nitro-1,2,4-triazol-5-one (NTO) is giving a low yield. What are the critical parameters?
The synthesis of NTO typically involves the nitration of this compound (TO).[5] Key parameters to control are the composition of the nitrating mixture (e.g., HNO₃/H₂SO₄/H₂O) and the reaction temperature, which is often maintained between 55-65 °C.[5] The purity of the starting TO is also critical.
Purification FAQs
Q1: What are the standard methods for purifying this compound derivatives?
The most common purification techniques are recrystallization and column chromatography.[2] For acidic or basic derivatives, acid-base extraction can also be an effective preliminary purification step.[2]
Q2: How do I select an appropriate solvent for recrystallization?
A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily when heated.[2] For some compounds like 3-nitro-1,2,4-triazol-5-one (NTO), water is a common solvent for purification, though it may result in undesirable crystal morphology.[6] Mixtures of solvents, such as water and N-methyl-2-pyrrolidinone (NMP), can be used to control crystal shape and porosity.[5][6]
Q3: What solvent systems are typically used for column chromatography of 1,2,4-triazole (B32235) derivatives?
The choice of eluent for column chromatography depends on the polarity of the specific derivative. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol.[2] Thin Layer Chromatography (TLC) is essential for determining the optimal solvent system to achieve good separation with an Rf value of approximately 0.3-0.5 for the desired compound.[2]
Q4: My compound is highly polar and difficult to elute from a silica gel column. What can I do?
Highly polar heterocyclic compounds can interact strongly with the acidic silanol groups on silica gel, leading to poor elution.[3] To overcome this, you can increase the polarity of your mobile phase, for instance, by adding methanol to dichloromethane.[3] For basic compounds, adding a small amount of a base like triethylamine to the eluent can help to reduce strong interactions and improve peak shape.[3]
Q5: How can I improve the crystal morphology during recrystallization?
For compounds like NTO, achieving a desirable spherical crystal morphology is important for handling and safety. The cooling rate during crystallization plays a significant role; a faster cooling rate can lead to the formation of a large number of nuclei and smaller crystals.[6] The use of surfactants and solvent mixtures (e.g., water/NMP) can also influence the crystal shape and size.[5][6]
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the selected solvent to the crude compound.[2]
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
General Protocol for Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of ~0.3-0.5.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, ensuring a level and crack-free packed bed.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully apply it to the top of the silica gel bed.[2] Alternatively, for samples insoluble in the eluent, perform a dry loading by adsorbing the sample onto a small amount of silica gel.
-
Elution: Run the column, starting with the least polar solvent mixture and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General purification workflow for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0668857B1 - Process for the preparation of triazolone compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
Technical Support Center: Optimization of 1,2,4-Triazol-5-one Synthesis
Welcome to the technical support center for the synthesis of 1,2,4-triazol-5-one (B2904161). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely reported method is the reaction of semicarbazide (B1199961) or its hydrochloride salt with formic acid. This reaction typically proceeds in two stages: the formation of an intermediate, formylsemicarbazide, followed by cyclization to the desired this compound.
Q2: What are the typical reaction conditions for the synthesis of this compound from semicarbazide and formic acid?
The reaction is often carried out at reflux temperature. When using semicarbazide hydrochloride, the reaction is commonly heated to around 107-110°C for several hours.[1] The molar ratio of semicarbazide to formic acid can vary, with ratios from 1:1 to 1:10 being reported. A preferred ratio is often cited as 1:4.[2] Ethanol can be used as a solvent in the initial step of forming formylsemicarbazide.[2]
Q3: I am using semicarbazide hydrochloride as a starting material. What are the safety precautions I should take?
When using semicarbazide hydrochloride, hydrogen chloride (HCl) gas is evolved during the cyclization step.[1] This is a toxic and corrosive gas, so the reaction should be performed in a well-ventilated fume hood. It is also advisable to use a scrubber containing an alkaline solution to neutralize the evolved HCl gas.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This will allow you to observe the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the desired product in the reaction mixture.
Q5: What is the best way to purify the crude this compound?
Recrystallization is the most common method for purifying this compound. Water is a frequently used solvent for recrystallization.[1] The crude product is dissolved in hot water, and then the solution is cooled slowly to allow for the formation of pure crystals. Ethanol can also be used for crystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | - Insufficient reaction temperature or time.- Impure starting materials.- Inefficient removal of water byproduct during cyclization.- Loss of product during workup and purification. | - Ensure the reaction is heated to the appropriate reflux temperature (around 107-110°C) for a sufficient duration (e.g., 4-8 hours).[1]- Use high-purity semicarbazide and formic acid.- If possible, use a Dean-Stark trap to remove water during the reaction.- Optimize the recrystallization process to minimize loss of product in the mother liquor. |
| Formation of Side Products/Impure Product | - Reaction temperature is too high, leading to decomposition.- Incorrect molar ratio of reactants.- Incomplete reaction, leaving unreacted starting materials. | - Maintain a consistent and appropriate reaction temperature. Avoid excessive heating.- Use the recommended molar ratio of semicarbazide to formic acid (a 1:4 ratio is often preferred).[2]- Monitor the reaction by TLC to ensure complete conversion of the starting materials.- Perform a thorough recrystallization of the crude product. |
| Product Does Not Crystallize During Purification | - The solution is too dilute.- The chosen recrystallization solvent is not suitable.- Presence of impurities that inhibit crystallization. | - Concentrate the solution by evaporating some of the solvent.- Try a different recrystallization solvent or a mixture of solvents.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If impurities are suspected, an additional purification step like column chromatography might be necessary. |
| Evolution of a Corrosive Gas | - Use of semicarbazide hydrochloride as a starting material. | - This is expected. Ensure the reaction is conducted in a fume hood with proper ventilation.- Use a gas scrubber with an alkaline solution to neutralize the evolved HCl gas.[1] |
Experimental Protocols
Synthesis of this compound from Semicarbazide Hydrochloride and Formic Acid
This protocol is a general guideline based on commonly reported procedures.[1][2]
Materials:
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Semicarbazide hydrochloride
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Formic acid (85-98%)
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Ethanol (optional, for formylsemicarbazide formation)
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Water (for recrystallization)
Procedure:
Step 1: Reaction Setup
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Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a fume hood.
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If using a gas scrubber, connect the outlet of the condenser to the scrubber.
Step 2: Reaction
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To the flask, add semicarbazide hydrochloride and formic acid. A molar ratio of 1:4 to 1:10 (semicarbazide:formic acid) is typically used.[2]
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Heat the mixture to reflux (approximately 107-110°C) with constant stirring.[1]
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Maintain the reflux for 4 to 8 hours. The reaction progress can be monitored by TLC.[1]
Step 3: Work-up and Isolation
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After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess formic acid and any solvent can be removed by distillation or rotary evaporation.[2]
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The crude product may precipitate upon cooling. If so, it can be collected by vacuum filtration.
Step 4: Purification
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The crude this compound is purified by recrystallization from hot water.[1]
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Dissolve the crude product in a minimal amount of hot water.
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Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.
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Dry the crystals in a vacuum oven.
Quantitative Data Summary
The following tables summarize reaction conditions from various sources.
Table 1: Reaction Parameters for this compound Synthesis
| Starting Material | Reactant Ratio (Semicarbazide:Formic Acid) | Solvent | Temperature | Reaction Time | Reference |
| Semicarbazide | 1:4 (preferred) | Ethanol | Reflux | 2 hours (for formylsemicarbazide) | [2] |
| Semicarbazide Hydrochloride | Not Specified | None | 107-110°C | 4 hours | [1] |
| Semicarbazide Hydrochloride | Not Specified | None | Boiled | 8 hours | [1] |
Table 2: Example Yields for this compound Synthesis Steps
| Step | Starting Materials | Product | Yield | Reference |
| Formylsemicarbazide formation | 20g Semicarbazide, 12.3g Formic Acid, 50ml Ethanol | 13.88g Formylsemicarbazide | ~60% | [2] |
| Cyclization | 13.88g Formylsemicarbazide in 35ml Formic Acid | 6g this compound | ~51% | [2] |
Visual Workflow and Troubleshooting Logic
Below are diagrams illustrating the experimental workflow for the synthesis of this compound and a logical flow for troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure product issues.
References
Technical Support Center: Pellizzari & Einhorn-Brunner Reactions
Welcome to the Technical Support Center for troubleshooting common side reactions in the Pellizzari and Einhorn-Brunner reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming challenges encountered during the synthesis of 1,2,4-triazoles.
Pellizzari Reaction: Troubleshooting and FAQs
The Pellizzari reaction is a thermal condensation of an amide and a hydrazide to form a 1,2,4-triazole (B32235).[1][2] While a valuable method, it is often plagued by side reactions, particularly when using unsymmetrical reactants.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Pellizzari reaction?
A1: The most common side reactions include the formation of a mixture of isomeric 1,2,4-triazoles in unsymmetrical reactions due to "acyl interchange," and decomposition of starting materials and products at the high temperatures required.[3][4]
Q2: What is "acyl interchange" and why does it occur?
A2: Acyl interchange is a side reaction that occurs at high temperatures where the acyl groups of the amide and hydrazide swap, leading to the formation of two new starting materials. This results in a mixture of up to three different 1,2,4-triazole products, complicating purification and reducing the yield of the desired product.[4]
Q3: How can I minimize the formation of side products?
A3: To minimize side products, consider the following strategies:
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Use a symmetrical reaction: If possible, design your synthesis to use an amide and a hydrazide with the same acyl group. This will yield a single 1,2,4-triazole product.[3]
-
Optimize reaction temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate to minimize acyl interchange and decomposition.[3]
-
Microwave synthesis: Employing microwave irradiation can significantly shorten reaction times and may improve yields by reducing the exposure of reactants to high temperatures.[2][5]
Q4: My reaction yield is very low. What are the possible causes and solutions?
A4: Low yields in the Pellizzari reaction are a common issue.[2] Refer to the troubleshooting guide below for a systematic approach to address this problem.
Troubleshooting Guide: Pellizzari Reaction
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Impure or wet starting materials. | Ensure the amide and hydrazide are pure and thoroughly dried before use.[3] |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction by TLC.[3] | |
| Insufficient reaction time. | Extend the reaction time and follow the progress of the reaction using TLC.[3] | |
| Formation of Multiple Products (Unsymmetrical Reaction) | Acyl interchange at high temperatures. | Use the lowest effective temperature. Consider microwave synthesis to reduce reaction time.[2][3] If feasible, redesign the synthesis to be symmetrical.[3] |
| Product Decomposition | Excessive reaction temperature or prolonged reaction time. | Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.[3] |
| Difficult Product Purification | Similar polarities of isomeric products. | Utilize column chromatography with a carefully selected eluent system. Preparative HPLC can be effective for separating closely related isomers.[3] |
Quantitative Data: Product Distribution in Unsymmetrical Pellizzari Reaction
The following table provides representative data on the product distribution that can be expected in an unsymmetrical Pellizzari reaction under thermal conditions. The exact ratios are highly dependent on the specific substrates and reaction conditions.
| R¹ in Amide | R² in Hydrazide | Desired Product (3-R¹,5-R²-triazole) | Side Product 1 (3,5-R¹-triazole) | Side Product 2 (3,5-R²-triazole) |
| Phenyl | Methyl | ~40% | ~30% | ~30% |
| p-Tolyl | Phenyl | ~45% | ~25% | ~30% |
| Ethyl | Phenyl | ~35% | ~30% | ~35% |
Note: This data is illustrative and serves to highlight the challenge of acyl interchange.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Pellizzari Reaction) [3]
-
Materials: Benzamide (B126), Benzoylhydrazide, high-boiling point solvent (optional, e.g., paraffin (B1166041) oil), Ethanol (for recrystallization).
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.
-
Protocol 2: Analysis of Reaction Mixture by HPLC [3]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
-
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Inject a small volume of the sample onto the HPLC column.
-
Run a gradient elution, for example, starting with a low percentage of acetonitrile in water and gradually increasing the acetonitrile concentration.
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Monitor the elution of compounds using the UV detector. The different triazole isomers will have the same mass but should exhibit different retention times.
-
Diagrams
Caption: Acyl interchange in unsymmetrical Pellizzari reactions.
Einhorn-Brunner Reaction: Troubleshooting and FAQs
The Einhorn-Brunner reaction is the condensation of an imide with a hydrazine (B178648) to produce a 1,2,4-triazole.[6] The primary challenge in this reaction is controlling the regioselectivity when using an unsymmetrical imide.[1]
Frequently Asked Questions (FAQs)
Q1: What is the main side reaction in the Einhorn-Brunner reaction?
A1: The main side reaction is the formation of a mixture of two regioisomeric 1,2,4-triazoles when an unsymmetrical imide is used.[1]
Q2: How is the regioselectivity of the Einhorn-Brunner reaction determined?
A2: The regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the acyl group that is a stronger electron-withdrawing group will typically direct the substitution pattern.[6]
Q3: How can I improve the regioselectivity of my reaction?
A3: To improve regioselectivity, you should maximize the electronic difference between the two acyl groups on the imide. For example, pairing a strongly electron-withdrawing group (like trifluoroacetyl) with an electron-donating or neutral group (like acetyl) will favor the formation of one regioisomer.[1]
Q4: I have a mixture of regioisomers. How can I separate them?
A4: Separating regioisomers can be challenging due to their similar physical properties. Techniques to try include:
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Column chromatography: Experiment with different solvent systems and stationary phases.[1]
-
Preparative HPLC: This can be a very effective method for separating closely related isomers.[3]
-
Recrystallization: Systematically screen different solvents to find conditions where one isomer selectively crystallizes.
Troubleshooting Guide: Einhorn-Brunner Reaction
| Problem | Possible Cause | Suggested Solution |
| Poor Regioselectivity (Mixture of Isomers) | Similar electronic properties of the two acyl groups on the imide. | Redesign the imide to have one strongly electron-withdrawing group and one electron-donating/neutral group.[1] |
| Low Product Yield | Impure starting materials. | Ensure the imide and hydrazine are pure. Use freshly opened or purified hydrazine as it can degrade.[1] |
| Suboptimal reaction temperature. | Screen a range of temperatures. Start with 60-80 °C and adjust as needed. Higher temperatures may increase the rate but can also lead to side products.[1] | |
| Difficult Separation of Regioisomers | Very similar polarity and solubility of the isomers. | Optimize column chromatography conditions (solvent and stationary phase).[1] Attempt separation by preparative HPLC or fractional recrystallization. |
Quantitative Data: Regioselectivity in the Einhorn-Brunner Reaction
The following table provides illustrative examples of how the choice of acyl groups in an unsymmetrical imide can influence the regioisomeric ratio of the 1,2,4-triazole products.
| R¹ (Electron-withdrawing) | R² (Electron-donating/Neutral) | Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5) |
| CF₃ | CH₃ | > 95 : 5 |
| CCl₃ | Phenyl | > 90 : 10 |
| p-NO₂-Phenyl | CH₃ | ~ 85 : 15 |
| Phenyl | CH₃ | ~ 60 : 40 |
Note: This data is representative and the actual ratios will vary with the specific hydrazine and reaction conditions used.
Experimental Protocols
Protocol 3: General Procedure for Regioselective Einhorn-Brunner Reaction [1]
-
Materials: Unsymmetrical imide (e.g., N-acetyl-N-trifluoroacetylamine, 1.0 eq), Substituted hydrazine (e.g., phenylhydrazine, 1.1 eq), Glacial acetic acid.
-
Procedure:
-
Dissolve the unsymmetrical imide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product and determine the regioisomeric ratio by ¹H NMR or LC-MS.
-
Purify the desired regioisomer by column chromatography or recrystallization.
-
Diagrams
Caption: Regioselectivity in the Einhorn-Brunner reaction.
References
Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of 1,2,4-triazol-5-one (B2904161) derivatives. Our goal is to help you improve the yield and purity of your target compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound derivatives in a question-and-answer format.
Synthesis Issues
-
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Incomplete reactions are a common cause; ensure you are using appropriate reaction times and temperatures. The choice of solvent and catalyst is also critical; some reactions may require specific conditions to proceed efficiently.[1] For instance, in the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO), increasing the yield can be achieved by distilling off excess formic acid and ethanol (B145695).[2] Additionally, steric hindrance in your starting materials can reduce the reaction rate, although it may not always affect the final yield.[1] Consider exploring alternative synthetic routes if optimization of the current method fails. One-pot syntheses have been reported to produce high yields for some 1,2,4-triazole (B32235) derivatives.[1][3]
-
Q2: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?
A2: The formation of side products is often related to the reaction conditions. Running the reaction at a lower temperature may improve selectivity. The choice of catalyst can also be crucial for regioselectivity; for example, in certain cycloaddition reactions, silver(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis yields the 1,5-disubstituted isomers.[1] Ensure your starting materials are pure, as impurities can lead to unwanted side reactions.
Purification Issues
-
Q3: My this compound derivative will not crystallize from the solution, even after cooling. What can I do?
A3: If crystallization does not occur, you can try several techniques to induce it. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystal growth.[4] If the solution is too dilute, you can try evaporating some of the solvent to increase the concentration.[4] Alternatively, the chosen solvent may be too effective; in this case, you can add an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid. Cooling the solution in an ice bath or freezer may also help, but be aware that this might also cause impurities to precipitate.[4]
-
Q4: After recrystallization, my product is still impure. What went wrong?
A4: Impurities remaining after recrystallization can be due to a few reasons. If the cooling process is too rapid, impurities can become trapped within the crystal lattice of your product.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] If the impurities have similar solubility profiles to your desired compound, recrystallization may not be the most effective purification method. In such cases, column chromatography might be necessary.[4][5]
-
Q5: My compound is streaking on the TLC plate and during column chromatography. How can I resolve this?
A5: Streaking is often an indication that your compound is too polar for the selected solvent system or is interacting with the stationary phase (e.g., silica (B1680970) gel).[4] You can try adding a small amount of a more polar solvent, like methanol, to your eluent. If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve the separation.
-
Q6: My compound is stuck on the chromatography column and will not elute. What should I do?
A6: This typically means the eluent is not polar enough to move your compound down the column.[4] You will need to gradually increase the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, you can increase the percentage of ethyl acetate. In some cases, you may need to switch to a more polar solvent system, such as chloroform/methanol.[4]
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: A variety of methods are available for the synthesis of 1,2,4-triazoles, many of which can be adapted for this compound derivatives. Common approaches include the reaction of hydrazines with formamide, often under microwave irradiation for a mild and efficient process.[1] One-pot, multi-component reactions are also popular and can provide high yields.[1][3] Other methods involve the cyclization of intermediates such as formylsemicarbazide.[2] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Q2: How do I choose the right purification method for my this compound derivative?
A2: The most common purification techniques are recrystallization and column chromatography.[4] Recrystallization is often preferred if your compound is a solid and can form crystals, as it can lead to very high purity.[6][7] Column chromatography is a more versatile technique that can be used for a wider range of compounds, including oils and non-crystalline solids.[6] The choice between the two depends on the physical properties of your compound and the nature of the impurities. Acid-base extraction can also be a useful technique, particularly if your derivative has acidic or basic properties.[4]
-
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is typically used to assess purity. Thin-layer chromatography (TLC) provides a quick qualitative check for the presence of impurities.[4] For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often employed.[4] Once purified, the structure and identity of the compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4]
Data Presentation
Table 1: Comparison of Common Purification Techniques for this compound Derivatives
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can achieve very high purity; relatively inexpensive.[6][7] | Only applicable to solid compounds that form crystals; potential for low yield if the compound is highly soluble.[5][8] | Crystalline solids with impurities that have different solubility profiles. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Versatile for a wide range of compounds; can separate complex mixtures.[6] | More time-consuming and expensive than recrystallization; requires larger volumes of solvent.[6] | Non-crystalline solids, oils, and mixtures with closely related impurities. |
| Acid-Base Extraction | Separation based on the different solubilities of acidic/basic compounds and neutral compounds in aqueous and organic phases at different pH values. | Effective for removing acidic or basic impurities; can be used for initial cleanup. | Only applicable to compounds with acidic or basic functional groups. | Compounds that are salts or have ionizable groups.[4] |
Table 2: Overview of Selected Synthetic Methods for 1,2,4-Triazole Derivatives and Reported Yields
| Synthetic Method | Starting Materials | Catalyst/Conditions | Reported Yield Range | Reference |
| One-pot, two-step process | Carboxylic acids, primary amidines, monosubstituted hydrazines | HATU, DIPEA, DMF | Up to 90% | [3] |
| Microwave-assisted synthesis | Hydrazines, formamide | No catalyst, microwave irradiation | Good to excellent | [1] |
| Metal-free oxidative cyclization | Hydrazones, aliphatic amines | Iodine, aerobic conditions | High yields | [1] |
| Copper-catalyzed synthesis | Amidines, trialkylamines/DMF/DMSO | Copper catalyst, K3PO4, O2 | Not specified | [1] |
| Catalyst-controlled regioselective cycloaddition | Isocyanides, diazonium salts | Ag(I) or Cu(II) | High yields | [1] |
Note: The reported yields are for various 1,2,4-triazole derivatives and may not be directly applicable to all this compound derivatives.
Experimental Protocols
Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO)
This protocol is based on a method described in the literature and involves three main steps.[2]
Step 1: Synthesis of Formylsemicarbazide
-
In a suitable reaction vessel, combine semicarbazide (B1199961) and formic acid in a 1:4 molar ratio.
-
Add ethanol as a solvent.
-
Reflux the mixture for 2-4 hours.
-
After the reaction is complete, cool the flask to 15-20°C to crystallize the formylsemicarbazide.
-
Filter the solid product. To increase the yield, the excess formic acid and ethanol can be distilled off from the filtrate.
Step 2: Cyclization to 1,2,4-triazol-3-one
-
Dissolve the formylsemicarbazide obtained in the previous step in formic acid.
-
Heat the solution to reflux for 2 hours.
-
Distill off the excess formic acid to obtain the crude 1,2,4-triazol-3-one as a solid. This product can be used in the next step without further purification.
Step 3: Nitration to 3-nitro-1,2,4-triazol-5-one (NTO)
-
Carefully add the crude 1,2,4-triazol-3-one to 98% nitric acid.
-
Maintain the reaction temperature between 15-45°C.
-
Upon completion of the reaction, the desired product, 3-nitro-1,2,4-triazol-5-one, will be formed.
-
Isolate the product by filtration.
Visualizations
Caption: Experimental workflow for the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO).
Caption: Troubleshooting decision workflow for improving yield and purity.
References
- 1. isres.org [isres.org]
- 2. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole (B32235) compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-triazole compound shows signs of degradation upon storage. What are the best practices for storing these compounds?
A1: Proper storage is crucial for maintaining the integrity of 1,2,4-triazole derivatives. For optimal stability, it is recommended to store them in a cool, dry, and dark place. Exposure to light, high temperatures, and humidity can accelerate degradation. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., +4°C) is advisable.
Q2: I'm observing an unexpected side product in my synthesis of a 1,2,4-triazole. Could this be a degradation product?
A2: It's possible. Depending on the reaction conditions, side products can arise from the degradation of starting materials or the newly formed triazole ring. A common side reaction, particularly when using hydrazides, is the formation of a 1,3,4-oxadiazole.[1] This can be favored under certain conditions, such as the presence of moisture or high temperatures. To minimize this, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature.[1]
Q3: Is the 1,2,4-triazole ring susceptible to cleavage under acidic or basic conditions?
A3: The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions. However, harsh conditions, such as concentrated acids or bases at elevated temperatures, can lead to hydrolysis or rearrangement, although this is not a simple cleavage of the ring. The susceptibility to hydrolysis is highly dependent on the substituents present on the triazole ring.
Q4: I'm seeing a loss of my 1,2,4-triazole compound in solution over time. What could be the cause?
A4: The degradation of 1,2,4-triazole compounds in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light. Photodegradation can be a significant issue for some derivatives, especially under UV or simulated solar light. Hydrolysis can also occur, with the rate being pH-dependent. It is essential to use appropriate solvents and buffer systems and to protect the solution from light if the compound is known to be photosensitive.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the 1,2,4-triazole compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Stability: Prepare a fresh stock solution and compare its activity to the older stock. Store stock solutions in an appropriate solvent at a low temperature (e.g., -20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles.
-
Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation using a stability-indicating method like HPLC.
-
Consider Photostability: If the assays are performed under ambient light, test for photodegradation by comparing results from experiments conducted in the dark versus under normal lighting conditions.
-
Issue 2: Low yield or formation of impurities during synthesis.
-
Potential Cause: Thermal degradation or side reactions during the synthesis.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can lead to the formation of side products like 1,3,4-oxadiazoles or thermal rearrangement of the triazole ring.[1] Try running the reaction at a lower temperature for a longer duration.
-
Ensure Anhydrous Conditions: Moisture can promote the formation of oxadiazole side products.[1] Use dry solvents and reagents and conduct the reaction under an inert atmosphere.
-
Purification Strategy: If impurities are formed, optimize the purification method. Techniques like column chromatography with an appropriate solvent system or recrystallization can be effective.[2]
-
Issue 3: Difficulty in crystallizing the final 1,2,4-triazole product.
-
Potential Cause: The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Solvent System Modification: If the compound is too soluble, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound.[2]
-
Data on 1,2,4-Triazole Compound Degradation
The stability of 1,2,4-triazole compounds is highly dependent on their specific chemical structure and the environmental conditions. Below are tables summarizing available quantitative data on the degradation of some representative 1,2,4-triazole derivatives.
Table 1: Hydrolytic Stability of Selected 1,2,4-Triazole Fungicides in Water at 25°C
| Compound | pH | Half-life (days) | Reference |
| Epoxiconazole | 4.0 | 120 | [3] |
| 7.0 | 131 | [3] | |
| 9.0 | 151 | [3] | |
| Tebuconazole | 4.0 | 257 | [3] |
| 7.0 | 198 | [3] | |
| 9.0 | 187 | [3] | |
| Flutriafol | 4.0 | 204 | [3] |
| 7.0 | 182 | [3] | |
| 9.0 | 182 | [3] |
Table 2: Photolytic Stability of Selected 1,2,4-Triazole Fungicides
| Compound | Condition | Half-life (hours) | Reference |
| Epoxiconazole | Photolysis | 0.68 | [3] |
| Tebuconazole | Photolysis | 2.35 | [3] |
| Flutriafol | Photolysis | 9.30 | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for assessing the hydrolytic stability of a 1,2,4-triazole compound.
-
Preparation of Solutions:
-
Prepare buffer solutions at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Add a small volume of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 40°C or 50°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice).
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol provides a general methodology for evaluating the thermal stability of a 1,2,4-triazole compound.
-
Instrument Setup:
-
Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Place a small amount of the finely ground sample (typically 3-5 mg) into a tared TGA crucible (e.g., alumina (B75360) or platinum).
-
-
TGA Measurement:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages.
-
Visualizations
Caption: Ergosterol Biosynthesis Pathway and the Site of Action of 1,2,4-Triazole Antifungals.
Caption: Experimental Workflow for Assessing the Stability of 1,2,4-Triazole Compounds.
References
Technical Support Center: Troubleshooting HPLC Analysis of Triazoles
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of triazole compounds. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific problems you may encounter.
Peak Shape Issues
Poor peak shape can significantly impact the accuracy and precision of your results. Here, we address the common issues of peak tailing and peak fronting.
1. Why are my triazole peaks tailing?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue in HPLC.[1] It can compromise resolution and lead to inaccurate quantification.[2]
-
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Interactions between basic triazole compounds and acidic silanol (B1196071) groups on the silica-based column are a primary cause of tailing.[2][3] To minimize this, operate at a lower mobile phase pH (around 2-3) to suppress the ionization of silanol groups.[1][4] Using a highly deactivated, end-capped column can also reduce these interactions.[2] |
| Column Overload | Injecting too much sample can lead to peak tailing.[5] Dilute your sample and reinject to see if the peak shape improves. |
| Column Contamination/Degradation | Accumulation of contaminants on the column or guard column can cause peak distortion.[6] First, try replacing the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if it's old or has been used extensively.[4] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of your triazole analyte, it can lead to inconsistent ionization and peak tailing.[7] Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[8] |
| Extra-column Volume | Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.[7] Ensure that the tubing connecting the column to the detector is as short as possible and has a narrow internal diameter. |
Troubleshooting Workflow for Peak Tailing
A flowchart for troubleshooting peak tailing in HPLC.
2. What is causing my triazole peaks to front?
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can also affect quantification.[9]
-
Potential Causes & Solutions:
| Cause | Solution |
| Sample Overload | Injecting a sample that is too concentrated is a frequent cause of peak fronting.[10][11] Try diluting your sample to see if the peak shape becomes more symmetrical. |
| Incompatible Sample Solvent | If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[10] Whenever possible, dissolve your sample in the initial mobile phase. |
| Low Column Temperature | In some cases, a column temperature that is too low can contribute to peak fronting.[12] Try increasing the column temperature in small increments to see if it improves the peak shape. |
| Column Collapse | A physical collapse of the column packing material can lead to peak fronting.[9] This is often accompanied by a sudden drop in backpressure. If you suspect column collapse, the column will likely need to be replaced. |
Troubleshooting Workflow for Peak Fronting
A logical diagram for troubleshooting peak fronting.
Retention Time & Baseline Issues
Consistent retention times and a stable baseline are critical for reliable identification and quantification.
3. Why are my retention times shifting?
Shifting retention times can make peak identification difficult and can indicate a problem with the HPLC system or method.[13]
-
Potential Causes & Solutions:
| Cause | Solution |
| Mobile Phase Composition | Even small changes in the mobile phase composition can lead to significant shifts in retention time.[14] Prepare fresh mobile phase carefully, ensuring accurate measurements. If using a gradient, ensure the pump is mixing the solvents correctly. |
| Flow Rate Fluctuations | A change in the flow rate will directly impact retention times.[13] Check for leaks in the system and ensure the pump is functioning correctly. |
| Column Temperature | Variations in column temperature can cause retention time drift.[15] Use a column oven to maintain a stable temperature. |
| Column Equilibration | Insufficient column equilibration between runs can lead to drifting retention times, especially in gradient methods.[15] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase pH | For ionizable compounds like some triazoles, a change in the mobile phase pH can alter the retention time.[16][17] Ensure the mobile phase is adequately buffered to maintain a stable pH. |
4. What is causing baseline noise or drift?
A noisy or drifting baseline can interfere with the detection and integration of peaks, especially those with low concentrations.[18][19]
-
Potential Causes & Solutions:
| Cause | Solution |
| Mobile Phase Contamination | Impurities in the mobile phase solvents or reagents can cause baseline noise and ghost peaks.[6][20] Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily. |
| Air Bubbles in the System | Air bubbles in the pump, detector, or tubing can cause significant baseline noise.[21] Degas the mobile phase thoroughly and purge the system to remove any trapped air. |
| Detector Issues | A dirty flow cell or a failing lamp in the UV detector can lead to baseline noise and drift.[20][21] Flush the flow cell with a suitable solvent. If the problem persists, the lamp may need to be replaced. |
| Pump Malfunction | Inconsistent solvent delivery from the pump can cause a pulsating baseline.[18] Check the pump's check valves and seals for wear and tear. |
| Temperature Fluctuations | Changes in the ambient temperature can affect the detector and cause baseline drift.[19] Maintain a stable room temperature and use a column oven. |
Troubleshooting Workflow for Baseline Noise
A systematic approach to diagnosing baseline noise.
Experimental Protocols
Detailed and consistent experimental protocols are key to reproducible results. Below are examples of protocols for sample preparation and HPLC conditions for triazole analysis.
Protocol 1: Protein Precipitation for Triazoles in Plasma
This is a common and straightforward method for preparing plasma samples for HPLC analysis.[22][23]
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate the plasma.
-
Internal Standard Addition: To 500 µL of plasma, add a known concentration of an internal standard (e.g., another triazole not present in the sample).[24]
-
Protein Precipitation: Add 750 µL of cold acetonitrile (B52724) to the plasma sample.[24]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[24]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 8,000 x g) for 10 minutes to pellet the precipitated proteins.[24]
-
Supernatant Collection: Carefully collect the clear supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 250 µL) of the initial mobile phase.[24]
-
Injection: Inject an appropriate volume (e.g., 50 µL) into the HPLC system.[24]
Protocol 2: General HPLC Conditions for Triazole Analysis
These are starting conditions that can be optimized for specific triazole compounds.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.5) and an organic solvent (e.g., acetonitrile).[22]
-
Elution Mode: Gradient elution is often preferred for separating multiple triazoles with different polarities.[25][26] An example gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min.[24]
-
Column Temperature: 35°C.[24]
-
Detection: UV detection at a wavelength appropriate for the triazoles of interest (e.g., 250 nm or 262 nm).[22][24]
-
Injection Volume: 50 µL.[24]
Example Gradient Elution Program
| Time (minutes) | % Acetonitrile | % Aqueous Buffer |
| 0.0 | 30 | 70 |
| 10.0 | 70 | 30 |
| 12.0 | 70 | 30 |
| 12.1 | 30 | 70 |
| 15.0 | 30 | 70 |
Data Summary Tables
The following tables summarize key quantitative data for triazole analysis to aid in method development and troubleshooting.
Table 1: Common HPLC Columns for Triazole Analysis
| Column Type | Dimensions | Particle Size | Application |
| C18 | 4.6 x 150 mm | 5 µm | General purpose for a wide range of triazoles. |
| C6-Phenyl | 4.6 x 150 mm | 5 µm | Good for separating triazoles with aromatic rings.[22] |
| Polar-Embedded | 4.6 x 100 mm | 3 µm | Can provide better peak shape for basic triazoles. |
Table 2: Mobile Phase Buffers and pH for Triazole Analysis
| Buffer | pH Range | Comments |
| Phosphate Buffer | 2.0 - 4.0 | Commonly used to suppress silanol interactions and improve peak shape for basic triazoles.[22] |
| Formate Buffer | 2.5 - 4.5 | Volatile buffer, suitable for LC-MS applications. |
| Acetate Buffer | 3.8 - 5.8 | Can be used when a less acidic pH is required. |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. uhplcs.com [uhplcs.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. theoverbrookgroup.com [theoverbrookgroup.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 12. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 13. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 18. uhplcs.com [uhplcs.com]
- 19. mastelf.com [mastelf.com]
- 20. agilent.com [agilent.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Troubleshooting Chromatographic Peak Shape Issues for Triazole Compounds
An exceptional research and development team is the cornerstone of our success. We are committed to providing our clients with the highest quality products and services.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving common peak shape problems—tailing and fronting—encountered during the chromatographic analysis of triazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing triazole compounds?
A1: Peak tailing in triazole analysis is frequently caused by secondary interactions between the basic nitrogen atoms in the triazole ring and active sites on the stationary phase, such as acidic silanol (B1196071) groups on silica-based columns.[1][2][3] This interaction creates a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in an asymmetric peak.[2] Other significant causes include column overload, physical issues with the column (like voids or blockages), and improper mobile phase conditions.[1][4][5]
Q2: What typically causes peak fronting in chromatography?
A2: Peak fronting, where the peak's leading edge is sloped, is most often a result of column overload, either from injecting too high a concentration (mass overload) or too large a volume of sample.[4][6][7][8] It can also be caused by using a sample solvent that is significantly stronger (higher elution strength) than the mobile phase, which causes the analyte band to spread before it reaches the column.[5][9][10] Physical column degradation, such as a collapsed packing bed, can also lead to fronting peaks.[5][6]
Q3: How does the mobile phase pH impact the peak shape of triazoles?
A3: Mobile phase pH is critical for controlling the ionization state of both the triazole analyte and the stationary phase.[1] Many triazoles are basic compounds. At a mobile phase pH above 3-4, residual silanol groups on a silica-based column become ionized (negatively charged), strongly interacting with protonated (positively charged) basic triazoles.[2][3] This electrostatic interaction is a primary cause of peak tailing. Operating at a lower pH (e.g., pH 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and significantly improving peak symmetry.[2][11]
Q4: Can the choice of sample solvent affect my results?
A4: Absolutely. The sample solvent's elution strength relative to the mobile phase can dramatically impact peak shape.[9][12] If the sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% acetonitrile (B52724) in a reversed-phase method with a highly aqueous mobile phase), it can cause the analyte to travel through the column too quickly and without proper focusing, leading to broadened or fronting peaks.[10][11] Conversely, using a solvent weaker than the mobile phase can help focus the analyte at the head of the column, resulting in sharper peaks.[9]
Troubleshooting Guide: Peak Tailing
Peak tailing is characterized by a peak asymmetry factor > 1, where the latter half of the peak is broader than the front half.
Logical Troubleshooting Workflow
This workflow provides a step-by-step process for diagnosing and resolving peak tailing.
Caption: A flowchart for troubleshooting peak tailing in HPLC.
Mechanism of Silanol Interaction with Triazoles
The primary chemical cause of peak tailing for basic compounds like triazoles is the interaction with residual silanol groups on silica-based stationary phases.
Caption: Interaction between triazoles and silica (B1680970) surfaces at different pH levels.
Experimental Solutions & Protocols
1. Optimization of Mobile Phase pH
This experiment demonstrates how adjusting mobile phase pH can mitigate peak tailing for a model triazole compound, Anastrozole.[2]
-
Objective: To show the effect of mobile phase pH on the peak asymmetry of a basic triazole.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Phosphate Buffer (adjusted to desired pH)
-
Gradient: 60:40 (A:B)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm
-
Analyte: Anastrozole (50 µg/mL)
-
-
Procedure:
-
Prepare separate batches of Mobile Phase B at pH 7.0 and pH 3.0.
-
Equilibrate the column with the pH 7.0 mobile phase for 20 minutes.
-
Inject the Anastrozole standard and record the chromatogram. Calculate the peak asymmetry factor.
-
Flush the system and column thoroughly.
-
Equilibrate the column with the pH 3.0 mobile phase for 20 minutes.
-
Inject the Anastrozole standard again and record the chromatogram. Calculate the new peak asymmetry factor.
-
-
Results Summary:
| Mobile Phase pH | Peak Asymmetry Factor (Typical) | Peak Shape |
| 7.0 | > 2.0 | Tailing |
| 3.0 | ~ 1.1 | Symmetrical |
2. Protocol for Using a Mobile Phase Additive
Adding a competitive base like triethylamine (B128534) (TEA) can mask active silanol sites, improving peak shape without drastically lowering the pH.
-
Objective: To improve peak symmetry by adding a silanol-masking agent to the mobile phase.
-
Procedure:
-
Prepare the aqueous portion of your mobile phase (e.g., buffered water).
-
To every 1 liter of the aqueous mobile phase, add 0.1% v/v of triethylamine (1 mL of TEA).
-
Adjust the final mobile phase to the desired pH using an acid like phosphoric acid or formic acid.
-
Filter the mobile phase using a 0.45 µm filter.
-
Equilibrate the column and inject the sample. Note: Always use a dedicated column for methods containing ion-pairing reagents or modifiers like TEA, as they can be difficult to remove completely.
-
Troubleshooting Guide: Peak Fronting
Peak fronting is characterized by a peak asymmetry factor < 1, where the front of the peak is less steep than the back.
Key Causes and Solutions
| Cause | Diagnosis | Recommended Solution(s) |
| Column Overload (Mass/Concentration) [8][13] | Peak shape improves upon sample dilution. Retention time may decrease as concentration increases. | 1. Dilute the Sample: Reduce the analyte concentration to fall within the column's linear range. 2. Reduce Injection Volume: Inject a smaller volume of the sample.[4][5] 3. Use a Higher Capacity Column: Select a column with a larger diameter, longer length, or a stationary phase with a higher carbon load or pore size. |
| Column Overload (Volume) [14] | Peak shape deteriorates as injection volume increases, even if the total mass injected is constant. Often affects early eluting peaks most. | 1. Reduce Injection Volume: Keep the injection volume as small as possible, ideally <1-2% of the peak volume. 2. Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.[5] |
| Sample Solvent Effect [9][10] | Peaks are broad or fronting when the sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% ACN for a 90% water mobile phase). | 1. Reconstitute Sample: Evaporate the strong solvent and reconstitute the sample in the initial mobile phase. 2. Use Co-injection: Some autosamplers can aspirate a plug of weaker solvent (like water) along with the sample to dilute it online before it reaches the column.[10] |
| Column Bed Collapse / Void [6] | All peaks in the chromatogram exhibit fronting. A sudden increase in peak fronting may be observed after a pressure spike. | 1. Use a Guard Column: A guard column can protect the analytical column from particulate matter and pressure shocks.[15] 2. Check for Voids: Disconnect the column and inspect the inlet; a void may be visible. 3. Replace Column: A collapsed column bed is irreversible and requires column replacement. |
Protocol for Diagnosing Column Overload
-
Objective: To determine if peak fronting is caused by mass or volume overload.
-
Procedure:
-
Prepare a stock solution of your triazole standard at a high concentration (e.g., 1 mg/mL).
-
Test for Mass Overload:
-
Inject 5 µL of the stock solution. Record the peak shape.
-
Dilute the stock solution 10-fold (to 0.1 mg/mL).
-
Inject 5 µL of the diluted solution.
-
Analysis: If the peak shape improves significantly at the lower concentration, mass overload is the cause.[1]
-
-
Test for Volume Overload:
-
Take the diluted solution (0.1 mg/mL) from the previous step.
-
Inject a large volume, for example, 50 µL. Record the peak shape.
-
Analysis: If the peak shape is now distorted (fronting or broad) compared to the small injection of the same concentration, volume overload is the issue.[8]
-
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of Sample Preparation for Triazole Quantification
Welcome to the technical support center for triazole quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their sample preparation workflows.
General Troubleshooting and FAQs
This section addresses common challenges encountered during the analysis of triazoles in complex biological matrices.
Q1: My analytical results are inconsistent. Could this be a sample stability issue?
A: Yes, inconsistent results can be a sign of analyte instability. Triazoles can be susceptible to degradation depending on storage conditions and the sample matrix. For instance, some mercapto-triazoles are prone to oxidation, which can lead to the formation of disulfide bridges.[1]
Troubleshooting Steps for Sample Stability:
-
Storage Conditions: Store solid samples and solutions under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]
-
Temperature: For biological samples, ensure they are stored at appropriate low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
-
pH: The stability of triazoles can be pH-dependent. Ensure the pH of your sample and extraction solvents is optimized for the stability of your target analyte.
Q2: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to minimize them?
A: Matrix effects are a common challenge in LC-MS/MS analysis, caused by co-eluting endogenous components that suppress or enhance the ionization of the target analyte.[2][3] This can compromise the accuracy and reproducibility of your method.[3]
Strategies to Reduce Matrix Effects:
-
Optimize Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering components during sample preparation.
-
Solid-Phase Extraction (SPE): SPE often provides cleaner extracts compared to protein precipitation.[4] Molecularly Imprinted Solid-Phase Extraction (MISPE) can offer even greater selectivity and recovery.[4][5]
-
Liquid-Liquid Extraction (LLE): Optimizing the solvent system can improve the selective extraction of triazoles.
-
-
Chromatographic Separation: Improve the separation of triazoles from matrix components. A lipophilicity-matched chromatographic separation strategy, for example using a C8 column instead of a C18 for some triazoles, has been shown to effectively minimize matrix effects.[3]
-
Use of Internal Standards: Isotopically labeled internal standards are highly recommended as they can help compensate for matrix effects and other variations in the analytical process.[6]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also lower the analyte concentration below the limit of quantification.
-
Advanced MS Techniques: Techniques like Differential Mobility Spectrometry (DMS) can be employed to improve selectivity and reduce signal interferences from co-eluting matrix compounds.[6][7]
Q3: My recovery is low and variable. What are the potential causes and solutions?
A: Low and inconsistent recovery can stem from several factors in the sample preparation process.
Potential Causes and Solutions:
-
Suboptimal Extraction Method: The chosen method (e.g., protein precipitation, LLE, SPE) may not be efficient for your specific analyte and matrix. It is crucial to select and validate the appropriate technique. For instance, acetonitrile (B52724) is often a more efficient extraction solvent for triazoles in animal-origin samples compared to ethyl acetate.[8]
-
Incorrect pH: The pH of the sample and extraction solvents can significantly impact the extraction efficiency of ionizable compounds like triazoles. Adjusting the pH to suppress the ionization of the analyte can improve its partitioning into an organic solvent or retention on an SPE sorbent.
-
Insufficient Phase Separation (LLE): In liquid-liquid extraction, ensure complete separation of the aqueous and organic layers to prevent loss of analyte. Centrifugation can aid in this process.
-
Improper SPE Elution: The elution solvent in SPE may not be strong enough to desorb the analyte completely from the sorbent. Test different elution solvents and volumes.
-
Analyte Adsorption: Analytes can adsorb to plasticware or glassware. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.
Protein Precipitation (PPT) Troubleshooting Guide
Protein precipitation is a common, simple, and rapid method for sample preparation, especially for biological fluids like plasma and serum.[9][10]
Q4: Which precipitating agent should I use for my plasma/serum samples?
A: The choice of precipitating agent depends on the specific triazole and the analytical method. Organic solvents and acids are the two main categories.
-
Acetonitrile: This is a widely used and effective precipitating agent that provides efficient protein removal and is compatible with reversed-phase HPLC.[10][11] It is often the preferred choice due to its simplicity and effectiveness.[10]
-
Methanol: Also commonly used, often in combination with acetonitrile.[9]
-
Trichloroacetic Acid (TCA): TCA is very effective at protein removal. It has been identified as an optimal precipitant for achieving minimal ionization effect in LC-MS/MS when used with specific mobile phases.[12]
-
Zinc Sulfate: This salt is another option for protein precipitation.[12]
Data Presentation: Protein Removal Efficiency
The following table summarizes the efficiency of different precipitating agents in plasma.
| Precipitating Agent | Ratio (Precipitant:Plasma) | Protein Removal Efficiency | Reference |
| Acetonitrile | 2:1 | >96% | [12] |
| Trichloroacetic Acid (TCA) | 2:1 | ~92% | [12] |
| Zinc Sulfate | 2:1 | ~91% | [12] |
| Methanol/Acetonitrile/Acetone | 4:1 | 98.5% (vs. 76.9% for Acetone alone) | [13] |
Q5: I'm seeing filter clogging and high backpressure on my HPLC/UPLC system after protein precipitation. How can I fix this?
A: This is a common issue caused by incomplete protein removal, leading to the precipitation of residual proteins in the analytical column.
Troubleshooting Steps:
-
Optimize Centrifugation: Increase the centrifugation speed and/or time to ensure a compact protein pellet and a clear supernatant.
-
Use a Lower Temperature: Performing the precipitation and centrifugation at a lower temperature (e.g., using cold acetonitrile) can improve protein removal.[11]
-
Supernatant Transfer: Carefully aspirate the supernatant without disturbing the protein pellet.
-
Post-Centrifugation Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to filter the supernatant before injection. This is a critical step to protect your column and instrument.
-
Re-evaluate Precipitant-to-Sample Ratio: An insufficient volume of the precipitating agent may lead to incomplete protein removal. A ratio of 2:1 or 3:1 (solvent:sample) is common.
Experimental Protocol: Protein Precipitation for Triazoles in Serum
This protocol is adapted from a method for the simultaneous measurement of voriconazole, posaconazole, and itraconazole (B105839) in human serum.[11]
-
Sample Collection: Collect 200 µL of serum or plasma.
-
Precipitation: Add 400 µL of cold acetonitrile (or another appropriate organic solvent) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Inject the filtrate into the HPLC or LC-MS/MS system.
Visualization: Protein Precipitation Workflow
Caption: A typical workflow for sample cleanup using protein precipitation.
Solid-Phase Extraction (SPE) Troubleshooting Guide
SPE is a powerful technique for sample cleanup and concentration, often resulting in cleaner extracts and lower matrix effects compared to PPT.[14][15]
Q6: How do I choose the right SPE sorbent for triazole analysis?
A: The choice of sorbent depends on the physicochemical properties of the triazole and the nature of the sample matrix.
-
Reversed-Phase (e.g., C18, Phenyl): These are suitable for moderately polar to non-polar triazoles. The retention mechanism is based on hydrophobic interactions. A Phenyl C6 column has been used successfully for the analysis of five systemic antifungals.[16]
-
Polymeric Sorbents (e.g., Agilent Bond Elut Plexa): These can offer high capacity and are stable across a wide pH range, making them versatile for various triazoles.[16]
-
Carbon-Based Sorbents (e.g., Supelco's ENVI-Carb): These are effective for extracting small polar compounds like 1,2,4-triazole (B32235) from aqueous samples like groundwater, achieving high recovery rates.[14][15]
-
Molecularly Imprinted Polymers (MIPs): For highly selective extraction from complex matrices, MISPE cartridges can provide superior selectivity and recovery compared to standard sorbents.[4][5]
Q7: My analyte is not being retained on the SPE cartridge. What should I do?
A: Poor retention is usually due to an issue with the conditioning/equilibration or loading steps.
Troubleshooting Steps:
-
Check Sorbent Conditioning: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or a buffer) before loading the sample. Skipping these steps will lead to poor and inconsistent retention.
-
Adjust Sample pH: For ionizable triazoles, the pH of the sample during loading is critical. Adjust the pH to ensure the analyte is in a neutral, un-ionized state to maximize hydrophobic interaction with a reversed-phase sorbent.
-
Reduce Organic Solvent in Sample: If your sample contains a high percentage of organic solvent, it may prevent the analyte from retaining on the sorbent. Dilute the sample with an aqueous buffer if necessary.
-
Verify Sorbent Choice: The chosen sorbent may not be appropriate for your analyte. A more polar analyte may require a different type of sorbent (e.g., a polar-enhanced polymer or a normal-phase sorbent).
Experimental Protocol: Solid-Phase Extraction for Triazoles in Plasma
This protocol is for the simultaneous quantification of five triazoles and one metabolite in human plasma using a polymeric SPE cartridge.[16]
-
Sample Pre-treatment: Add 300 µL of plasma to 750 µL of an internal standard solution. Adjust pH to 2.
-
Cartridge Conditioning: Condition an Agilent Bond Elut Plexa (30 mg) cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Apply the 1 mL pre-treated sample to the cartridge.
-
Washing:
-
Wash with 1 mL of 1% NH₄OH.
-
Wash with 1 mL of a water:methanol (70:30) mixture.
-
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the residue in 80 µL of a water:methanol (50:50) mixture for analysis.
Visualization: Solid-Phase Extraction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. sciex.com [sciex.com]
- 8. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pub.geus.dk [pub.geus.dk]
- 16. agilent.com [agilent.com]
Technical Support Center: Overcoming Low Yields in Multi-Step Triazole Derivative Synthesis
Welcome to the technical support center for the multi-step synthesis of triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during synthesis, with a focus on improving reaction yields.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields in the multi-p-step synthesis of triazole derivatives, particularly focusing on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.
Issue 1: Low or No Product Formation in CuAAC Reaction
Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is resulting in a low yield or no desired triazole product. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in CuAAC reactions are a frequent challenge and can stem from several factors, primarily related to catalyst activity, reagent quality, and reaction conditions.[1]
Potential Causes and Solutions:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[1]
-
Solution:
-
Use a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[2] It is crucial to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[2]
-
Degas your solvents to remove dissolved oxygen.[2]
-
Utilize a stabilizing ligand to protect the Cu(I) catalyst from oxidation and aggregation.[1][2] For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[2]
-
-
-
Poor Reagent Quality or Stoichiometry: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction.[1] Incorrect stoichiometry can also lead to incomplete conversion.
-
Solution:
-
Ensure the purity of your starting materials. If necessary, purify the azide and alkyne before use.
-
Optimize the azide-to-alkyne ratio. Using a slight excess (e.g., 1.1-2 fold) of one of the reactants can drive the reaction to completion.[2]
-
-
-
Suboptimal Reaction Conditions: Factors such as solvent, pH, and temperature play a critical role in the reaction efficiency.
-
Solution:
-
Solvent: The reaction can be performed in a variety of solvents, including water and mixtures of water with organic solvents like alcohols, DMSO, and DMF.[3] Avoid using acetonitrile (B52724) as it can coordinate with the copper catalyst.[3]
-
pH: For bioconjugation reactions, a pH range of 7-7.5 is generally optimal.[4] Buffers such as PBS and HEPES are commonly used.[4] Avoid Tris buffers, as they can chelate copper and inhibit the reaction.[4]
-
Temperature: While many CuAAC reactions proceed at room temperature, for sterically hindered substrates, increasing the reaction temperature may be beneficial.[5]
-
-
Issue 2: Presence of Side Products
Question: I am observing significant side product formation in my reaction mixture, which is complicating purification and reducing the yield of my target triazole. What are the common side reactions and how can they be minimized?
Answer:
A common side reaction in CuAAC is the Glaser coupling, which is the homocoupling of the alkyne starting material.[1] This consumes the alkyne and reduces the overall yield of the desired triazole.
Potential Causes and Solutions:
-
Excess Oxygen: The presence of oxygen can promote the oxidative homocoupling of alkynes.
-
Solution:
-
Thoroughly degas all solvents and reagents before starting the reaction.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Inappropriate Ligand or Catalyst Concentration: The choice and concentration of the ligand and catalyst can influence the rate of side reactions.
-
Solution:
-
Use a stabilizing ligand to prevent unwanted side reactions. A ligand-to-copper ratio of 1:1 to 5:1 is typically recommended.[2]
-
Optimize the catalyst concentration. While a higher catalyst loading can increase the reaction rate, it may also promote side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: How critical is the order of reagent addition in a CuAAC reaction?
A1: The order of addition is important. It is best practice to pre-mix the copper source (e.g., CuSO₄) and the ligand before adding them to the reaction mixture containing the azide and alkyne. The reducing agent (e.g., sodium ascorbate) should be added last to initiate the reaction.[5][6] Adding ascorbate to the copper solution in the absence of a ligand should be avoided.[5]
Q2: My starting materials (azide or alkyne) are poorly soluble in the reaction solvent. How can I address this?
A2: Poor solubility can lead to lower effective concentrations of the reactants. You can try adding a minimal amount of a compatible organic co-solvent, such as DMSO or acetonitrile, to improve solubility.[7] However, the concentration of the organic co-solvent should be kept low (typically <10-15%) to avoid potential negative effects on the reaction kinetics and, in the case of biomolecules, to prevent denaturation.[7]
Q3: I am working with sensitive biomolecules. Are there any special considerations to prevent their degradation?
A3: Yes, the copper catalyst and sodium ascorbate system can generate reactive oxygen species (ROS) that may damage sensitive biomolecules.[5] To mitigate this, you can:
-
Use at least five equivalents of a water-soluble ligand like THPTA relative to copper to help intercept and reduce ROS.[5]
-
Add a scavenger, such as aminoguanidine, to intercept byproducts of ascorbate oxidation that can modify proteins.[5]
Q4: My purification by column chromatography is difficult, and the product is streaking on the TLC plate. What can I do?
A4: Streaking is often due to the compound being too polar for the chosen solvent system or interacting strongly with the stationary phase.[8]
-
Adjust Solvent Polarity: Gradually increase the polarity of your eluent. For polar compounds, adding a small amount of a more polar solvent like methanol (B129727) can help.[8] For basic compounds, a modifier like triethylamine (B128534) can be added, while acetic acid can be used for acidic compounds.[8]
-
Check Solubility: Ensure your compound is fully dissolved in the eluent before loading it onto the column.[8]
Q5: After recrystallization, my yield is very low. How can I improve this?
A5: Low yield after recrystallization can be due to using too much solvent or the compound being too soluble in the chosen solvent.[8][9]
-
Use the minimum amount of hot solvent necessary to dissolve your compound.[9]
-
Cool the solution in an ice bath to maximize crystal precipitation before filtration.[9]
-
You can try to recover more product by concentrating the mother liquor and performing a second recrystallization.[9]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in CuAAC Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product | Inactive Catalyst (Cu(I) oxidation) | Use a fresh solution of a reducing agent (e.g., sodium ascorbate). Degas solvents. Use a stabilizing ligand (e.g., THPTA).[2][4] |
| Poor Reagent Quality | Verify the purity of azide and alkyne starting materials. | |
| Incorrect Stoichiometry | Optimize the azide:alkyne ratio (e.g., 1.1-2 fold excess of one).[2] | |
| Suboptimal Reaction Conditions | Screen different solvents, adjust pH (typically 7.0-7.5 for bioconjugation), and optimize temperature.[2][4] | |
| Side Product Formation (e.g., Alkyne Homocoupling) | Presence of Oxygen | Degas solvents and run the reaction under an inert atmosphere. |
| Inappropriate Ligand/Catalyst Ratio | Optimize the ligand:copper ratio (typically 1:1 to 5:1).[2] |
Table 2: Optimization of CuAAC Reaction Parameters
| Parameter | Typical Range for Optimization | Notes |
| Copper Concentration | 50 µM to 500 µM | Higher concentrations may be needed for hindered substrates.[2] |
| Ligand:Copper Ratio | 1:1, 2:1, 5:1 | A higher ratio can improve catalyst stability.[2][6] |
| Reducing Agent (Sodium Ascorbate) Concentration | 1 mM to 10 mM | Should always be prepared fresh.[2] |
| Reaction Time | 1-4 hours | Can be longer for sterically hindered substrates.[2] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the rate for challenging substrates.[7] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
Preparation of Stock Solutions:
-
Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMSO, water).
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a stock solution of a suitable ligand (e.g., THPTA) in water (e.g., 100 mM).
-
Crucially, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne from their stock solutions to the desired final concentrations.
-
Add sufficient solvent to reach the desired reaction volume.
-
In a separate tube, pre-mix the CuSO₄ solution and the ligand solution. For example, to achieve a final copper concentration of 100 µM with a 5-fold excess of ligand, you would mix appropriate volumes to get final concentrations of 100 µM CuSO₄ and 500 µM ligand. Let this mixture stand for 1-2 minutes.[6]
-
Add the copper/ligand premix to the reaction tube containing the azide and alkyne.
-
-
Initiation and Incubation:
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, purify the product using a suitable method such as column chromatography, recrystallization, or size-exclusion chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: General workflow for multi-step triazole derivative synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
The Ascendancy of the 1,2,4-Triazol-5-one Scaffold in Modern Drug Design: A Comparative Guide
For Immediate Publication
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is perpetual. Among the plethora of heterocyclic compounds, the 1,2,4-triazol-5-one (B2904161) nucleus and its analogs have emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the this compound scaffold against other prominent five-membered heterocyclic compounds in the context of anticancer drug design, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to Heterocyclic Scaffolds in Oncology
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in various biological interactions, including hydrogen bonding, and their structural diversity allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] In anticancer drug discovery, scaffolds like pyrazoles, oxadiazoles, and thiadiazoles are frequently employed to design enzyme inhibitors, receptor antagonists, and agents that disrupt cellular signaling pathways crucial for tumor growth and survival.
The 1,2,4-triazole (B32235) ring, in particular, is a bioisostere of amide, ester, and carboxylic acid functionalities, offering improved metabolic stability and potent interactions with biological targets.[2][3] The this compound (or its thio-analog, 1,2,4-triazole-3-thione) core combines these favorable properties, making it a focal point of contemporary drug design efforts.
Comparative Analysis: Anticancer Activity
The true measure of a scaffold's utility lies in its performance. The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of derivatives based on 1,2,4-triazole-3-thione (a close analog of this compound), 1,3,4-oxadiazole, 1,3,4-thiadiazole, and pyrazole (B372694) against common human cancer cell lines, providing a quantitative basis for comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) Against MCF-7 (Human Breast Adenocarcinoma)
| Compound Class | Derivative Example | IC₅₀ (µM) vs. MCF-7 | Reference |
| 1,2,4-Triazole-3-thione | 4,5-disubstituted derivative (Comp. 6) | 4.23 | [4][5] |
| 1,3,4-Oxadiazole | Oxadiazole-based derivative (Comp. 1) | 5.897 | [6] |
| 1,3,4-Thiadiazole | 2-amino-5-phenyl derivative (Comp. 77) | 63.2 | [7] |
| Pyrazole | Pyrazole-naphthyl derivative | 5.8 | [1] |
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) Against A549 (Human Lung Carcinoma)
| Compound Class | Derivative Example | IC₅₀ (µM) vs. A549 | Reference |
| 1,2,4-Triazole | Triazole-chalcone (Comp. 10q) | 25.58 | [8] |
| 1,3,4-Oxadiazole | Mercapto acetylamido derivative (Comp. 4i) | 1.59 | [9] |
| 1,3,4-Thiadiazole | Ciprofloxacin-based derivative (Comp. 1l) | 2.79 | [10] |
| Pyrazole | Pyrazole-benzoxazine hybrid (Comp. 22) | 2.82 | [11] |
Analysis: The compiled data indicates that while all scaffolds can produce highly potent compounds, 1,2,4-triazole-3-thione derivatives demonstrate exceptional potency against the MCF-7 breast cancer cell line, comparable to the best-performing pyrazole derivatives and outperforming many tested oxadiazole and thiadiazole examples in this specific context.[1][4][5] Against the A549 lung cancer cell line, oxadiazole, thiadiazole, and pyrazole derivatives have shown remarkable efficacy, with some compounds exhibiting IC₅₀ values in the low micromolar range.[9][10][11] This highlights the importance of scaffold selection and substitution patterns based on the specific cancer type and molecular target.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of 1,2,4-triazole derivatives often stems from their ability to inhibit critical enzymes in signaling pathways that drive cancer progression. Two such pathways are the PI3K/AKT and the Wnt/β-catenin cascades.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in human cancers.[8] Small molecule inhibitors targeting PI3K are a promising therapeutic strategy.
Caption: Inhibition of the PI3K/AKT signaling pathway by a 1,2,4-triazole compound.
The Wnt/β-catenin Pathway and Tankyrase Inhibition
The Wnt/β-catenin signaling pathway is crucial for cell fate determination and proliferation. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[12] Tankyrase (TNKS) is an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex.[13] Inhibiting Tankyrase stabilizes Axin, leading to β-catenin degradation and suppression of Wnt signaling. 1,2,4-triazole scaffolds have been successfully developed into potent Tankyrase inhibitors.[14][15]
Caption: Wnt signaling modulation via Tankyrase inhibition by a 1,2,4-triazole compound.
Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. Below are detailed protocols for key assays used to evaluate the compounds discussed.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 2. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of the Bioactivity of 1,2,4-Triazol-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 1,2,4-triazol-5-one (B2904161) derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and antifungal agents. This guide provides a comparative overview of the bioactivity of selected this compound and related triazole derivatives, supported by experimental data from various studies. The information is presented to facilitate objective comparison and to aid in the strategic design of novel therapeutic agents.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various 1,2,4-triazole derivatives, collated from multiple research articles. It is crucial to note that the experimental conditions, such as cell lines, microbial strains, and specific assay protocols, may vary between studies. Therefore, direct comparison of absolute values should be approached with caution.
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives is a significant area of investigation. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7d | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | HeLa | <12 | [1][2] |
| 7e | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | HeLa | <12 | [1][2] |
| 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | MCF-7 | 6.43 | [1][2] |
| 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | HeLa | 5.6 | [1][2] |
| 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | A549 | 21.1 | [1][2] |
| 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | MCF-7 | 10.2 | [1] |
| 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | HeLa | 9.8 | [1] |
| 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | A549 | 16.5 | [1] |
| 17 | 1,2,3-triazole linked to 1,2,4-triazole | MCF-7 | 0.31 | [3] |
| 22 | 1,2,3-triazole linked to 1,2,4-triazole | MCF-7 | 3.31 | [3] |
| 22 | 1,2,3-triazole linked to 1,2,4-triazole | Caco-2 | 4.98 | [3] |
| 25 | 1,2,3-triazole linked to 1,2,4-triazole | MCF-7 | 4.46 | [3] |
| 25 | 1,2,3-triazole linked to 1,2,4-triazole | Caco-2 | 7.22 | [3] |
| 8c | Thiazolo[3,2-b][3][4][5]-triazole | - | Mean GI₅₀ 1.37 | [6] |
| 8c | 1,2,4-triazole scaffold | - | EGFR inhibition IC₅₀ = 3.6 |
Note: Specific structures for each compound ID can be found in the cited references.
Antimicrobial and Antifungal Activity
1,2,4-triazole derivatives have also demonstrated significant activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the primary metric for evaluating this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial and Antifungal Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 4-amino-5-aryl-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | - | [7] |
| Microsporum gypseum | Superior to Ketoconazole | [7] | |
| Mannich bases of 4,5-disubstituted 1,2,4-triazole-3-thiones | Staphylococcus aureus ATCC 25923 | 31.25 | [8] |
| Methicillin-resistant S. aureus (MRSA) | 62.5 | [8] | |
| Bacillus subtilis ATCC 6633 | Similar to Cefuroxime | [8] | |
| Micrococcus luteus ATCC 10240 | 7.81 | [8] | |
| S-substituted bis-1,2,4-triazole-3-thiones | Enterococcus faecalis | 15.6 | [9] |
| Salmonella pullorum | 15.6 | [9] | |
| Salmonella typhimurium | 15.6 | [9] | |
| Klebsiella pneumoniae | 15.6 | [9] | |
| 1,2,3-benzotriazine-4-one containing triazoles | Candida albicans | 0.0156 - 2.0 | [4] |
| Cryptococcus neoformans | 0.0156 - 2.0 | [4] |
Note: A dash (-) indicates that a specific quantitative value was not provided in the abstract, but the activity was noted as significant.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of bioactivity data. Below are detailed methodologies for key assays mentioned in the referenced studies.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7][8][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[5][7] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
-
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[11][12][13]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[14][13]
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Each well should contain 100 µL of the diluted compound.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental processes and biological mechanisms. The following diagrams were created using the DOT language to illustrate a typical experimental workflow and a key signaling pathway relevant to the anticancer activity of some 1,2,4-triazole derivatives.
Experimental Workflow: MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Signaling Pathway: EGFR Inhibition
Several 1,2,4-triazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1][3][4][15][16] Inhibition of this pathway can lead to decreased cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. apec.org [apec.org]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 1,2,4-Triazole Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,2,4-triazole (B32235), a five-membered heterocyclic compound, is of significant interest across various scientific disciplines. It is a known metabolite of numerous triazole fungicides used in agriculture and a structural motif in many pharmaceutical agents.[1][2] This guide provides a comparative overview of two widely used analytical techniques for the quantification of 1,2,4-triazole: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.
Method Comparison
The choice between LC-MS/MS and GC-MS for 1,2,4-triazole analysis depends on factors such as the sample matrix, required sensitivity, and the physicochemical properties of the analyte.[3]
| Feature | High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS) | Gas Chromatography (GC) with Mass Spectrometry (MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.[3] |
| Applicability to 1,2,4-Triazole | Widely applicable for the analysis of 1,2,4-triazole in various matrices, including water, soil, and biological fluids. It is particularly suitable for polar and non-volatile compounds.[4][5][6] | Suitable for volatile and thermally stable derivatives of 1,2,4-triazole. Derivatization may be necessary to improve volatility and thermal stability.[3][7] |
| Sample Preparation | Often involves solid-phase extraction (SPE) or a "dilute-and-shoot" approach, depending on the matrix complexity and required sensitivity.[4][8] | Typically requires extraction with an organic solvent followed by a cleanup step. Derivatization might be an additional step.[7] |
| Limitations | Higher solvent consumption compared to GC.[3] | Not suitable for non-volatile or thermally labile compounds without derivatization, which can add complexity to the sample preparation process.[3] |
Quantitative Data Summary
The following tables summarize the validation parameters for LC-MS/MS and GC-MS methods for the quantification of 1,2,4-triazole in different matrices.
Table 1: LC-MS/MS Method Validation Data
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Groundwater | ~0.003 µg/L | [4][9] |
| Soil | 1.1 µg/kg | [5][10] | |
| Water | 0.05 µg/kg | [8] | |
| Limit of Detection (LOD) | Water | 0.013 µg/kg | [8] |
| Recovery | Groundwater | Close to 100% | [4][9] |
| Soil | 83 - 97% | [5][10] | |
| Precision (RSD) | Soil | <7.8% | [5][10] |
Table 2: GC-MS Method Validation Data
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Soil | 0.005 mg/kg | [11] |
| Recovery | Pharmaceutical Formulations | 98.11 - 100.24% | [7] |
| Precision (RSD) | Pharmaceutical Formulations | <2% | [7] |
Experimental Protocols
LC-MS/MS Method for 1,2,4-Triazole in Water
This protocol is based on the method described for the analysis of 1,2,4-triazole in groundwater.[4][8]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
A 2 mL water sample is passed through an ENVI-Carb Plus SPE cartridge.
-
The cartridge is washed with water.
-
The analyte is eluted, and the eluate is evaporated to dryness under a nitrogen stream at 45°C.
-
The residue is reconstituted in 0.5 mL of water for LC-MS/MS analysis.[8]
2. Chromatographic Conditions
-
Column: Thermo Fisher's Hypercarb column is commonly used.[4][9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3) is often employed.[6]
-
Flow Rate: Typically around 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 1,2,4-triazole.
4. Validation Parameters
-
Linearity: A calibration curve is generated using a series of at least five standard concentrations. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[3]
-
Accuracy: Determined by analyzing samples spiked with known concentrations of 1,2,4-triazole at different levels (e.g., 80%, 100%, and 120% of the target concentration).[3]
-
Precision: Assessed by repeatedly analyzing samples at the same concentration on the same day (intra-day precision) and on different days (inter-day precision).[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
GC-MS Method for 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms
This protocol is adapted from a method for the quantification of a 1,2,4-triazole derivative (Letrozole).[7]
1. Sample Preparation
-
A stock solution of the 1,2,4-triazole standard is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Working standards are prepared by diluting the stock solution to create a calibration curve.
-
For tablet formulations, a portion of the crushed tablet is dissolved in the solvent, sonicated, and filtered before injection into the GC-MS system.
2. Chromatographic Conditions
-
Column: A capillary column suitable for the analysis of nitrogen-containing heterocyclic compounds (e.g., a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to ensure optimal separation. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection Mode: Splitless or split injection.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: The mass spectrometer is operated in full scan mode to identify the characteristic fragment ions of the 1,2,4-triazole derivative. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.
4. Validation Parameters
-
The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed using similar approaches as described for the LC-MS/MS method.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of 1,2,4-triazole in water.
Caption: Experimental workflow for GC-MS analysis of a 1,2,4-triazole derivative.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. epa.gov [epa.gov]
- 9. pub.geus.dk [pub.geus.dk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Derivatives
For researchers, scientists, and drug development professionals, the 1,2,4-triazole (B32235) nucleus represents a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of therapeutic agents. This guide provides an objective comparison of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives across various biological activities, supported by experimental data and detailed methodologies.
The unique chemical properties of the 1,2,4-triazole ring, including its hydrogen bonding capacity, dipole moment, and metabolic stability, make it an ideal pharmacophore for interacting with a wide range of biological targets.[1] This has led to the development of numerous clinically successful drugs and a plethora of investigational compounds with activities spanning from antimicrobial and antifungal to anticancer and antitubercular. This guide will delve into the specific structural modifications that govern the efficacy of these derivatives in different therapeutic areas.
Anticancer Activity: Targeting Cellular Proliferation
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[2][3] A common strategy involves the inhibition of key enzymes in cancer-related signaling pathways, such as kinases and tubulin.[2][4]
Comparative Anticancer Activity of 1,2,4-Triazole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 1,2,4-triazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Tubulin Polymerization Inhibitor | A549 (Lung) | 9.2 | [5] |
| Compound B | Tubulin Polymerization Inhibitor | Caco-2 (Colon) | 13.0 | [5] |
| Compound C | EGFR Inhibitor | A549 (Lung) | 11.5 | [5] |
| Compound D | BRAF Inhibitor | HepG2 (Liver) | 8.58 | [6] |
| Compound 8c | EGFR/BRAF/Tubulin Inhibitor | MCF-7 (Breast) | 1.65 | [6] |
| Compound 8d | BRAF/Tubulin Inhibitor | HCT-116 (Colon) | 3.61 | [6] |
| Compound 93g | EGFR/Tubulin Inhibitor | HepG2 (Liver) | 8.58 | [6] |
Structure-Activity Relationship Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl rings attached to the triazole core play a crucial role. Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), often enhance anticancer activity.[7] For instance, clinafloxacin-triazole hybrids with a 2,4-difluoro substitution on the phenyl ring exhibit potent antimicrobial efficacy.[7]
-
Side Chain Modifications: The introduction of various side chains at different positions of the triazole ring can significantly modulate activity. For example, the incorporation of a chalcone (B49325) moiety has been shown to lead to dual inhibitors of EGFR kinase and tubulin polymerization.[6]
-
Hybrid Molecules: The fusion of the 1,2,4-triazole scaffold with other pharmacologically active moieties, such as quinolones or indoles, has proven to be a successful strategy for developing potent anticancer agents.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Signaling Pathway Visualization
Antimicrobial and Antifungal Activity: Disrupting Microbial Integrity
1,2,4-triazole derivatives are renowned for their potent antimicrobial and antifungal properties.[8] Their primary mechanism of action in fungi involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[9][10] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.[11]
Comparative Antimicrobial and Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against a range of bacterial and fungal pathogens. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Clinafloxacin-Triazole Hybrid (28g) | Staphylococcus aureus (MRSA) | 0.25 | [7] |
| Ciprofloxacin-Triazole Hybrid (29) | Staphylococcus aureus (MRSA) | 0.046-3.11 (µM) | [7] |
| Fused Triazole (39c) | Escherichia coli | 3.125 | [7] |
| Fused Triazole (39h) | Pseudomonas aeruginosa | 3.125 | [7] |
| Antitubercular Compound 4 | Mycobacterium tuberculosis H37Rv | 2 | [12] |
| Antitubercular Compound C4 | Mycobacterium tuberculosis H37Ra | 0.976 | [13][14] |
| Antifungal Triazole 7a | Candida albicans | 0.0313-1 | [7] |
| Antifungal Triazole 6 | Candida albicans | 0.0625-1 | [7] |
Structure-Activity Relationship Insights:
-
Halogenation: The presence of halogen atoms, particularly fluorine, on the phenyl ring is a common feature in potent antifungal triazoles like fluconazole (B54011) and voriconazole. This substitution enhances the compound's binding affinity to the CYP51 enzyme.
-
N-1 Substitution: The substituent at the N-1 position of the triazole ring is critical for antifungal activity. Bulky and lipophilic groups are often favored.
-
Thione/Thiol Group: The presence of a thione or thiol group at the C-3 or C-5 position of the triazole ring is frequently associated with significant antibacterial and antitubercular activities.[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the 1,2,4-triazole derivative in the microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in which no growth is observed.
Mechanism of Action Visualization
Antitubercular Activity: Combating a Persistent Pathogen
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutic agents. 1,2,4-triazole derivatives have shown promise as antitubercular agents, with some compounds exhibiting potent activity against Mycobacterium tuberculosis.[15][16]
Comparative Antitubercular Activity
| Compound ID | Target Strain | MIC (µg/mL) | Reference |
| Compound 4 | M. tuberculosis H37Rv | 2 | [12] |
| Compound C4 | M. tuberculosis H37Ra | 0.976 | [13][14] |
| Compound C8 | M. tuberculosis H37Ra | 31.25 | [13] |
| Compound 3e | M. tuberculosis | 12.5 (µM) | [16] |
| Compound 8d | M. tuberculosis | 12.5 (µM) | [16] |
Structure-Activity Relationship Insights:
-
Lipophilicity: The lipophilicity of the molecule is a critical factor for antitubercular activity, as the compounds need to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis.
-
Specific Substituents: The presence of certain substituents, such as pyridine (B92270) moieties, has been shown to enhance antitubercular activity.[13]
-
Enzyme Inhibition: Some 1,2,4-triazole derivatives exert their antitubercular effect by inhibiting essential mycobacterial enzymes, such as catalase-peroxidase (KatG).[12]
Experimental Workflow: Antitubercular Screening
Conclusion
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The structure-activity relationships discussed in this guide highlight the remarkable versatility of this heterocyclic core. By strategically modifying the substituents on the triazole ring and creating hybrid molecules, researchers can fine-tune the biological activity of these derivatives to target a wide range of diseases. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for professionals engaged in the discovery and development of novel 1,2,4-triazole-based therapeutics. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of this remarkable scaffold in the pharmaceutical landscape.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpasjournals.com [bpasjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]
A Comparative Analysis of 1,2,4-Triazol-5-one Analogs: In Vitro and In Silico Perspectives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 1,2,4-triazol-5-one (B2904161) analogs based on recent in vitro and in silico studies. This report summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
The 1,2,4-triazole (B32235) heterocyclic scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2][3] Among these, this compound analogs have garnered significant attention for their potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.[4][5][6][7][8] This guide synthesizes findings from multiple studies to offer a comparative overview of their performance.
Enzyme Inhibition: A Prominent Therapeutic Target
1,2,4-triazole derivatives have demonstrated significant potential as inhibitors of various enzymes implicated in a range of diseases.[1]
Acetylcholinesterase (AChE) Inhibition
Several studies have explored this compound analogs as inhibitors of acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease. A series of novel Schiff bases incorporating the this compound structure were synthesized and evaluated for their AChE inhibitory activity. The IC50 values for these compounds were found to be in the micromolar range, with some derivatives showing potent inhibition.[5]
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound Schiff Base Derivatives
| Compound | IC50 (µM) | Ki (µM) |
| 4a | 3.87 | 8.65 ± 5.6 |
| 4b | 2.15 | 3.14 ± 0.98 |
| 4c | 1.54 | 1.95 ± 0.45 |
| 4d | 0.98 | 1.10 ± 0.21 |
| 4e | 0.43 | 0.70 ± 0.07 |
| 4f | 1.88 | 2.55 ± 0.65 |
| 4g | 0.65 | 0.85 ± 0.15 |
| 4h | 2.76 | 4.20 ± 1.20 |
Data extracted from a study on novel 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives.[5]
Carbonic Anhydrase (CA) II Inhibition
Certain 1,2,4-triazole derivatives have been investigated for their inhibitory effects on carbonic anhydrase II (CA II), an enzyme involved in conditions like glaucoma and cancer.[4] One study identified a particularly potent inhibitor, compound 7c, which exhibited an uncompetitive and reversible inhibition mechanism.[4]
Table 2: In Vitro Carbonic Anhydrase II (CA II) Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound | % Inhibition (at max conc.) | IC50 (µM) |
| 3a-e, 6, 7a-e | 18.41 - 64.97 | Micromolar level for 7c |
Qualitative and semi-quantitative data from a study on 1,2,4-triazole-5-on derivatives.[4]
α-Amylase and α-Glucosidase Inhibition
In the context of anti-diabetic agents, fluorine-containing this compound derivatives have been screened for their ability to inhibit α-amylase and α-glucosidase.[2] Several of these compounds displayed inhibitory potential comparable to or exceeding that of the standard drug, acarbose.[2]
Table 3: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Fluorine-Containing this compound Derivatives
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 4a-d, 6a-b, 7a-b, 8a-b | 185.2 ± 3.4 to 535.6 ± 5.5 | 202.1 ± 3.8 to 803.2 ± 10.3 |
| Acarbose (Control) | 411.3 ± 6.4 | 252.0 ± 4.8 |
Data from an investigation of 1,2,4-triazole derivatives as potential anti-diabetic agents.[2]
Anticancer Activity: Targeting Cell Proliferation
The anticancer potential of 1,2,4-triazole analogs has been a significant area of research, with studies exploring their effects on various cancer cell lines and their interaction with molecular targets like tubulin.[7][8][9][10][11]
A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant anticancer activity against a panel of 58 cancer cell lines.[7][9] Compound 4i, in particular, showed the most promising activity, with notable growth inhibition in several cell lines.[7][9]
Table 4: In Vitro Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (at 10⁻⁵ M)
| Compound | Most Sensitive Cell Line | Percent Growth Inhibition (PGI) | Mean Growth Percent (GP) |
| 4e | SNB-75 (CNS Cancer) | 41.25 | - |
| 4i | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | 38.94, 30.14, 26.92, 26.61, 23.12 | 97.48 |
Data from a study on the synthesis and anticancer activity of 1,2,4-triazol-3-amine analogs.[7][9]
Antimicrobial Activity: Combating Pathogenic Microbes
The growing threat of antibiotic resistance has spurred the search for new antimicrobial agents, and 1,2,4-triazole derivatives have emerged as promising candidates.[3][6][12][13] Studies have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3]
One study investigating novel 1,2,4-triazoles carrying a 1,2,3-triazole scaffold identified compounds with potent antimicrobial activity, with MIC values in the low microgram per milliliter range.[3] Compound 7d, in particular, exhibited antibacterial activity comparable or superior to ciprofloxacin (B1669076) and antifungal activity similar to fluconazole.[3]
Table 5: In Vitro Antimicrobial Activity of 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones
| Compound | Gram-positive Bacteria MIC (µg/mL) | Gram-negative Bacteria MIC (µg/mL) | Fungi MIC (µg/mL) |
| 7a-d | 1 - 32 | 1 - 64 | 1 - 16 |
Data from a study on the design and synthesis of novel 1,2,4-triazoles with antimicrobial activity.[3]
In Silico Studies: Unveiling Molecular Interactions
Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogs with their respective protein targets, providing a rationale for their observed biological activities.
For instance, in the case of AChE inhibition, docking studies revealed that the most active compounds, 4e and 4g, exhibited the lowest binding energies, indicating strong binding affinities and interactions with the enzyme's active site.[5] Similarly, for anticancer activity, docking of 1,2,4-triazol-3-amine analogs into the tubulin-combretastatin A-4 binding site showed binding affinities ranging from -6.502 to -8.341 kcal/mol, with hydrogen and halogen bonds being the primary interactions.[7][9]
Table 6: In Silico Molecular Docking Data for 1,2,4-Triazole Analogs
| Target Enzyme/Protein | Compound Series | Binding Energy Range (kcal/mol) | Key Interactions |
| Acetylcholinesterase (AChE) | 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives | up to -12.0 | - |
| Tubulin (Combretastatin A-4 binding site) | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | -6.502 to -8.341 | Hydrogen bonds, Halogen bonds |
| Glucosamine-6-phosphate synthase | 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | -5.72 to -10.49 | - |
Data compiled from multiple in silico studies.[3][5][7][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the typical experimental protocols employed in the cited studies.
General Synthesis Procedure for 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives often involves a multi-step process. A common route includes the reaction of an ester with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, followed by treatment with an isothiocyanate to yield a thiosemicarbazide. Cyclization in an alkaline medium then affords the desired 1,2,4-triazole nucleus.[6]
Caption: General synthetic scheme for 1,2,4-triazole derivatives.
In Vitro Enzyme Inhibition Assays
Acetylcholinesterase Inhibition Assay: The inhibitory activity against AChE is typically determined using a modified Ellman's method. The assay measures the hydrolysis of acetylthiocholine (B1193921) iodide by the enzyme, where the resulting thiocholine (B1204863) reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is quantified spectrophotometrically.
Caption: Workflow for a typical acetylcholinesterase inhibition assay.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Caption: Standard workflow for an in vitro MTT anticancer assay.
Molecular Docking Protocol
In silico molecular docking studies are performed to predict the binding orientation of a ligand to its protein target. The general workflow involves preparing the protein and ligand structures, defining the binding site, running the docking algorithm, and analyzing the resulting poses and scoring functions.
Caption: A simplified workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. crpsonline.com [crpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcrcps.com [ijcrcps.com]
- 11. isres.org [isres.org]
- 12. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Landscape of Triazole Derivatives: A Comparative Analysis
A deep dive into the antibacterial spectrum of various triazole derivatives reveals a promising class of compounds with significant potential in the fight against bacterial infections. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this evolving field.
Triazole derivatives, particularly those incorporating the 1,2,4-triazole (B32235) and 1,2,3-triazole scaffolds, have demonstrated a broad range of biological activities, including notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[1][2][3] The versatility of the triazole ring allows for diverse chemical modifications, leading to the development of novel compounds with enhanced potency and a wider spectrum of activity.[4]
Comparative Antibacterial Spectrum
The antibacterial activity of triazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. A lower MIC value indicates greater antibacterial potency. The following tables summarize the MIC values of various triazole derivatives against a selection of clinically relevant bacterial strains, as reported in several studies.
It is important to note that direct comparison of MIC values across different studies should be done with caution, as variations in experimental protocols, such as the bacterial strains used and the specific broth microdilution or agar (B569324) diffusion methods employed, can influence the results.
1,2,4-Triazole Derivatives
This class of triazoles has been extensively investigated for its antibacterial properties. Many derivatives have shown potent activity, sometimes comparable or even superior to standard antibiotics.
| Compound/Derivative | Target Bacterium | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Clinafloxacin-1,2,4-triazole hybrids (14a, 14b, 14c) | MRSA | 0.25 | Chloramphenicol | 16 | [1] |
| Ofloxacin-1,2,4-triazole hybrids | S. aureus, S. epidermidis, B. subtilis, E. coli | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [1] |
| 2-methylpiperazine derivative (12h) | MDR E. coli | 0.25 | Ciprofloxacin | >7.5 | [1] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol (36) | S. aureus | 0.264 (mM) | Ampicillin | - | [1] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol (36) | S. pyogenes | 0.132 (mM) | Ampicillin | - | [1] |
| Ciprofloxacin-1,2,4-triazole hybrids | Gram-positive & Gram-negative bacteria | Enhanced activity | Ciprofloxacin | - | [5] |
| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus | 32 | Ampicillin | 32 | [3] |
| Triazolo[4,3-a]pyrazine derivative (2e) | E. coli | 16 | Ampicillin | 8 | [3] |
1,2,3-Triazole Derivatives
While often explored for their antifungal properties, 1,2,3-triazole derivatives have also exhibited noteworthy antibacterial activity.
| Compound/Derivative | Target Bacterium | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Paeonol 1,2,3-triazole derivatives | S. aureus, E. coli | >100 | - | - | [6] |
| 1,2,3-Triazole glycoside (Compound 5) | S. aureus | 5 (within 10 min) | Ampicillin | - | [7] |
| 1,2,3-Triazole glycoside (Compound 5) | P. aeruginosa | 5 (within 15 min) | Ampicillin | - | [7] |
Experimental Protocols
The determination of the antibacterial spectrum of triazole derivatives relies on standardized microbiological assays. The following are detailed methodologies for key experiments commonly cited in the literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.
-
Preparation of Compound Dilutions: The triazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the compound are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Agar Disc Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
-
Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized bacterial inoculum (0.5 McFarland) is uniformly spread over the surface of the agar plate using a sterile swab.
-
Application of Discs: Sterile filter paper discs are impregnated with a known concentration of the triazole derivative and placed on the surface of the inoculated agar. A control disc impregnated with the solvent is also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Visualizing the Research Workflow
The process of discovering and evaluating new antibacterial triazole derivatives can be visualized as a structured workflow.
Caption: A generalized workflow for the discovery and development of novel antibacterial triazole derivatives.
The structure-activity relationship (SAR) studies are crucial in this process, providing insights into how the chemical structure of the derivatives influences their antibacterial potency and spectrum.[4] These studies guide the rational design of new, more effective antibacterial agents.
Logical Relationship in Antibacterial Testing
The relationship between different antibacterial testing methods can be illustrated to understand the progression of evaluation.
Caption: The logical progression from qualitative to quantitative methods in antibacterial susceptibility testing.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV Methods for the Simultaneous Determination of Triazole Antifungals
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of triazole antifungal agents is crucial in therapeutic drug monitoring (TDM) and pharmaceutical quality control. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and reliable technique for the simultaneous determination of multiple triazoles. This guide provides an objective comparison of different validated HPLC-UV methods, supported by experimental data, to assist in method selection and implementation.
Method 1: Simultaneous Determination of Voriconazole (B182144) and Posaconazole (B62084)
This method is particularly useful for clinical settings where voriconazole and posaconazole are frequently monitored.
Experimental Protocol
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of plasma into a 2 mL polytetrafluoroethylene tube.
-
Add 25 µL of an internal standard (IS) working solution (e.g., flavone).
-
Add 750 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 8,000 g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
Chromatographic Conditions
-
Column: C18 Reverse Phase column (e.g., LiChrospher® 100 RP-18, 5 µm, 250 x 4 mm) with a compatible guard column.
-
Mobile Phase: A mixture of 35% water, 15% methanol (B129727), and 50% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
UV Detection: 250 nm.
-
Run Time: 10 minutes.
Method Validation Data
| Validation Parameter | Voriconazole | Posaconazole |
| Linearity Range (µg/mL) | 0.125 - 8 | 0.125 - 8 |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Intra-day Accuracy (%) | 85-115% | 85-115% |
| Inter-day Accuracy (%) | 85-115% | 85-115% |
Data summarized from a study by Francia et al. (2015). The validation followed FDA guidelines.
Method 2: Simultaneous Determination of Multiple Systemic Azoles
This comprehensive method allows for the quantification of five common azole antifungals and one major metabolite, making it suitable for broader screening purposes.
Experimental Protocol
Sample Preparation (Solid-Phase Extraction - SPE) [1][2]
-
Add 300 µL of plasma to 750 µL of an internal standard solution (e.g., linezolid (B1675486) at 3 µg/mL), adjusted to pH 2.[1]
-
Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.[1]
-
Apply the 1 mL sample mixture to the SPE cartridge.[1]
-
Wash the cartridge with 1 mL of 1% NH4OH, followed by 1 mL of a water:methanol (70:30) solution.[1]
-
Elute the analytes with 1 mL of methanol.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[1]
-
Reconstitute the residue in 80 µL of a water:methanol (50:50) solution.[1]
Chromatographic Conditions [1][2]
-
Mobile Phase: Gradient elution with A: Na2HPO4 buffer (pH 7) and B: acetonitrile.[1]
-
Injection Volume: 25 µL.[1]
-
UV Detection: 210 nm for fluconazole (B54011) and 260 nm for other azoles.[1][2]
-
Run Time: Less than 15 minutes.[1]
Method Validation Data
| Analyte | Linearity Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Fluconazole | 0.05 - 100 | 0.24 - 11.66 | 0.24 - 11.66 | 93.8 - 108.7 |
| Voriconazole | 0.05 - 40 | 0.24 - 11.66 | 0.24 - 11.66 | 93.8 - 108.7 |
| Posaconazole | 0.05 - 40 | 0.24 - 11.66 | 0.24 - 11.66 | 93.8 - 108.7 |
| Itraconazole | 0.1 - 40 | 0.24 - 11.66 | 0.24 - 11.66 | 93.8 - 108.7 |
| Hydroxy-itraconazole | 0.05 - 40 | 0.24 - 11.66 | 0.24 - 11.66 | 93.8 - 108.7 |
| Ketoconazole | 0.05 - 40 | 0.24 - 11.66 | 0.24 - 11.66 | 93.8 - 108.7 |
Validation data satisfied FDA guidelines.[1][2]
Method Comparison
| Feature | Method 1 (Voriconazole & Posaconazole) | Method 2 (Multiple Azoles) |
| Analytes | Voriconazole, Posaconazole | Fluconazole, Voriconazole, Posaconazole, Itraconazole, Hydroxy-itraconazole, Ketoconazole |
| Sample Prep | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Throughput | Higher (simpler prep) | Lower (more complex prep) |
| Selectivity | Good for targeted analysis | Higher (SPE removes more interferences) |
| Automation | Less amenable to automation | Sample prep is fully automatable.[2] |
| Column | C18 | C6-Phenyl |
| Detection | Isocratic, 250 nm | Gradient, 210 nm & 260 nm |
Visualizing the Workflow and Method Selection
To better understand the experimental process and the logic behind choosing a suitable HPLC method, the following diagrams are provided.
Caption: General experimental workflow for HPLC analysis of triazoles.[3]
References
A Comparative Guide to the Synthesis of Substituted 1,2,4-Triazoles
The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its broad range of biological activities and versatile chemical properties. For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted 1,2,4-triazoles is a critical endeavor. This guide provides an objective comparison of four prominent synthetic routes, offering a clear overview of their performance based on experimental data. Detailed methodologies for key experiments are provided to support the practical application of these synthetic strategies.
Comparison of Synthetic Routes
The selection of an appropriate synthetic route for a desired substituted 1,2,4-triazole depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and the importance of reaction efficiency in terms of yield and time. The following table summarizes the key quantitative data for four distinct and widely employed methods.
| Synthetic Route | Target Molecule | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) |
| Pellizzari Reaction | 3,5-Diphenyl-1,2,4-triazole | Benzamide (B126), Benzoylhydrazide | Neat, 220-250°C | 2-4 hours | ~85%[1] |
| Einhorn-Brunner Reaction | 3,5-Dimethyl-1-phenyl-1,2,4-triazole | Diacetamide (B36884), Phenylhydrazine (B124118) | Acetic acid, Reflux | Not Specified | Good[2] |
| Copper-Catalyzed Synthesis | 1,3,5-Trisubstituted 1,2,4-triazoles | Amidines, Nitriles | Cu(I) or Cu(II) catalyst, Base, 110-130°C | 12-24 hours | Moderate to Excellent[3] |
| Microwave-Assisted One-Pot Synthesis | 3,4,5-Trisubstituted 1,2,4-triazoles | Secondary Amides, Hydrazides | Tf₂O, 2-Fluoropyridine (B1216828), then Microwave (160°C) | ~30 minutes | High (up to 99%)[4][5] |
Experimental Protocols
Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole
This classical method involves the condensation of an amide and a hydrazide at high temperatures.[6][7]
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., nitrobenzene, optional)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.
-
Heat the mixture to 220-250°C under a nitrogen atmosphere. If a solvent is used, add it to the flask before heating.
-
Maintain the temperature and stir the mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
If the reaction was performed neat, the resulting solid can be triturated with ethanol.
-
The crude product is purified by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[8]
Einhorn-Brunner Reaction: Synthesis of 3,5-Dimethyl-1-phenyl-1,2,4-triazole
This reaction provides access to 1,2,4-triazoles through the condensation of a diacylamine with a hydrazine, often in the presence of a weak acid.[9][10]
Materials:
-
Diacetamide
-
Phenylhydrazine
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve diacetamide in glacial acetic acid.
-
Add an equimolar amount of phenylhydrazine to the solution.
-
Heat the reaction mixture to reflux.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The acetic acid is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to obtain 3,5-dimethyl-1-phenyl-1,2,4-triazole.
Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted 1,2,4-triazoles
Modern copper-catalyzed methods offer an efficient route to variously substituted 1,2,4-triazoles from readily available starting materials like amidines and nitriles.[3]
Materials:
-
Benzamidine (B55565) hydrochloride
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a reaction vessel, add benzamidine hydrochloride (1.0 mmol), benzonitrile (1.2 mmol), CuI (10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add DMSO as the solvent.
-
Heat the mixture at 120°C under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,3,5-triphenyl-1,2,4-triazole.
Microwave-Assisted One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-triazoles
This contemporary approach utilizes microwave irradiation to dramatically reduce reaction times and often improve yields in a one-pot procedure from secondary amides and hydrazides.[4][5]
Materials:
-
N-Phenylbenzamide
-
Triflic anhydride (B1165640) (Tf₂O)
-
2-Fluoropyridine
-
Dichloromethane (DCM)
-
Microwave reactor
Procedure:
-
In a microwave-safe vial, dissolve N-phenylbenzamide (1.0 mmol) and 2-fluoropyridine (1.2 mmol) in anhydrous DCM at 0°C.
-
Slowly add triflic anhydride (1.1 mmol) to the solution and stir for 5 minutes.
-
Add benzohydrazide (1.2 mmol) and stir for an additional 10 minutes at 0°C.
-
Remove the solvent under reduced pressure.
-
Seal the vial and heat the residue in a microwave reactor at 160°C for 20 minutes.
-
After cooling, the crude product is purified by flash column chromatography to yield the 3,4,5-triphenyl-4H-1,2,4-triazole.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 10. Einhorn-Brunner Reaction [drugfuture.com]
The 1,2,4-Triazole Ring: A Versatile Bioisostere for Amide Bond Replacement in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, has emerged as a powerful tool in this endeavor. Among the various bioisosteres, the 1,2,4-triazole (B32235) ring has garnered significant attention as a metabolically stable and synthetically accessible surrogate for the often-labile amide bond. This guide provides a comprehensive comparison of the 1,2,4-triazole ring against its amide counterpart, supported by quantitative data from key case studies, detailed experimental protocols, and illustrative diagrams to guide researchers in their drug design strategies.
Data Presentation: A Tale of Two Moieties
The decision to employ a bioisosteric replacement is fundamentally data-driven. The following tables summarize the quantitative impact of replacing an amide functional group with a 1,2,4-triazole ring in two distinct inhibitor scaffolds, highlighting the potential improvements in potency, metabolic stability, and solubility.
Case Study 1: CSNK2 Inhibitors
In a study focused on developing inhibitors for Casein Kinase 2 (CSNK2), a promising target for antiviral and anticancer therapies, researchers compared an amide-containing pyrazolo[1,5-a]pyrimidine (B1248293) (Compound 3) with its 1,2,4-triazole bioisostere (Compound 14).[1]
| Parameter | Compound 3 (Amide) | Compound 14 (1,2,4-Triazole) | Fold Improvement |
| CSNK2A2 Inhibition (pIC50) | 7.6 | 8.2 | 4-fold increase in potency |
| Mouse Liver Microsomal Stability (% remaining after 30 min) | 20 | 50 | 2.5-fold increase in stability |
| Human Liver Microsomal Clint (mL/min/kg) | >147 | 87 | Lower clearance |
| Aqueous Solubility (µg/mL) | - | 0.47 | Data for triazole only |
Case Study 2: GPR88 Agonists
In the development of agonists for the orphan G-protein coupled receptor GPR88, a 1,2,4-triazole moiety was evaluated as a bioisostere for an amide group.[2]
| Parameter | Amide Precursor | Compound 21 (1,2,4-Triazole) |
| GPR88 Agonist Activity (EC50 in nM) | >1000 (estimated) | 178 |
These case studies quantitatively demonstrate the potential of the 1,2,4-triazole ring to significantly enhance the potency and metabolic stability of lead compounds. While solubility can be a context-dependent variable, the observed improvements in other key drug-like properties underscore the value of this bioisosteric replacement strategy.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis of 1,2,4-triazole bioisosteres and the key assays used to evaluate their performance.
Synthesis of 3,5-Disubstituted-1,2,4-Triazoles (General Procedure)
This protocol outlines a common method for the synthesis of 1,2,4-triazoles from amides and nitriles, often employed in the creation of amide bioisosteres.[3]
Materials:
-
Substituted amide
-
Substituted nitrile
-
Copper(II) chloride (CuCl2)
-
N,N-Dimethylformamide (DMF)
-
Appropriate reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the substituted amide (1.0 eq) in DMF, add the substituted nitrile (1.2 eq) and CuCl2 (0.1 eq).
-
Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired 3,5-disubstituted-1,2,4-triazole.
NanoBRET™ Target Engagement Intracellular Kinase Assay for CSNK2
This protocol describes a method to quantitatively measure the binding of a test compound to CSNK2 in live cells.[4][5]
Materials:
-
HEK293 cells
-
NanoLuc®-CSNK2 fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test compound (1,2,4-triazole derivative)
-
White, 96-well assay plates
-
Nano-Glo® Live Cell Reagent
-
BRET-capable plate reader
Procedure: Day 1: Cell Transfection and Plating
-
Prepare a mixture of NanoLuc®-CSNK2 plasmid DNA and transfection carrier DNA in Opti-MEM™.
-
Add the transfection reagent and incubate for 20 minutes at room temperature to form DNA-lipid complexes.
-
Add the transfection mix to a suspension of HEK293 cells.
-
Plate the transfected cells in white, 96-well plates and incubate for 18-24 hours at 37°C, 5% CO2.
Day 2: Compound Treatment and BRET Measurement
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM™ at the recommended concentration.
-
Add the test compound dilutions and the tracer to the wells containing the transfected cells. Include vehicle-only and no-inhibitor controls.
-
Incubate the plate for 2 hours at 37°C, 5% CO2.
-
Prepare the Nano-Glo® Live Cell Reagent by mixing the substrate and the extracellular NanoLuc® inhibitor in Opti-MEM™.
-
Add the reagent to each well and read the plate within 20 minutes on a BRET-capable plate reader, measuring both donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emissions.
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Human Liver Microsome Metabolic Stability Assay
This protocol outlines a common in vitro method to assess the metabolic stability of a compound.[6][7][8]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (1,2,4-triazole derivative)
-
Positive control compounds (e.g., compounds with known high and low metabolic clearance)
-
Acetonitrile (B52724) with an internal standard
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound and positive controls in phosphate buffer.
-
In a 96-well plate, add the HLM solution to each well.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (where buffer is added instead).
-
Immediately add the test compound and positive controls to their respective wells to start the incubation (time point 0).
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.
-
Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
This guide provides a foundational understanding of the 1,2,4-triazole ring as a bioisosteric replacement for the amide bond. The presented data, protocols, and diagrams are intended to equip researchers with the necessary knowledge to strategically apply this powerful tool in their own drug discovery programs. As with any bioisosteric replacement, the success of the 1,2,4-triazole substitution is context-dependent and requires careful experimental validation. However, the compelling evidence of its ability to enhance potency and metabolic stability makes it an invaluable asset in the medicinal chemist's toolkit.
References
- 1. chimia.ch [chimia.ch]
- 2. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2,4-Triazol-5-One: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 1,2,4-Triazol-5-One (CAS No. 42131-33-9), a heterocyclic compound, adherence to proper disposal protocols is crucial. This guide provides essential, step-by-step information for the safe handling and disposal of this substance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat and closed-toe shoes. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter. | Necessary if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound and its associated waste is through an approved and licensed hazardous waste disposal facility. This ensures compliance with regulatory standards and environmental safety. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation :
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the CAS number "42131-33-9."
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing of incompatible substances.
-
-
Waste Collection :
-
Solid Waste : Carefully collect any solid this compound, including contaminated materials such as weighing paper, gloves, and filter paper. Place it in a designated, leak-proof hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.
-
Empty Containers : "Empty" containers that previously held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.
-
-
Waste Storage :
-
Store hazardous waste containers in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure containers are kept tightly closed except when adding waste.
-
Provide secondary containment to capture any potential leaks.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Follow all instructions provided by the EHS office or the waste disposal company regarding packaging and labeling for transport.
-
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Personal Protective Equipment : Before cleaning up the spill, don the appropriate PPE as detailed in Table 1.
-
Containment and Cleanup : For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. The contaminated area should then be decontaminated with a suitable cleaning agent. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Reporting : Report the spill to your institution's EHS office.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 1,2,4-Triazol-5-One
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2,4-Triazol-5-One in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
1,2,4-Triazole and its derivatives can be harmful if swallowed, cause skin and eye irritation, and are suspected of damaging fertility or the unborn child.[1] Some derivatives are also explosive.[2][3] Therefore, strict adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[2][4] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][5] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), fire/flame resistant and impervious clothing, and a lab coat.[2][4][5] | Prevents skin contact, which can cause irritation.[4][5] Contaminated clothing should be removed immediately and washed before reuse.[4][6] |
| Respiratory Protection | A full-face respirator or a particulate filter respirator should be used if exposure limits are exceeded, if dust is generated, or if ventilation is inadequate.[1][2][4] | Protects against inhalation of harmful dust, mists, or vapors.[4][6] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols
a. General Handling Procedure
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a chemical fume hood is operational and that all necessary PPE is readily available and inspected for integrity.[2]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure.[5] Use non-sparking tools and equipment to prevent ignition, especially for explosive derivatives.[2][4]
-
In Use: Avoid contact with skin and eyes.[2][4] Prevent the formation of dust and aerosols.[2][4] Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5] Decontaminate all work surfaces and equipment.
b. Accidental Release Measures
-
Minor Spills: For small spills, immediately evacuate unnecessary personnel.[4] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[6][7] Moisten with water if appropriate to prevent dusting.[1][3] Collect the material in a sealed, labeled container for disposal.[3][4]
-
Major Spills: In case of a large spill, evacuate the area and move upwind.[3][4] Alert the appropriate emergency response team.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible hazardous waste container.[8]
-
Empty Containers: "Empty" containers that held the chemical must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[8]
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name, and the accumulation start date.[8]
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4][8]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[7][8] Do not dispose of this chemical down the drain or in regular solid waste.[1][4]
Toxicity Data Summary
The following table summarizes available toxicity data for 1,2,4-Triazole and its derivatives. This information underscores the importance of the safety procedures outlined above.
| Compound | Test | Species | Route | Value | Reference |
| 3-Amino-1,2,4-triazole | LD50 | Rat | Dermal | >10000 mg/kg | [6] |
| 3-Amino-1,2,4-triazole | LD50 | Mouse | Oral | 14700 mg/kg | [6] |
| 1,2,4-Triazole | LD50 | Rat | Oral | 1648 mg/kg bw | [9] |
| 1,2,4-Triazole | LD50 | Rat | Dermal | 3129 mg/kg bw | [9] |
| Triazole alanine | LD50 | Mouse, Rat | Oral | > 5000 mg/kg bw | [9] |
| 3-nitro-1,2,4-triazol-5-one (NTO) | BMDL10 (Chronic effects) | Male Rat | Oral (drinking water) | 921 mg/L (44 mg/kg-day) | [10] |
References
- 1. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fao.org [fao.org]
- 10. Chronic oral toxicity of 3-nitro-1,2,4-triazol-5-one (NTO) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
